Captopril EP Impurity J
Description
Propriétés
IUPAC Name |
(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)/t7-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQRGUYIKSRYCI-APPZFPTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64838-55-7 | |
| Record name | 1-[(2S)-3-(Acetylthio)-2-methyl-1-oxopropyl]-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64838-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Acetylcaptopril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064838557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-1-[3-(acetylthio)-2-methyl-1-oxopropyl]-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-ACETYLCAPTOPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y139M16FXG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Captopril EP Impurity J: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Captopril (B1668294) EP Impurity J, a critical process-related impurity and potential degradant of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This document details its chemical identity, synthesis, analytical quantification, and its relationship with the active pharmaceutical ingredient (API).
Chemical Identity and Properties
Captopril EP Impurity J, chemically known as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid, is also recognized by several synonyms, most notably S-Acetylcaptopril.[1] It is a key intermediate in the synthesis of Captopril and can also be formed as a degradation product.[2][3] As a European Pharmacopoeia (EP) reference standard, its identification and control are crucial for ensuring the quality and safety of Captopril drug products.
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Name | (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
| Synonyms | S-Acetylcaptopril, Acetylcaptopril, N-[3-(Acetylthio)-(2S)-methylpropionyl]-L-proline | [1] |
| CAS Number | 64838-55-7 | |
| Molecular Formula | C₁₁H₁₇NO₄S | |
| Molecular Weight | 259.32 g/mol |
Relationship between Captopril and Impurity J
This compound is intrinsically linked to Captopril, primarily as its immediate synthetic precursor. The final step in many Captopril synthesis routes involves the hydrolysis of the acetyl group from Impurity J to reveal the active thiol group of Captopril. Consequently, incomplete hydrolysis can lead to the presence of Impurity J in the final drug substance.
Synthesis of this compound
The synthesis of this compound is a critical step in the overall synthesis of Captopril. While specific, detailed protocols for the sole purpose of producing Impurity J as a standalone reference material are not extensively published, its formation is a well-understood process. The general synthetic route involves the acylation of L-proline with a reactive derivative of (2S)-3-(acetylthio)-2-methylpropanoic acid.
A representative, though not exhaustive, synthetic protocol can be described as follows:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a suitable reaction vessel, dissolve L-proline in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution) under controlled temperature conditions (typically cooled).
-
Acylation: Slowly add a reactive derivative of (2S)-3-(acetylthio)-2-methylpropanoic acid, such as its acid chloride, to the L-proline solution while maintaining the alkaline pH and low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, acidify the reaction mixture to precipitate the crude this compound. The crude product is then collected by filtration.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system to obtain this compound of high purity.
Analytical Control and Quantification
The control of this compound in Captopril drug substance and product is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and officially recognized method for its quantification.
HPLC-UV Method for Analysis
A typical stability-indicating HPLC-UV method for the analysis of Captopril and its impurities, including Impurity J, is detailed below. This method is capable of separating Captopril from its known impurities and degradation products.[4][5][6]
| Parameter | Condition | References |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [4][5][7] |
| Mobile Phase | Gradient or isocratic elution with a mixture of an acidic aqueous buffer (e.g., phosphoric acid solution) and an organic modifier (e.g., acetonitrile (B52724) or methanol). | [4][5][6] |
| Flow Rate | Typically 1.0 - 1.2 mL/min | [4][5] |
| Detection Wavelength | 210 - 220 nm | [4][5] |
| Column Temperature | Ambient or controlled (e.g., 50 °C) | [4][5][7] |
Experimental Protocol: HPLC Analysis of this compound
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the Captopril drug substance or a powdered tablet sample in the diluent to achieve a target concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity using the peak area and the calibration curve generated from the standard solutions.
Forced Degradation Studies
Forced degradation studies are crucial for understanding the potential formation of impurities under various stress conditions. Studies have shown that Captopril can degrade under oxidative, acidic, basic, thermal, and photolytic conditions, leading to the formation of various impurities.[6] While Captopril disulfide (Impurity A) is often the major degradation product, the stability of the API and the potential for the formation of other impurities like Impurity J must be thoroughly investigated.[6]
Pharmacopoeial Acceptance Criteria
The European Pharmacopoeia sets limits for various impurities in Captopril. While the specific limit for Impurity J is not explicitly detailed in the provided search results, the general monograph for Captopril outlines acceptance criteria for both specified and unspecified impurities. The limits for other specified impurities, such as Impurity A, B, C, and D, are typically in the range of 0.15% to 1.0%.[8] It is imperative to consult the current version of the European Pharmacopoeia for the official acceptance criteria for this compound.
Visualization of Analytical Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.
This comprehensive guide provides essential technical information on this compound for professionals in the pharmaceutical industry. Adherence to pharmacopoeial standards and the use of validated analytical methods are paramount for ensuring the quality, safety, and efficacy of Captopril-containing medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. RU2001909C1 - Method of captopril synthesis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. drugfuture.com [drugfuture.com]
An In-Depth Technical Guide to Captopril EP Impurity J
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Captopril (B1668294) EP Impurity J, a known impurity of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This document details its chemical identity, potential formation pathways, and analytical methodologies for its identification and characterization, adhering to the highest standards of scientific accuracy for professionals in drug development and research.
Introduction
Captopril is a widely prescribed medication for the treatment of hypertension and heart failure.[1] As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. Captopril EP Impurity J is one of the related substances listed in the European Pharmacopoeia (EP) for Captopril.[2] Understanding the chemical nature, formation, and analytical control of this impurity is paramount for pharmaceutical scientists and researchers involved in the development, manufacturing, and quality control of Captopril. This guide serves as a technical resource, consolidating available information on this compound.
Chemical Identity of this compound
This compound is chemically known as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid.[3][4][5][6] It is also commonly referred to by its synonyms, Acetylcaptopril or S-Acetylcaptopril.[3][5][7] The key chemical identifiers and properties of this impurity are summarized in the table below. A hydrated form of this impurity has also been reported.[8]
| Identifier | Value | References |
| IUPAC Name | (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | [5] |
| Synonyms | Acetylcaptopril, S-Acetylcaptopril, L-Proline, 1-[3-(acetylthio)-2-methyl-1-oxopropyl]-, (S) | [3][5][7] |
| CAS Number | 64838-55-7 | [3][4][5] |
| Molecular Formula | C₁₁H₁₇NO₄S | [3][4][5] |
| Molecular Weight | 259.32 g/mol | [3][4][5] |
| SMILES String | S(C--INVALID-LINK--C(=O)N1--INVALID-LINK--C(=O)[O-])C(=O)C | [2] |
| InChI Key | ZNQRGUYIKSRYCI-APPZFPTMSA-M | [2] |
The chemical structure of this compound is depicted in the following diagram:
Formation and Significance of this compound
This compound is recognized as a process-related impurity in the synthesis of Captopril.[7] Its structure suggests that it is a derivative of Captopril where the free thiol (-SH) group is acetylated. This acetylation could potentially occur under several circumstances:
-
Incomplete Hydrolysis: One of the synthetic routes to Captopril involves the hydrolysis of an S-acetyl protected precursor.[8] If this hydrolysis reaction does not go to completion, the unreacted acetylated intermediate would remain as an impurity, which is this compound. A patent describes the preparation of Captopril from N-(D-α-methyl-β-acetylthiopropionyl)-L-proline, which is essentially Impurity J.[9]
-
Degradation: While the primary degradation product of Captopril is often the disulfide impurity (Impurity A), the formation of other degradation products under various stress conditions (e.g., oxidative, UV light) has been reported.[3][10] It is conceivable that under certain conditions, acetylation of the thiol group could occur if a source of acetyl groups is present.
-
Reaction with Excipients: Although less common, interaction between the active pharmaceutical ingredient (API) and excipients in a formulation can lead to the formation of new impurities.
The presence of impurities in a drug substance can affect its safety and efficacy. Therefore, the levels of this compound are strictly controlled as per the European Pharmacopoeia monograph for Captopril.
Analytical Methodologies
The primary analytical technique for the detection and quantification of Captopril and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[3][10] More sensitive methods utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) have also been developed for the analysis of Captopril in various matrices.[11][12][13]
Experimental Protocol: HPLC-UV Method for Captopril Impurity Profiling
Chromatographic Conditions:
-
Column: Luna C18 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 15 mM Phosphoric Acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% A, 5% B
-
1-20 min: Linear gradient to 50% A, 50% B
-
Hold at 50% A, 50% B for a specified time.
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 50 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the Captopril sample in the mobile phase to achieve a known concentration (e.g., 0.5 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability:
A resolution solution containing Captopril and its known impurities, including a reference standard for Impurity J, should be used to verify the separation and resolution of the chromatographic system. The resolution between adjacent peaks should be greater than 1.5.
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the structural confirmation of impurities. For this compound, electrospray ionization (ESI) in positive mode would likely be used. The expected [M+H]⁺ ion would be at m/z 260.09. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for unambiguous identification.
Logical Workflow for Identification and Characterization
The following diagram illustrates a logical workflow for the identification, characterization, and quantification of this compound in a sample of Captopril drug substance.
Conclusion
This compound, or Acetylcaptopril, is a critical process-related impurity of Captopril that requires careful monitoring and control. This technical guide has provided a detailed overview of its chemical identity, likely formation pathways, and the analytical methodologies employed for its detection and quantification. A thorough understanding of this impurity is essential for ensuring the quality, safety, and efficacy of Captopril drug products. While detailed proprietary information on its synthesis and spectroscopic characterization is not widely available in the public domain, the information presented here provides a solid foundation for researchers and drug development professionals.
References
- 1. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Process of preparing captopril - Patent US-5097043-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method for preparing acetyl captopril - Eureka | Patsnap [eureka.patsnap.com]
- 5. Simple measurement of captopril in plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Captopril–Insulin Interaction by Mass Spectrometry and Computational Approaches Reveals that Captopril Induces Structural Changes in Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WO1998016509A1 - Simple process for producing high-quality captopril - Google Patents [patents.google.com]
- 9. KR19990080735A - Captopril Production Method - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. pubtexto.com [pubtexto.com]
- 12. redalyc.org [redalyc.org]
- 13. japsonline.com [japsonline.com]
S-Acetylcaptopril: A Technical Overview of its Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
S-Acetylcaptopril, a thioester derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor Captopril, serves as a significant subject of interest in pharmaceutical research. Its chemical modification influences its physicochemical and pharmacological properties, distinguishing it from its parent compound. This technical guide provides a comprehensive overview of the structure, properties, and relevant experimental methodologies for S-Acetylcaptopril.
Chemical Structure and Identification
S-Acetylcaptopril is chemically designated as (2S)-1-((2S)-3-acetylthio-2-methylpropanoyl)pyrrolidine-2-carboxylic acid. The introduction of an acetyl group to the thiol moiety of Captopril alters its polarity and potential metabolic pathway.
Below is a two-dimensional representation of the S-Acetylcaptopril structure.
Caption: 2D Chemical Structure of S-Acetylcaptopril.
Table 1: Chemical Identifiers for S-Acetylcaptopril
| Identifier | Value |
| IUPAC Name | (2S)-1-((2S)-3-acetylthio-2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
| Molecular Formula | C11H17NO4S |
| Molecular Weight | 259.32 g/mol [1] |
| CAS Number | 64838-55-7 |
| SMILES | CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O |
Physicochemical Properties
The physicochemical properties of S-Acetylcaptopril are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Properties of S-Acetylcaptopril
| Property | Value | Notes |
| Melting Point | Data not available | Melting point for the parent compound, Captopril, is reported to be 104-108 °C. |
| Solubility | Data not available | As a thioester, solubility is expected to differ from Captopril, which is soluble in water, ethanol, methanol, and chloroform. |
| pKa | Data not available | The carboxylic acid moiety suggests an acidic pKa. For Captopril, two pKa values are reported (3.7 and 9.8), corresponding to the carboxyl and thiol groups, respectively. |
Pharmacological and Pharmacokinetic Properties
S-Acetylcaptopril is considered a prodrug of Captopril. The acetyl group is expected to be hydrolyzed in vivo by esterases to release the active Captopril. This prodrug strategy can potentially improve the pharmacokinetic profile of the parent drug.
Mechanism of Action (as a prodrug):
The primary mechanism of action of S-Acetylcaptopril is its conversion to Captopril, which then acts as a competitive inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
Caption: Metabolic activation of S-Acetylcaptopril and its inhibitory effect on the Renin-Angiotensin System.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of S-Acetylcaptopril are essential for researchers. The following sections outline general procedures based on the synthesis of similar Captopril derivatives.
Synthesis of S-Acetylcaptopril
A common synthetic route to S-Acetylcaptopril involves the acylation of the thiol group of Captopril.
Materials:
-
Captopril
-
Acetyl chloride or Acetic anhydride (B1165640)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reagents for work-up and purification (e.g., water, brine, drying agent, silica (B1680970) gel for chromatography)
Procedure:
-
Dissolve Captopril in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the base to the solution.
-
Slowly add a stoichiometric amount of acetyl chloride or acetic anhydride to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure S-Acetylcaptopril.
Caption: General workflow for the synthesis of S-Acetylcaptopril.
Characterization Methods
The synthesized S-Acetylcaptopril should be thoroughly characterized to confirm its identity and purity.
Table 3: Analytical Techniques for S-Acetylcaptopril Characterization
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Appearance of a singlet corresponding to the acetyl methyl protons (around 2.0-2.5 ppm). Shifts in the signals of protons adjacent to the sulfur atom. ¹³C NMR: Appearance of a new carbonyl carbon signal for the acetyl group (around 170 ppm) and a methyl carbon signal (around 20-30 ppm). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of S-Acetylcaptopril (259.32 g/mol ) should be observed. Fragmentation patterns can provide further structural confirmation. |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the thioester carbonyl stretch (typically around 1690-1720 cm⁻¹). Disappearance of the S-H stretching band of Captopril (around 2550 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | A single peak with a retention time different from that of Captopril, indicating the purity of the compound. |
Conclusion
S-Acetylcaptopril represents an interesting modification of a widely used therapeutic agent. Its properties as a prodrug warrant further investigation to fully understand its pharmacokinetic and pharmacodynamic profile compared to Captopril. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to explore this compound and its potential applications in drug development. Further experimental studies are required to determine key physicochemical parameters such as melting point, solubility, and pKa to build a more complete profile of this molecule.
References
In-Depth Technical Guide to Captopril Impurity J (CAS No. 64838-55-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captopril Impurity J, with the CAS number 64838-55-7, is a significant process-related impurity and potential degradant of Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor.[1][2] Chemically, it is (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid, also known as Acetylcaptopril or S-acetylcaptopril.[2][3] As a key impurity, its identification, characterization, and control are crucial for ensuring the quality, safety, and efficacy of Captopril drug products. This technical guide provides a comprehensive overview of Captopril Impurity J, including its chemical properties, synthesis, analytical characterization, and available safety information.
Chemical and Physical Properties
Captopril Impurity J is a white to off-white fine powder.[4] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 64838-55-7 | [1][2] |
| Molecular Formula | C11H17NO4S | [1] |
| Molecular Weight | 259.32 g/mol | [1] |
| IUPAC Name | (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | [2] |
| Synonyms | Acetylcaptopril, S-acetylcaptopril | [2][3] |
| Appearance | White to off-white fine powder | [4] |
| Melting Point | 76-82 °C | |
| Storage | 2-8°C |
Synthesis of Captopril Impurity J
Captopril Impurity J is the direct synthetic precursor to Captopril, where the thiol group is protected by an acetyl moiety. The synthesis generally involves the acylation of L-proline with (2S)-3-acetylthio-2-methylpropanoyl chloride.
Logical Workflow for Synthesis:
References
Unveiling Captopril EP Impurity J: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Captopril EP Impurity J, a known impurity of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This document delves into the molecular characteristics of this impurity, outlines the analytical methodologies for its identification and characterization, and presents a logical workflow for impurity profiling in pharmaceutical development.
Molecular Weight and Chemical Formula
This compound can exist in both anhydrous and hydrated forms. Understanding the precise molecular weight is fundamental for accurate quantification and characterization in analytical studies. The chemical formula and molecular weight for both forms are summarized below.
| Form | Molecular Formula | Molecular Weight ( g/mol ) |
| Anhydrous | C₁₁H₁₇NO₄S | 259.32 |
| Hydrated | C₁₁H₁₇NO₄S·H₂O | 277.34 |
Note: The molecular weights are calculated based on the atomic weights of the constituent elements.
Experimental Protocols for Identification and Characterization
The identification and quantification of pharmaceutical impurities such as this compound are governed by stringent regulatory guidelines. A combination of chromatographic and spectroscopic techniques is typically employed to ensure accurate and robust analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of impurity profiling, offering high-resolution separation of the active pharmaceutical ingredient (API) from its impurities.
-
Objective: To separate this compound from Captopril and other related substances.
-
Stationary Phase: A C18 reversed-phase column is commonly used, providing effective separation based on hydrophobicity.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and gradually increasing the concentration of an organic modifier (e.g., acetonitrile (B52724) or methanol). This gradient allows for the elution of compounds with a wide range of polarities.
-
Detection: A UV detector is the standard for quantitative analysis, with the detection wavelength set to a value where both Captopril and its impurities exhibit significant absorbance. A photodiode array (PDA) detector can also be used to obtain UV spectra, which can aid in peak identification and purity assessment.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the structural elucidation of impurities.
-
Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its identity.
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Captopril and its impurities. It can be operated in both positive and negative ion modes to maximize the information obtained.
-
Mass Analyzer: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are preferred as they provide highly accurate mass measurements. This high accuracy allows for the determination of the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion of the impurity and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This fragmentation pattern provides valuable structural information that can be used to confirm the identity of the impurity by comparing it to a reference standard or by interpreting the fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules.
-
Objective: To provide an unambiguous structural elucidation of this compound.
-
Sample Preparation: The impurity is typically isolated and purified using preparative HPLC before NMR analysis to obtain a concentrated solution in a deuterated solvent (e.g., deuterated chloroform, methanol, or water).
-
Experiments: A suite of NMR experiments is performed, including:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
Logical Workflow for Impurity Identification
The process of identifying and characterizing an unknown impurity in a pharmaceutical product follows a structured and logical workflow. This ensures a thorough investigation and compliance with regulatory expectations.
An In-depth Technical Guide to the Synthesis and Characterization of Captopril Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of Captopril (B1668294) derivatives. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support research and development in the field of angiotensin-converting enzyme (ACE) inhibitors.
Introduction: The Rationale for Captopril Derivatives
Captopril was the first orally active angiotensin-converting enzyme (ACE) inhibitor developed and represented a breakthrough in the treatment of hypertension and heart failure.[1][2] Its mechanism of action involves the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for regulating blood pressure.[2][3] The development of Captopril was an early success of structure-based drug design.[1]
The core structure of Captopril features three key pharmacophoric elements that interact with the ACE active site: a terminal sulfhydryl (-SH) group for potent zinc chelation, a carboxyl group on the proline ring for ionic interactions, and the L-proline ring itself for optimal fitting into the enzyme's active site.[4] While highly effective, research into Captopril derivatives continues with several objectives:
-
Exploring Structure-Activity Relationships (SAR): To understand how modifications to the core structure influence inhibitory potency and specificity.
-
Improving Pharmacokinetic Profiles: To enhance absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability or duration of action.[5]
-
Reducing Side Effects: The thiol moiety in Captopril has been associated with adverse effects like skin rashes and taste disturbances.[1] Derivatives that mask or replace this group are of significant interest.
-
Developing Novel Therapeutic Applications: Investigating derivatives for new indications beyond hypertension, such as anticancer or antidiabetic activities.[6][7]
This document details the synthetic routes, characterization methodologies, and biological evaluation of these important therapeutic analogues.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Captopril's primary therapeutic effect results from the suppression of the Renin-Angiotensin-Aldosterone System (RAAS).[8] The enzyme Renin initiates the cascade by cleaving angiotensinogen (B3276523) to form the inactive decapeptide, Angiotensin I. ACE then converts Angiotensin I into Angiotensin II, a potent vasoconstrictor that also stimulates the adrenal cortex to release aldosterone (B195564), leading to sodium and water retention.[3][8]
Captopril inhibits ACE, thereby blocking the formation of Angiotensin II.[3] This leads to vasodilation (relaxation of blood vessels), reduced aldosterone secretion, and consequently, a decrease in blood pressure and cardiac workload.[3] ACE is identical to "bradykininase," and by inhibiting its action, Captopril may also increase levels of the vasodilator bradykinin, further contributing to its therapeutic effect.[8]
Beyond ACE inhibition, studies suggest that Captopril binding can trigger intracellular signaling pathways, leading to the modulation of genes involved in inflammation and hypertension.[9] This indicates that the beneficial effects of ACE inhibitors may extend beyond simple enzymatic blockage.[9]
Synthesis of Captopril Derivatives
The synthesis of Captopril derivatives typically involves modifications at one of three positions: the sulfhydryl group, the carboxylic acid of the proline moiety, or the amide bond. A common strategy involves the acylation of L-proline with a protected 3-mercapto-2-methylpropanoic acid derivative, followed by deprotection.
General Synthesis Workflow
A representative synthetic route starts with a chiral precursor, such as (2S)-3-acetylthio-2-methylpropanoyl chloride, which is reacted with L-proline under basic conditions.[1] The final step involves aminolysis to remove the acetyl protecting group, unmasking the free thiol to yield Captopril.[1] Derivatives can be created by using different protecting groups for the thiol, esterifying the proline's carboxyl group, or using substituted proline analogues.[5][10]
References
- 1. Captopril - Wikipedia [en.wikipedia.org]
- 2. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Captopril? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and characterization of captopril prodrugs for enhanced percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. EP0432204A1 - Derivatives and precursors of captopril and its analogues - Google Patents [patents.google.com]
A Technical Guide to the European Pharmacopoeia Reference Standard for Captopril
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the European Pharmacopoeia (Ph. Eur.) Chemical Reference Substance (CRS) for Captopril. It outlines the official analytical procedures mandated by the Ph. Eur. monograph 1079, offering detailed experimental protocols and specifications essential for the quality control, development, and research of Captopril-containing pharmaceutical products.
Introduction to Ph. Eur. Reference Standards
The European Pharmacopoeia establishes legally binding quality standards for medicines and their ingredients. A Chemical Reference Substance (CRS) is a highly characterized material supplied by the European Directorate for the Quality of Medicines & HealthCare (EDQM). It is provided for use in tests and assays as prescribed in the official monographs to ensure the identity, purity, and quality of pharmaceutical substances. The Captopril CRS is the primary comparator against which a test sample of Captopril must be evaluated.
Captopril CRS: Core Characteristics
The official Ph. Eur. reference standard for Captopril is essential for performing the tests described in monograph 1079.[1][2] Key identifying information for this standard is summarized below.
| Parameter | Description | Source |
| Official Name | Captopril CRS | [2][3] |
| Catalogue Code | C0430000 | [1][2][3] |
| Issuing Authority | EDQM (European Directorate for the Quality of Medicines & HealthCare) | |
| CAS Registry No. | 62571-86-2 | [2] |
| Chemical Formula | C₉H₁₅NO₃S | [4] |
| Molecular Weight | 217.3 | [4] |
| Chemical Name | (2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | [4] |
| Storage | +5°C ± 3°C | [1][2] |
Analytical Procedures and Specifications from Ph. Eur. Monograph 1079
The following sections detail the mandatory tests, experimental protocols, and acceptance criteria for Captopril as specified in the European Pharmacopoeia.
Identification
The primary identification of Captopril relies on infrared (IR) absorption spectrophotometry, with specific optical rotation serving as a confirmatory test.
This test provides a definitive identification of the Captopril substance by comparing its infrared spectrum to that of the official Captopril CRS.
-
Experimental Protocol:
-
Independently prepare discs of the Captopril test substance and the Captopril CRS, typically using potassium bromide (KBr).
-
Record the infrared absorption spectra for both samples over the appropriate wavelength range.
-
Compare the spectra.
-
-
Acceptance Criterion: The infrared absorption spectrum of the test substance must be concordant with the spectrum obtained from Captopril CRS.[4][5]
This test confirms the stereospecific identity of the Captopril molecule.
-
Experimental Protocol:
-
Accurately weigh and dissolve 0.250 g of the substance (on a dried basis) in anhydrous ethanol.
-
Dilute the solution to 25.0 mL with the same solvent.
-
Measure the optical rotation of the solution using a calibrated polarimeter.
-
-
Acceptance Criterion: The specific optical rotation must be between –127° and –132° (calculated on the dried substance).[4][5]
Physicochemical Tests
These tests evaluate the physical and chemical properties of the Captopril substance.
| Test | Method (Ph. Eur.) | Experimental Protocol Summary | Acceptance Criteria |
| Appearance of Solution | 2.2.1 & 2.2.2 | Dissolve 0.5 g in 25 mL of carbon dioxide-free water to prepare Solution S. | Solution S is clear and colourless.[4][5] |
| pH | 2.2.3 | Measure the pH of Solution S. | 2.0 to 2.6.[4][5] |
| Loss on Drying | 2.2.32 | Dry 1.000 g of the substance under high vacuum at 60 °C for 3 hours. | Not more than 1.0 per cent.[4] |
| Sulphated Ash | 2.4.14 | Determine on 1.0 g of the substance. | Not more than 0.2 per cent.[4] |
Test for Related Substances
This high-performance liquid chromatography (HPLC) method is crucial for controlling impurities in the Captopril substance. Several Ph. Eur. reference standards for specific impurities (e.g., Impurity B, C, D, E) are required for system suitability and peak identification.[4]
-
Experimental Protocol:
-
Mobile Phase (Solvent Mixture): Prepare a mixture of phosphoric acid, acetonitrile (B52724) R1, and water in the ratio of 0.8:100:900 (V/V/V).[4]
-
Test Solution: Dissolve 0.125 g of the Captopril substance in the solvent mixture and dilute to 25.0 mL.[4]
-
Reference Solution Preparation: Prepare a series of reference solutions containing the Captopril CRS and specified impurity CRSs (A, B, C, D, E) according to the detailed instructions in the monograph to be used for system suitability and impurity identification.[4]
-
Chromatographic System:
-
Column: A suitable stainless steel column (details often specified in the monograph, e.g., octylsilyl silica (B1680970) gel for chromatography R, 5 µm, 0.125 m x 4 mm).[5]
-
Flow Rate: 1.5 mL/min.[4]
-
Detection: Spectrophotometer at 210 nm.[4]
-
Injection Volume: 25 µL.[4]
-
-
Procedure: Inject the test and reference solutions and record the chromatograms. Identify the peaks corresponding to impurities based on the chromatograms of the reference solutions.
-
-
System Suitability: The monograph specifies resolution requirements between impurity peaks and the main Captopril peak. For instance, the relative retention of key impurities are approximately: Impurity C (0.6), Impurity D (0.8), Impurity E (0.9), Impurity B (1.3), and Impurity A (1.7), relative to Captopril (retention time ≈ 15 min).[4]
-
Acceptance Criteria: The monograph provides specific limits for named and unnamed impurities, which should not be exceeded.
Assay (Potentiometric Titration)
The assay determines the potency of the Captopril substance. The method is based on the oxidation of the thiol group in Captopril by iodine.
-
Principle: Captopril's thiol (-SH) group is quantitatively oxidized by a standardized iodine solution. The endpoint of the titration is determined potentiometrically, which detects the sharp change in potential when excess iodine appears in the solution.
-
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve 0.150 g of the Captopril substance in 30 mL of water.
-
Titration: Titrate the solution with 0.05 M iodine.
-
Endpoint Detection: Determine the endpoint potentiometrically using a combined platinum electrode.
-
Calculation: Use the volume of titrant consumed to calculate the percentage content of Captopril. 1 mL of 0.05 M iodine is equivalent to 21.73 mg of C₉H₁₅NO₃S.[4]
-
-
Acceptance Criterion: The content of Captopril must be between 98.0 per cent and 101.5 per cent, calculated on the dried substance.[4]
Conclusion
The European Pharmacopoeia Captopril CRS is the indispensable benchmark for ensuring the quality of Captopril active pharmaceutical ingredient. Adherence to the analytical procedures detailed in monograph 1079, including identification, purity, and assay tests, is mandatory for demonstrating compliance. Proper use of the CRS in these validated methods provides the highest level of scientific and regulatory assurance for researchers and manufacturers, ultimately safeguarding patient health.
References
An In-depth Technical Guide to Captopril Degradation Pathways and Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of captopril (B1668294), a widely used angiotensin-converting enzyme (ACE) inhibitor. Understanding the chemical stability of captopril is critical for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the final drug product. This document details the primary degradation mechanisms, identifies the resulting degradation products, and summarizes the factors that influence the rate of degradation. Furthermore, it provides insights into the analytical methodologies employed for stability-indicating assays and outlines experimental protocols for forced degradation studies.
Core Degradation Pathways of Captopril
Captopril is susceptible to degradation through several pathways, with oxidation being the most prominent. The presence of a thiol (-SH) group in its structure makes it particularly vulnerable to oxidative processes. Hydrolysis of the amide bond represents a secondary, but still significant, degradation route. Photodegradation can also occur under exposure to light.
1.1. Oxidative Degradation
The primary and most reported degradation pathway for captopril in aqueous solutions is the oxidation of its thiol group.[1] This process leads to the formation of captopril disulfide , which is the major degradation product.[1][2][3] This reaction is readily catalyzed by the presence of oxygen and trace metal ions.[1][4] The rate of oxidation is significantly influenced by the pH of the solution.
dot
Caption: Oxidative degradation pathway of captopril to captopril disulfide.
Further oxidation of the sulfur atom can lead to the formation of captopril sulfonic acid , particularly under conditions of photodegradation.[5][6][7]
dot
Caption: Formation of captopril sulfonic acid via photo-oxidation.
1.2. Hydrolytic Degradation
Captopril also contains an amide linkage which can undergo hydrolysis, particularly under acidic or alkaline conditions, although this is generally a slower process compared to oxidation.[4] This pathway leads to the cleavage of the amide bond, resulting in the formation of (2S)-2-methyl-3-sulfanylpropanoic acid and L-proline.
dot
Caption: Hydrolytic degradation pathway of captopril.
Factors Influencing Captopril Stability
The stability of captopril is influenced by a variety of factors, which are crucial considerations in formulation development.
-
pH: Captopril exhibits maximum stability in acidic conditions, typically below pH 4.0.[1][4] As the pH increases, the thiol group becomes more ionized, making the molecule more susceptible to oxidation.[1][4]
-
Temperature: An increase in temperature accelerates the degradation of captopril in solution.[1] The activation energy for captopril degradation in an aqueous solution at pH 3 has been reported to be 10.2 kcal/mol.[8]
-
Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of captopril to its disulfide dimer.[1] Preparing solutions with deoxygenated water and purging with an inert gas like nitrogen can enhance stability.[1]
-
Metal Ions: Trace metal ions, such as cupric ions (Cu²⁺), can catalyze the oxidation of captopril.[1][9] The presence of these ions, often as contaminants in excipients or from packaging, can significantly accelerate degradation.[4]
-
Excipients:
-
Chelating Agents: Agents like disodium (B8443419) edetate (EDTA) can significantly improve stability by sequestering metal ions that catalyze oxidation.[1][4][8]
-
Buffers: Buffer salts can catalyze the oxidation of captopril, with the degradation rate increasing with buffer concentration.[1][10][11] Citric acid buffer may have a chelating effect, potentially reducing metal-catalyzed oxidation.[1][10]
-
Sugars and Syrups: Some sugars and sugar alcohols, such as sorbitol and glycerol, have been shown to accelerate the degradation of captopril.[1][8]
-
Quantitative Data on Captopril Degradation
The degradation kinetics of captopril can vary depending on the experimental conditions. It has been reported to follow apparent first-order kinetics in the presence of certain buffers, while in other conditions, a shift from first-order to zero-order kinetics has been observed as the concentration of captopril decreases.[1]
Table 1: Degradation Kinetics of Captopril Under Various Conditions
| Condition | Kinetics | Rate Constant (k) | Half-life (t½) / Shelf-life (t₉₀) | Reference |
| 0.1 mg/mL in acetate, citric, and phosphate (B84403) buffers (pH 6.0, 80°C) | Apparent first-order | Rate increases with buffer concentration | Not specified | [1][10] |
| Aqueous solution (pH 3, 36°C) | Apparent zero-order (at 1 mg/mL) | Not specified | t₉₀ = 7 days (for 1 mg/mL) | [1] |
| pH range 6.6 to 8.0 (32°C), controlled oxygen | First-order | Dependent on oxygen pressure and cupric ion concentration | Not specified | [1][9] |
| Aqueous solution (pH 3, 5-36°C) | Apparent zero-order (at lowest concentration) | Not specified | Not specified | [8] |
Table 2: Influence of pH on Captopril Stability
| pH | Stability | Observations | Reference |
| < 4.0 | Maximum stability | The thiol group is hardly ionized. | [1][4] |
| > 3.7 | Decreased stability | Increased ionization of the thiol group, leading to higher susceptibility to oxidation. | [1][4] |
| 2 - 5.6 | pH-dependent | Rate of oxidation is dependent on the pH within this range. | [4] |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
4.1. General Experimental Workflow
dot
Caption: General workflow for forced degradation studies of captopril.
4.2. Detailed Methodologies
Objective: To generate and identify potential degradation products of captopril under various stress conditions.
Materials:
-
Captopril reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or other suitable buffer components for the mobile phase
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
pH meter
-
Water bath or oven
-
UV light chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of captopril in a suitable solvent (e.g., mobile phase or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Reflux the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[12]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature or heat for a specified duration.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with the mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photodegradation:
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
The method should be capable of separating captopril from all its degradation products. A common approach is a reversed-phase HPLC (RP-HPLC) method with UV detection.[12][14][15][16][17]
-
Peak purity analysis should be performed to ensure that the captopril peak is free from co-eluting degradants.
Conclusion
The degradation of captopril is a multifaceted process, with oxidation of the thiol group to form captopril disulfide being the predominant pathway. The rate and extent of degradation are highly dependent on formulation and environmental factors such as pH, temperature, oxygen, and the presence of metal ions. A thorough understanding of these degradation pathways and influencing factors, facilitated by robust forced degradation studies and the use of stability-indicating analytical methods, is paramount for the development of stable and effective captopril drug products. This guide provides the foundational knowledge for researchers and drug development professionals to navigate the challenges associated with captopril stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Captopril and its dimer captopril disulfide: photodegradation, aerobic biodegradation and identification of transformation products by HPLC-UV and LC-ion trap-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cn.aminer.org [cn.aminer.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of formulation properties on chemical stability of captopril in aqueous preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation Rates of Captopril in Aqueous Medium Through Buffer-Catalysis Oxidation | Semantic Scholar [semanticscholar.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. medtheses.com [medtheses.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. tsijournals.com [tsijournals.com]
Formation of Captopril Impurity J: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of Captopril Impurity J, a known impurity in the active pharmaceutical ingredient (API) Captopril. This document details the identity of Impurity J, its primary formation pathway, and relevant analytical methodologies for its detection and quantification. Experimental protocols and data are presented to support researchers and drug development professionals in understanding and controlling this impurity.
Introduction to Captopril and its Impurities
Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. Due to its therapeutic importance, the purity of Captopril is of paramount concern. Like any synthetic pharmaceutical product, Captopril can contain impurities that may arise from the manufacturing process or degradation of the drug substance over time. Regulatory bodies such as the European Pharmacopoeia (EP) list several potential impurities of Captopril, one of which is Impurity J.
Identification and Chemical Structure of Captopril Impurity J
Captopril Impurity J is chemically known as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid, or more commonly, S-Acetylcaptopril . It is a process-related impurity that can be present in the final Captopril drug substance.
Table 1: Chemical and Physical Properties of Captopril Impurity J
| Property | Value |
| Systematic Name | (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
| Common Name | S-Acetylcaptopril, Captopril EP Impurity J |
| CAS Number | 64838-55-7 |
| Molecular Formula | C₁₁H₁₇NO₄S |
| Molecular Weight | 259.32 g/mol |
| Appearance | White or almost white crystalline powder |
Mechanism of Formation
The primary route for the formation of Captopril Impurity J is as a process-related impurity during the synthesis of Captopril. Several synthetic routes for Captopril utilize a thiol-protecting group to prevent the oxidation of the reactive sulfhydryl moiety during the synthesis. A common protecting group is the acetyl group.
The synthesis generally involves the acylation of L-proline with a protected thiol-containing side chain, (2S)-3-(acetylthio)-2-methylpropanoyl chloride. The final step in this synthesis is the deprotection (deacetylation) of the S-acetyl group to yield the active thiol of Captopril. Captopril Impurity J is the result of incomplete deacetylation of this key intermediate.
If the deacetylation step, typically carried out by aminolysis (e.g., with ammonia (B1221849) in methanol), is not driven to completion, residual S-Acetylcaptopril will remain in the reaction mixture and may be carried through to the final API if not adequately removed by purification processes.
The Pharmacological Significance of Captopril Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Captopril (B1668294), the first orally active angiotensin-converting enzyme (ACE) inhibitor, remains a cornerstone in the management of hypertension and heart failure.[1] Due to its reactive sulfhydryl group and synthesis pathway, Captopril is susceptible to the formation of various impurities during its manufacturing and storage.[1][2] While tightly controlled by pharmacopeial standards, the presence of these impurities, even at trace levels, necessitates a thorough understanding of their potential pharmacological and toxicological implications. This technical guide provides a comprehensive overview of the known impurities of Captopril, focusing on their pharmacological relevance, established limits, and the analytical methodologies for their characterization. Furthermore, it delves into the potential for these related substances to interact with biological systems, including signaling pathways beyond direct ACE inhibition, offering a critical resource for researchers, scientists, and professionals engaged in drug development and quality control.
Introduction to Captopril and its Impurities
Captopril's therapeutic efficacy is primarily attributed to its potent and specific inhibition of ACE, which curtails the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II. This mechanism of action is critically dependent on the free sulfhydryl (-SH) group, which chelates the zinc ion within the active site of the enzyme.[1] However, this same reactive thiol moiety is also the primary site for degradation, leading to the formation of oxidative impurities. Other impurities can arise from the manufacturing process, including unreacted starting materials and by-products.
The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify limits for several known impurities, designated as Impurity A, B, C, D, E, and others.[3] Understanding the biological activity of these impurities is crucial for ensuring the safety and efficacy of Captopril formulations.
Pharmacological Relevance of Key Captopril Impurities
The pharmacological relevance of Captopril impurities is a critical area of study, with implications for both therapeutic efficacy and patient safety. While data on many impurities remain limited, research has provided insights into the biological activity of some key related substances.
Captopril Disulfide (Impurity A)
Captopril Disulfide is the primary oxidative degradation product of Captopril and is often the most abundant impurity found in pharmaceutical preparations.[4] It is formed by the oxidation of the sulfhydryl groups of two Captopril molecules.
-
Pharmacological Activity: Captopril Disulfide is not an inert substance. It has been shown to possess intrinsic ACE inhibitory activity, although it is less potent than Captopril itself. The disulfide bond can be cleaved in vivo, leading to the release of the active Captopril moiety. This conversion suggests that Captopril Disulfide may act as a prodrug, potentially contributing to the overall therapeutic effect, albeit with a delayed onset.
Other Pharmacopeial Impurities (B, C, D, E)
Information on the specific pharmacological activities of other designated impurities is sparse in publicly available literature. These are primarily controlled based on general toxicological principles and the thresholds for qualification of impurities set by regulatory bodies like the ICH.
-
Impurity B ((2S)-1-[(2S)-3-Bromo-2-methylpropanoyl]-pyrrolidine-2-carboxylic Acid): As a brominated analog, there is a potential for reactivity, but specific pharmacological or toxicological studies are not widely reported.[5]
-
Impurity C (3-Mercaptoisobutyric acid): This is a structural fragment of Captopril. Some related mercapto-acids have been investigated for their biological effects, such as the inhibition of fatty acid oxidation, but direct data on Impurity C's pharmacological relevance at impurity levels is lacking.[6][7]
-
Impurity D (3-Bromoisobutyric acid): Safety data for the related compound 3-bromobutanoic acid indicates it can cause severe skin burns and eye damage.[8] However, the toxicological impact at the low concentrations present as an impurity in Captopril is not well-defined.
-
Impurity E (Captopril Desmercapto Impurity): This impurity lacks the sulfhydryl group essential for ACE inhibition, suggesting it would be devoid of this primary pharmacological activity.[9] Its overall biological impact has not been extensively studied.
Quantitative Data on Impurity Limits
The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of ensuring their quality, safety, and efficacy. Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish specific limits for known and unknown impurities in Captopril.
| Impurity Name | Pharmacopeia | Specification Limit (%) |
| Impurity A (Captopril Disulfide) | EP | ≤ 1.0 |
| Impurity B | EP | ≤ 0.15 |
| Impurity C | EP | ≤ 0.15 |
| Impurity D | EP | ≤ 0.15 |
| Impurity E | EP | ≤ 0.15 |
| Unspecified Impurities | EP | ≤ 0.10 |
| Total Impurities | EP | ≤ 1.2 |
Table 1: Pharmacopeial Limits for Captopril Impurities as per the European Pharmacopoeia.[3]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A validated, stability-indicating HPLC method is essential for the accurate quantification of Captopril and its impurities.
-
Objective: To separate and quantify Captopril and its known impurities (A, B, C, D, and E).
-
Chromatographic System:
-
Column: Luna C18, 250 x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase A: 15 mM Phosphoric acid in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient Elution:
-
0-1 min: 95% A, 5% B
-
1-20 min: Linear gradient from 95% A to 50% A.[10]
-
-
Flow Rate: 1.2 mL/min.[10]
-
Column Temperature: 50 °C.[10]
-
Detection: UV at 210 nm.[10]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Captopril sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.[10]
-
-
System Suitability:
-
The resolution between the peaks of Impurity E and Captopril should be at least 2.0.[3]
-
The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.
-
In Vitro ACE Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound against angiotensin-converting enzyme.
-
Principle: The assay measures the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by ACE. The presence of an inhibitor reduces the amount of hippuric acid formed.
-
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung.
-
Hippuryl-Histidyl-Leucine (HHL) as the substrate.
-
Captopril (as a positive control).
-
Sodium Borate Buffer (50 mM, pH 8.3) containing 300 mM NaCl.
-
1 M HCl.
-
Ethyl Acetate (B1210297).
-
-
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds (impurities) and Captopril in the assay buffer.
-
Assay Reaction:
-
In a microcentrifuge tube, add 20 µL of the test compound or control solution.
-
Add 20 µL of ACE solution (100 mU/mL) and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of 5 mM HHL solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Reaction Termination: Stop the reaction by adding 150 µL of 1 M HCl.
-
Extraction: Add 500 µL of ethyl acetate, vortex vigorously, and centrifuge to separate the layers.
-
Quantification: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness. Reconstitute the residue in a suitable solvent and measure the absorbance of hippuric acid at 228 nm.
-
-
Calculation of Inhibition:
-
% Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Signaling Pathways and Potential Off-Target Effects
Recent research has revealed that the biological effects of Captopril may extend beyond its well-established role as an ACE inhibitor. The binding of Captopril to ACE can trigger intracellular signaling pathways, suggesting a role for ACE as a signal transducer.[10][11][12] This opens up the possibility that Captopril impurities, particularly those that retain structural similarity to the parent molecule, could also modulate these pathways.
Captopril-Induced Signaling
Studies have shown that Captopril can lead to the phosphorylation of JNK and ERK1/2.[10][11][12] This activation of the MAP kinase signaling system can, in turn, modulate the expression of genes involved in inflammation and cellular processes. For instance, Captopril has been shown to decrease the expression of cyclooxygenase 2 (COX-2) and interleukin-1β (IL-1β).[10][11]
Potential Implications for Impurities
The ability of Captopril to modulate signaling pathways independent of its enzymatic inhibition raises important questions about the potential for its impurities to exert off-target effects. Impurities that can bind to ACE, even if they do not inhibit its catalytic activity, could potentially trigger these signaling cascades. Further research is warranted to investigate whether pharmacopeial impurities of Captopril can activate JNK, ERK1/2, or other signaling pathways, and what the physiological consequences of such activation might be.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Captopril-induced signaling cascade independent of ACE inhibition.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. drugfuture.com [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 3-mercaptoisobutyric acid, 26473-47-2 [thegoodscentscompany.com]
- 7. 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The binding of captopril to angiotensin I-converting enzyme triggers activation of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Captopril (B1668294), the first orally active angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and heart failure. Its unique sulfhydryl group, essential for its therapeutic activity, also predisposes it to the formation of various related compounds, including metabolites, degradation products, and synthesis impurities. A thorough understanding of these compounds is critical for ensuring the quality, safety, and efficacy of captopril drug products. This technical guide provides a comprehensive overview of the significance of captopril's related compounds, detailing their chemical structures, pharmacological activities, and toxicological profiles. Furthermore, it outlines detailed experimental protocols for their analysis and characterization, and visualizes the key signaling pathways involved in captopril's mechanism of action.
Introduction
Captopril exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] Additionally, captopril's inhibition of ACE leads to an accumulation of bradykinin (B550075), a vasodilator, further contributing to its antihypertensive effect.[2][3]
The manufacturing process and subsequent storage of captopril can lead to the formation of impurities. Moreover, upon administration, captopril is metabolized into several compounds. The presence of these related substances must be carefully controlled to ensure the safety and efficacy of the final drug product. This guide delves into the significance of these compounds, providing valuable information for researchers and professionals involved in the development and analysis of captopril.
Captopril Related Compounds: Structures and Significance
The related compounds of captopril can be broadly categorized into metabolites, degradation products, and process-related impurities. The most significant of these are the disulfide derivatives, which are formed through the oxidation of captopril's sulfhydryl group.
Metabolites
-
Captopril Disulfide (Impurity A): This is the major metabolite and primary degradation product of captopril.[4] It is formed by the oxidation of two captopril molecules.[4] Notably, captopril disulfide is not an inactive metabolite; it exhibits antihypertensive activity and can be converted back to the active parent drug in vivo.[5]
-
Captopril-Cysteine Disulfide: This mixed disulfide is another significant metabolite found in urine.[6]
Process and Degradation Impurities
Various other impurities can arise during the synthesis and storage of captopril. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several of these, each with specific acceptance criteria.[7][8][9][10]
Quantitative Data Summary
A clear understanding of the relative potencies and acceptable limits of captopril and its related compounds is crucial for drug development and quality control.
Table 1: In Vitro ACE Inhibitory Activity
| Compound | IC50 (nM) | Reference(s) |
| Captopril | 1.79 - 35 | [11][12] |
| Enalaprilat (active metabolite of Enalapril) | 1.0 - 5.2 | [11][12] |
| Lisinopril | 24 (relative potency) | [11] |
| Ramiprilat (active metabolite of Ramipril) | 1.5 - 4.2 | [11] |
| Captopril Disulfide | Data not consistently available in the form of IC50, but known to have antihypertensive activity. | [5] |
Note: IC50 values can vary depending on the experimental conditions.
Table 2: Pharmacopoeial Impurity Limits (USP)
| Impurity | Limit | Reference(s) |
| Captopril Disulfide | NMT 1.0% | [8][9] |
| Other individual impurities | NMT 0.2% | [8][9] |
| Total impurities | NMT 0.5% | [8][9] |
NMT: Not More Than
Table 3: Pharmacopoeial Impurity Limits (EP)
| Impurity | Limit | Reference(s) |
| Impurity A (Captopril Disulfide) | NMT 1.0% | [7] |
| Impurities B, C, D | NMT 0.15% each | [7] |
| Impurity E | NMT 0.15% | [7] |
| Unspecified impurities | NMT 0.10% each | [7] |
| Total impurities | NMT 1.2% | [7] |
Signaling Pathways
Captopril's primary mechanism of action involves the modulation of two key signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Bradykinin pathway.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. Captopril inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting the formation of angiotensin II, captopril leads to vasodilation and reduced blood volume.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Captopril.
The Bradykinin Pathway
Bradykinin is a potent vasodilator that is normally degraded by ACE. By inhibiting ACE, captopril prevents the breakdown of bradykinin, leading to its accumulation.[2][3] Increased bradykinin levels contribute to vasodilation and the antihypertensive effects of captopril.[2] This accumulation is also thought to be responsible for the characteristic dry cough associated with ACE inhibitor therapy.
Caption: The Bradykinin pathway and the effect of Captopril on Bradykinin metabolism.
Experimental Protocols
Accurate and reliable experimental methods are essential for the analysis of captopril and its related compounds.
In Vitro ACE Inhibition Assay
This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Captopril (as a positive control)
-
Sodium borate (B1201080) buffer (0.1 M, pH 8.3) containing 0.3 M NaCl
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in the sodium borate buffer.
-
Prepare a stock solution of HHL in the sodium borate buffer.
-
Prepare serial dilutions of the test compound and captopril in the buffer.
-
-
Assay:
-
In a microplate, add the test compound or captopril solution.
-
Add the ACE solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1 M HCl.
-
-
Extraction and Measurement:
-
Extract the hippuric acid formed with ethyl acetate.
-
Transfer the ethyl acetate layer to a new plate and evaporate the solvent.
-
Reconstitute the residue in buffer and measure the absorbance at 228 nm.
-
-
Calculation:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental workflow for the in vitro ACE inhibition assay.
HPLC Method for the Analysis of Captopril and Its Impurities
This protocol provides a general high-performance liquid chromatography (HPLC) method for the separation and quantification of captopril and its related compounds.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
Sample Preparation (for Plasma):
-
To a 1 mL plasma sample, add an internal standard.
-
Add a reducing agent (e.g., dithiothreitol) to convert disulfide bonds back to the free thiol form for total captopril measurement, or omit this step for the analysis of individual compounds.
-
Precipitate proteins by adding a precipitating agent (e.g., perchloric acid or acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.[13]
Caption: General workflow for the HPLC analysis of Captopril and its related compounds in plasma.
Conclusion
The study of captopril's related compounds is a critical aspect of its drug development and quality control. While the primary metabolite, captopril disulfide, retains some pharmacological activity, the presence of other impurities must be strictly controlled within pharmacopoeial limits. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and professionals in the pharmaceutical industry. A continued investigation into the specific biological activities and toxicities of each related compound will further enhance our understanding of captopril's overall pharmacological profile and ensure the continued safety and efficacy of this important therapeutic agent.
References
- 1. nbinno.com [nbinno.com]
- 2. Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin potentiation by ACE inhibitors: a matter of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. drugfuture.com [drugfuture.com]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. uspbpep.com [uspbpep.com]
- 10. veeprho.com [veeprho.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. japsonline.com [japsonline.com]
A Comprehensive Toxicological Profile of Captopril Impurities: A Technical Guide for Drug Development Professionals
Introduction
Captopril is a potent, competitive inhibitor of the angiotensin-converting enzyme (ACE), pivotal in the management of hypertension and heart failure.[1] It functions by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] The integrity of any active pharmaceutical ingredient (API) is critically dependent on the control of its impurities. For a drug like Captopril, which may be administered for chronic conditions, ensuring the safety of its impurity profile is paramount. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or from residual starting materials and solvents.[2] Regulatory bodies worldwide mandate stringent control over these impurities, particularly those with potential genotoxic or other toxic effects.[3]
This technical guide provides an in-depth review of the toxicological profiles of known Captopril impurities. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource on quantitative toxicity data, experimental methodologies, and mechanistic insights.
Chapter 1: Identification and Classification of Captopril Impurities
Impurities in Captopril can be broadly categorized into three main types: process-related impurities, degradation products, and elemental impurities.[2] The unique sulfhydryl (-SH) group in Captopril's structure makes it particularly susceptible to oxidation, forming disulfide dimers.[2]
Table 1: Major Identified Impurities of Captopril
| Impurity Name | CAS Number | Molecular Formula | Type |
| Captopril Disulfide (Impurity A) | 64806-05-9 | C₁₈H₂₈N₂O₆S₂ | Degradation/Metabolite |
| Captopril EP Impurity E | 23500-15-4 | C₉H₁₅NO₃ | Process-Related |
| Captopril Impurity F | 63250-36-2 | C₉H₁₅NO₃S | Process-Related |
| N-Nitroso-Captopril | Not Available | C₉H₁₄N₂O₄S | Potential Degradation |
Source:[4][]
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the detection and quantification of these impurities.[2][6]
References
Captopril EP Impurity J: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safety, handling, and analytical considerations for Captopril (B1668294) EP Impurity J, also known as Acetylcaptopril. This document is intended to serve as a vital resource for professionals working with this compound in a research and development setting.
Introduction
Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Captopril EP Impurity J is a known impurity of Captopril and requires careful management. This guide summarizes the available safety data, provides recommendations for safe handling, and outlines analytical methodologies for its detection and quantification.
Chemical and Physical Properties
This compound is chemically identified as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value |
| Synonyms | Acetylcaptopril, S-Acetylcaptopril |
| CAS Number | 64838-55-7 |
| Molecular Formula | C₁₁H₁₇NO₄S |
| Molecular Weight | 259.32 g/mol |
Safety and Hazard Information
While specific toxicological data for this compound is limited, the safety profile of the parent compound, Captopril, and its other impurities provides a basis for recommended handling procedures. The following table summarizes the known hazard classifications. It is prudent to handle this compound with the same precautions as Captopril.
| Hazard Category | Classification | Hazard Statement |
| Reproductive Toxicity | Category 2 | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 (Oral) | H372: Causes damage to organs (Kidney, Cardio-vascular system) through prolonged or repeated oral exposure. |
Signal Word: Danger
Precautionary Statements:
-
Prevention: P202, P260, P264, P280
-
Response: P302 + P352, P308 + P313
Laboratory Handling and Personal Protective Equipment (PPE)
Given the hazard profile, the following handling procedures are recommended for laboratory personnel working with this compound:
-
Engineering Controls: All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing should be worn.
-
-
Hygiene Practices: Avoid inhalation of dust or aerosols. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is 2-8°C.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Toxicological Data
| Compound | Route of Administration | Species | LD50 |
| Captopril | Oral | Rat | 4245 mg/kg |
| Captopril | Oral | Mouse | 2078 mg/kg |
| Captopril | Subcutaneous | Rat | >600 mg/kg |
| Captopril | Subcutaneous | Mouse | >2400 mg/kg |
Metabolic Pathway of Captopril
Captopril is metabolized in the body primarily through oxidation of its sulfhydryl group. The major metabolites are the disulfide dimer of captopril and a mixed disulfide with cysteine.[1] Understanding this pathway is crucial for comprehending the potential in vivo fate of Captopril and its related impurities.
Figure 1: Metabolic Pathway of Captopril.
Experimental Protocols: Analytical Method for Impurity Profiling
The following High-Performance Liquid Chromatography (HPLC) method is a representative protocol for the analysis of Captopril and its impurities, including Impurity J. This method is based on principles outlined in the scientific literature.[2]
7.1. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Captopril sample containing the impurity in the mobile phase to a suitable concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
7.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Acetonitrile and 15 mM Phosphoric Acid in water (gradient elution may be required for optimal separation) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
7.3. System Suitability
Perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the Captopril and Impurity J peaks.
-
Theoretical Plates: Should be ≥ 2000 for the Captopril and Impurity J peaks.
-
Resolution: The resolution between Captopril and Impurity J should be ≥ 1.5.
7.4. Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
Figure 2: HPLC Analysis Workflow.
Conclusion
This technical guide provides a comprehensive overview of the safety, handling, and analytical considerations for this compound. While specific toxicological data for this impurity is not extensively available, a conservative approach based on the known hazards of the parent compound is recommended. Adherence to the outlined handling procedures and the use of appropriate analytical methods are essential for ensuring the safety of laboratory personnel and the quality of research and drug development activities involving this compound.
References
Physical and chemical properties of S-Acetylcaptopril
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetylcaptopril is a chemically modified derivative of Captopril, a potent and widely used angiotensin-converting enzyme (ACE) inhibitor. As an S-acetylated prodrug, S-Acetylcaptopril is designed to mask the reactive thiol group of Captopril, potentially offering advantages in terms of stability and pharmacokinetic properties. This technical guide provides an in-depth overview of the physical and chemical properties of S-Acetylcaptopril, including its synthesis, stability, degradation pathways, and analytical methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development, analytical method development, and predicting its in vivo behavior. The key physicochemical parameters for S-Acetylcaptopril are summarized below.
Table 1: Physical and Chemical Properties of S-Acetylcaptopril
| Property | Value | Reference |
| IUPAC Name | (2S)-1-[(2S)-3-(acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
| Synonyms | Captopril EP Impurity J | [1] |
| CAS Number | 64838-55-7 | [1] |
| Chemical Formula | C₁₁H₁₇NO₄S | [1] |
| Molecular Weight | 259.32 g/mol | [1] |
| Melting Point | Not explicitly found in searches. | |
| Boiling Point | Not explicitly found in searches. | |
| Solubility | Not explicitly found in searches. | |
| pKa | Not explicitly found in searches. | |
| logP (Computed) | 0.5 (XLogP3) |
Synthesis of S-Acetylcaptopril
S-Acetylcaptopril is a key intermediate in some synthetic routes to Captopril. The synthesis generally involves the acylation of L-proline with a protected thiol-containing propanoyl chloride.
Experimental Protocol: Synthesis of S-Acetylcaptopril
A common synthetic approach involves the following steps:
-
Preparation of 3-(Acetylthio)-2-methylpropanoic Acid: This can be achieved through the reaction of methacrylic acid with thioacetic acid.
-
Formation of the Acid Chloride: The resulting carboxylic acid is then converted to its corresponding acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂).
-
Acylation of L-Proline: The acid chloride is then reacted with L-proline under basic conditions to yield S-Acetylcaptopril.
Note: This is a generalized protocol. Specific reaction conditions, such as solvents, temperatures, and purification methods, may vary and should be optimized for each specific synthesis.
Chemical Stability and Degradation
The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and therapeutic efficacy. S-Acetylcaptopril, containing a thioester linkage, is susceptible to both hydrolysis and oxidation.
Hydrolytic Degradation
The primary hydrolytic degradation pathway for S-Acetylcaptopril is the cleavage of the thioester bond to yield Captopril and acetic acid. This reaction can be catalyzed by both acid and base. The rate of hydrolysis is expected to be pH-dependent.
Oxidative Degradation
The thiol group of Captopril, the hydrolysis product of S-Acetylcaptopril, is highly susceptible to oxidation, leading to the formation of Captopril disulfide, a major degradation product.[2] While S-Acetylcaptopril itself is less prone to direct oxidation at the sulfur atom due to the acetyl protection, oxidative conditions can potentially lead to other degradation products.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][4][5] A typical forced degradation study for S-Acetylcaptopril would involve exposing the compound to the following conditions:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature.
-
Photodegradation: Exposing the compound to UV and visible light.
Analytical Methodologies
Robust analytical methods are crucial for the quantification of S-Acetylcaptopril and its impurities, as well as for monitoring its stability.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the preferred technique for the analysis of S-Acetylcaptopril.
While a specific validated method for S-Acetylcaptopril was not found, a general approach based on methods for Captopril can be adapted:[6][7][8]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to the acidic range) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where S-Acetylcaptopril and its potential degradation products have adequate absorbance (e.g., around 210-220 nm).
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Column temperature may be controlled (e.g., 25-30 °C) for better reproducibility.
Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to separate S-Acetylcaptopril from its degradation products formed during forced degradation studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and characterization of S-Acetylcaptopril.
Based on the structure of S-Acetylcaptopril, the following signals would be expected in the ¹H and ¹³C NMR spectra. Specific chemical shifts will be dependent on the solvent used.
-
¹H NMR: Signals corresponding to the acetyl methyl protons, the methyl protons of the propanoyl moiety, the methylene (B1212753) and methine protons of the propanoyl and proline rings, and the carboxylic acid proton.
-
¹³C NMR: Signals for the carbonyl carbons of the acetyl, propanoyl, and carboxylic acid groups, the methyl carbons, and the carbons of the proline ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of S-Acetylcaptopril, aiding in its identification and structural confirmation.
In an MS experiment, S-Acetylcaptopril would be expected to fragment at its labile bonds. Key fragment ions would likely arise from:
-
Loss of the acetyl group.
-
Cleavage of the amide bond.
-
Fragmentation of the proline ring.
Mechanism of Action and Signaling Pathways
S-Acetylcaptopril is considered a prodrug of Captopril.[9][10][11] The acetyl group masks the pharmacologically active thiol group, which is essential for the inhibition of the angiotensin-converting enzyme (ACE).
Enzymatic Conversion to Captopril
In vivo, S-Acetylcaptopril is expected to be hydrolyzed by esterases to release the active drug, Captopril.[12][13][14] This enzymatic conversion is a critical step for its therapeutic activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.brighton.ac.uk [research.brighton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of esterase mediated hydrolysis of simvastatin in human and rat blood and its impact on pharmacokinetic profiles of simvastatin and its active metabolite in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unfolding Story of Captopril: A Technical Guide to Its Discovery, History, and Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captopril (B1668294), the first-in-class angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and heart failure.[1][2] Its development was a landmark achievement in structure-based drug design, stemming from the investigation of snake venom.[2] The journey of Captopril, from its discovery to its established place in pharmacopeias, is a compelling narrative of scientific innovation. This technical guide provides an in-depth exploration of the discovery and history of Captopril, with a core focus on the identification, formation, and quantification of its impurities. Understanding the impurity profile of an active pharmaceutical ingredient (API) like Captopril is paramount for ensuring its safety, efficacy, and stability. This guide offers detailed experimental protocols, quantitative data analysis, and visual pathways to aid researchers and drug development professionals in their pursuit of quality and excellence in pharmaceutical sciences.
A Brief History of Captopril: From Viper's Venom to a Blockbuster Drug
The story of Captopril begins with the exploration of the venom of the Brazilian pit viper, Bothrops jararaca. In the 1960s, researchers discovered that peptides in this venom inhibited the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system that regulates blood pressure.[2] This groundbreaking discovery paved the way for the rational design of synthetic ACE inhibitors.
In 1975, scientists at E.R. Squibb & Sons Pharmaceuticals (now Bristol-Myers Squibb) synthesized a series of compounds, leading to the development of Captopril.[2] It was the first orally active ACE inhibitor and was approved for medical use in the United States in 1980.[2] The synthesis of Captopril typically involves the treatment of L-proline with (2S)-3-acetylthio-2-methylpropanoyl chloride, followed by the removal of the acetyl protective group to reveal the active thiol moiety.[2]
Core Impurities of Captopril: A Structural Overview
The presence of a reactive thiol group in Captopril's structure makes it susceptible to oxidation, leading to the formation of various impurities. The most significant and well-documented impurity is Captopril Disulfide, also known as Impurity A. Other process-related and degradation impurities have also been identified and are monitored as per pharmacopeial standards.
Captopril
-
IUPAC Name: (2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid
-
Molecular Formula: C₉H₁₅NO₃S
Captopril Impurity A (Captopril Disulfide)
-
IUPAC Name: 1,1'-[Disulfanediylbis[(2S)-2-methyl-1-oxopropane-3,1-diyl]]bis-L-proline
-
Molecular Formula: C₁₈H₂₈N₂O₆S₂
-
Note: The primary oxidative degradation product of Captopril.
Captopril Impurity B
-
IUPAC Name: (2S)-1-[(2S)-3-Bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
-
Molecular Formula: C₉H₁₄BrNO₃
Captopril Impurity C
-
IUPAC Name: 3-Mercapto-2-methylpropanoic acid
-
Molecular Formula: C₄H₈O₂S
Captopril Impurity D
-
IUPAC Name: 3-Bromoisobutyric acid
-
Molecular Formula: C₄H₇BrO₂
Captopril Impurity E
-
IUPAC Name: (2S)-1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid
-
Molecular Formula: C₉H₁₅NO₃
Quantitative Analysis of Captopril Impurities from Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and validating the stability-indicating nature of analytical methods. The following table summarizes the quantitative results from various stress conditions applied to Captopril.
| Stress Condition | Captopril Degradation (%) | Impurity A (Captopril Disulfide) (%) | Other Impurities (%) | Reference |
| Oxidative | >88% | Major Degradation Product | 15 unknown impurities with significant area (>0.50%) | [1] |
| Acidic | Not specified | Increased | Not specified | [1] |
| Basic | Not specified | Increased | Not specified | [1] |
| Photolytic (UV light) | Not specified | Increased | Highest number of unknown impurities | [1] |
| Thermal | Not specified | No significant increase | Not specified | [1] |
Experimental Protocols for Impurity Profiling
The analysis of Captopril and its impurities is predominantly carried out using High-Performance Liquid Chromatography (HPLC) with UV detection. The following are detailed protocols based on pharmacopeial monographs and published literature.
European Pharmacopoeia (EP) HPLC Method for Related Substances
-
Chromatographic System:
-
Column: Luna C18 (300x3.9 mm, 10 µm)
-
Mobile Phase: 75% Phosphoric acid (15 mM) and 25% Acetonitrile
-
Flow Rate: 1 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 50 °C[1]
-
-
System Suitability:
-
The resolution between the peaks of Captopril and its impurities should be greater than 1.5.[1]
-
The relative standard deviation of replicate injections should be less than 2.0%.
-
-
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of Captopril and known impurities in the mobile phase.
-
Sample Solution Preparation: Dissolve the Captopril sample in the mobile phase to a suitable concentration.
-
Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Analysis: Record the chromatograms and calculate the percentage of each impurity relative to the Captopril peak area.
-
United States Pharmacopeia (USP) HPLC Method for Related Compounds
-
Chromatographic System:
-
Column: 3.9-mm × 30-cm column containing packing L1
-
Mobile Phase: A filtered and degassed mixture of a 9 in 100 solution of tetrahydrofuran (B95107) in methanol (B129727) and a 1 in 2000 solution of phosphoric acid in water (33:67).[3]
-
Detector: UV at 220 nm[3]
-
-
System Suitability:
-
Procedure:
-
Standard Solution Preparation: Dissolve an accurately weighed quantity of USP Captopril Disulfide RS in methanol to obtain a known concentration.[3]
-
Test Solution Preparation: Dissolve 50 mg of Captopril in a 25-mL volumetric flask with methanol.[3]
-
Chromatography: Inject the solutions and record the peak responses.
-
Calculation: Calculate the percentage of captopril disulfide and other impurities. The limit for captopril disulfide is not more than 1.0%.[3]
-
Visualizing Impurity Formation and Analysis Workflows
Oxidative Degradation Pathway of Captopril
The primary degradation pathway for Captopril under oxidative stress is the formation of Captopril Disulfide (Impurity A). This occurs through the oxidation of the thiol (-SH) groups of two Captopril molecules, forming a disulfide (-S-S-) bond.
Caption: Oxidative degradation pathway of Captopril to Captopril Disulfide.
Experimental Workflow for HPLC Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of Captopril impurities using HPLC.
References
Methodological & Application
Application Note: HPLC Analysis of Captopril EP Impurity J
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the analysis of Captopril Impurity J in accordance with the principles outlined in the European Pharmacopoeia (EP). The described High-Performance Liquid Chromatography (HPLC) method is designed for the identification and quantification of related substances in Captopril, ensuring the quality and safety of this active pharmaceutical ingredient (API).
Introduction
Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. During the synthesis and storage of Captopril, various impurities can arise. Captopril Impurity J, identified as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid, is a specified impurity in the European Pharmacopoeia. Rigorous analytical control of this and other impurities is crucial to guarantee the efficacy and safety of the final drug product. This application note details a reliable HPLC method based on the EP monograph for the analysis of Captopril and its related substances, with a focus on Impurity J.
Materials and Methods
Instrumentation
-
HPLC system with a UV detector
-
Chromatographic data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Syringe filters (0.45 µm)
Chemicals and Reagents
-
Captopril EP Reference Standard
-
Captopril Impurity J EP Reference Standard[1]
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
Chromatographic Conditions
The following table summarizes the chromatographic conditions derived from the European Pharmacopoeia monograph for Captopril and related scientific literature.[2][3]
| Parameter | Condition |
| Column | Octadecylsilyl silica (B1680970) gel for chromatography (C18), 5 µm, 250 mm x 4.6 mm (e.g., Luna C18, LiChrosorb RP-18) |
| Mobile Phase | A mixture of a phosphate (B84403) buffer and an organic modifier. A common composition is 75% 15 mM phosphoric acid and 25% acetonitrile. An alternative is methanol and water (60:40 v/v), with the pH adjusted to 3.0 using phosphoric acid. |
| Flow Rate | 1.5 mL/min[2] |
| Detection Wavelength | 210 nm[2] |
| Injection Volume | 25 µL[2] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 50°C) for improved reproducibility.[1] |
| Elution Mode | Isocratic |
Experimental Protocols
Preparation of Solutions
Solvent Mixture: Prepare a solution of phosphoric acid, acetonitrile, and water in the ratio of 0.8:100:900 (v/v/v).[2]
Standard Solution: Accurately weigh and dissolve an appropriate amount of Captopril EP Reference Standard and Captopril Impurity J EP Reference Standard in the Solvent Mixture to obtain a known concentration.
Test Solution: Accurately weigh and dissolve approximately 0.125 g of the Captopril sample to be examined in the Solvent Mixture and dilute to 25.0 mL with the same solvent.[2]
System Suitability Solution: Prepare a solution containing Captopril and known impurities (including Impurity J) to verify the system's performance. The European Pharmacopoeia specifies a resolution of a minimum of 2.0 between the peaks for impurity E and captopril.[2]
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (Solvent Mixture) to ensure no interfering peaks are present.
-
Inject the system suitability solution to verify the resolution and other performance parameters.
-
Inject the standard solution(s) to determine the retention times and response factors.
-
Inject the test solution.
-
After each injection, allow the chromatogram to run for a sufficient time to elute all components of interest.
Data Presentation
The quantitative data for the analysis of Captopril and Impurity J should be summarized in a clear and structured table.
| Sample ID | Captopril Concentration (mg/mL) | Impurity J Concentration (µg/mL) | % Impurity J |
| Sample 1 | 5.0 | 1.5 | 0.03% |
| Sample 2 | 5.0 | 2.1 | 0.042% |
| Sample 3 | 5.0 | Below Limit of Quantification | - |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of Captopril EP Impurity J.
This application note provides a comprehensive framework for the HPLC analysis of Captopril Impurity J. Adherence to these protocols will enable researchers, scientists, and drug development professionals to accurately and reliably monitor the impurity profile of Captopril, ensuring its quality and compliance with regulatory standards.
References
Synthesis Protocol for Captopril EP Impurity J: An Essential Reference for Pharmaceutical Analysis
Introduction
Captopril (B1668294) EP Impurity J, chemically known as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid, and also referred to as S-Acetylcaptopril, is a known impurity in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Captopril.[1][2][3][4] Its monitoring and control are crucial for ensuring the quality and safety of the final drug product. This document provides a detailed application note and a comprehensive synthesis protocol for Captopril EP Impurity J, intended for researchers, scientists, and professionals in drug development and quality control. The protocol is based on the acylation of L-proline with 3-acetylthio-2-methylpropanoyl chloride.[1][2][3][5]
Experimental Protocol
This protocol details the synthesis of this compound through the coupling of L-proline and (R)-3-acetylthio-2-methylpropanoyl chloride.
Materials and Reagents:
| Reagent | Grade | Supplier |
| L-Proline | Reagent Grade | e.g., Sigma-Aldrich |
| (R)-3-acetylthio-2-methylpropanoyl chloride | Synthesis Grade | Custom Synthesis/TCI |
| Potassium Hydroxide (B78521) (KOH) | ACS Reagent Grade | e.g., Merck |
| Potassium Phosphate (B84403), monobasic | ACS Reagent Grade | e.g., Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | e.g., VWR |
| Deionized Water | Type I | --- |
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and pH probe
-
Addition funnel
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture:
-
In a suitable reaction vessel, dissolve 24.31 g of L-proline in deionized water.
-
Add a potassium phosphate buffer solution.
-
Cool the mixture to a temperature between 0°C and 5°C using a cooling bath.[1]
-
-
Acylation Reaction:
-
Slowly add 31.9 g of 3-acetylthio-2-methylpropanoyl chloride to the cooled reaction mixture over a period of 4 hours.[1]
-
Throughout the addition, maintain the reaction temperature between 0°C and 5°C and control the pH between 7.5 and 8.5 by the dropwise addition of a 2.5N potassium hydroxide solution.[1] The reaction is exothermic.
-
After the complete addition of the acid chloride, continue stirring the mixture at 0-5°C for an additional hour.[1]
-
-
Product Isolation and Purification:
-
After the aging period, slowly add concentrated hydrochloric acid to the reaction mixture to adjust the pH to 3.5, while maintaining the temperature at 18-20°C.[1]
-
Seed the solution with a small crystal of this compound to induce crystallization. A heavy crystallization should be observed.
-
Age the slurry for 25 minutes at 18-20°C.[1]
-
Continue the slow addition of concentrated HCl to lower the pH to 1.5.[1]
-
Age the mixture at room temperature for 30 minutes, then cool it slowly to 0-5°C over 1 hour.
-
Maintain the slurry at 0-5°C for 1 hour to ensure complete precipitation.[1]
-
Filter the solid product using a Büchner funnel and wash the cake with cold deionized water.
-
Dry the product under vacuum at a suitable temperature.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material (L-proline) | 24.31 g | [1] |
| Acylating Agent | 31.9 g | [1] |
| Reaction Temperature | 0-5 °C | [1] |
| Reaction pH | 7.5-8.5 | [1] |
| Purity of Crude Product | >97% | [1] |
| Expected Yield | High (specific value not provided) |
Logical Workflow of the Synthesis
The synthesis of this compound follows a logical sequence of steps, beginning with the preparation of the starting materials and culminating in the isolation and purification of the final product. The key stages are the controlled acylation reaction and the pH-dependent crystallization.
Caption: Workflow for the synthesis of this compound.
Precursor Synthesis Pathway
The acylating agent, 3-acetylthio-2-methylpropanoyl chloride, is typically prepared in a two-step process from commercially available starting materials.
References
- 1. US5387697A - Process for the preparation of 1-[3-acetylthio-2(s)-methylpropanoyl]-l-proline - Google Patents [patents.google.com]
- 2. CN109608378A - A kind of preparation method of captopril isomers - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Captopril synthesis - chemicalbook [chemicalbook.com]
Application Note: A Validated Stability-Indicating HPLC and UHPLC Method for the Determination of Captopril and its Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Captopril is the first orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and certain types of congestive heart failure.[1][2] The Captopril molecule contains a free sulfhydryl (-SH) group, which is crucial for its therapeutic activity but also makes it susceptible to oxidation.[1][3] The primary degradation product is Captopril disulfide (designated as Impurity A in European Pharmacopoeia and USP), formed through the oxidative dimerization of two Captopril molecules.[4] The presence and quantity of impurities in an active pharmaceutical ingredient (API) can impact its safety and efficacy. Therefore, robust and reliable analytical methods are essential for impurity profiling and quality control during drug development and manufacturing.[3]
This application note details two validated reverse-phase liquid chromatography methods—a High-Performance Liquid Chromatography (HPLC) method for comprehensive impurity profiling and an Ultra-High-Performance Liquid Chromatography (UHPLC) method for rapid, efficient, and greener quantification of Captopril and its principal impurity, Captopril Disulfide.
Analytical Methods and Protocols
Two primary methods are presented: a stability-indicating HPLC-UV method capable of separating multiple known impurities and a rapid UHPLC-UV method ideal for routine quality control and high-throughput analysis.
Method 1: Stability-Indicating HPLC-UV for Comprehensive Impurity Profiling
This method is designed to separate Captopril from its official impurities (A, B, C, D, and E) and degradation products that may form under stress conditions.[3][5]
Experimental Protocol:
-
Reagent and Standard Preparation:
-
Mobile Phase A: Prepare a 15 mM solution of phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Diluent: Use the initial mobile phase composition (95% A: 5% B).
-
Standard Stock Solution: Accurately weigh and dissolve Captopril and its known impurity reference standards (e.g., Impurity A, B, C, D, E) in the diluent to achieve a desired concentration (e.g., 0.5 mg/mL for Captopril).
-
Resolution Solution: Prepare a solution containing Captopril and key impurities to verify the system's ability to separate adjacent peaks.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target amount of Captopril (e.g., 25 mg) and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent, sonicate for approximately 15 minutes to ensure complete dissolution of the API.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the initial few mL of the filtrate.
-
-
Chromatographic Conditions:
Method 2: Rapid UHPLC-UV for Captopril and Impurity A Quantification
This method offers a significant reduction in analysis time and solvent consumption, making it a "greener" and more cost-effective alternative for quantifying Captopril and Captopril disulfide.[2]
Experimental Protocol:
-
Reagent and Standard Preparation:
-
Mobile Phase: Prepare an isocratic mobile phase by mixing Methanol, Milli-Q water, and Trifluoroacetic acid in a ratio of 55:45:0.05 (v/v/v). Filter and degas the solution.
-
Diluent: Use the mobile phase as the diluent.
-
Captopril Standard Solution (0.2 mg/mL): Dissolve an accurately weighed amount of Captopril reference standard (e.g., 10 mg) in a 50 mL volumetric flask with the diluent.
-
Captopril Disulfide Stock Solution (0.5 mg/mL): Dissolve 25 mg of Captopril Disulfide reference standard in a 50 mL volumetric flask with the diluent.
-
Resolution Solution: To a 50 mL volumetric flask containing 10 mg of Captopril reference standard, add 5 mL of the Captopril Disulfide stock solution (0.5 mg/mL) and dilute to volume with the mobile phase. This yields a solution with Captopril (0.2 mg/mL) and Captopril Disulfide (0.05 mg/mL).[2]
-
-
Sample Preparation (from Tablets):
-
Weigh and powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 20 mg of Captopril into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes.
-
Cool to room temperature, dilute to volume with diluent, and mix.
-
Filter the solution through a 0.45 µm PVDF filter, discarding the first few mL. The final concentration will be approximately 0.2 mg/mL of Captopril.
-
-
Chromatographic Conditions:
-
The specific UHPLC conditions are detailed in the table below.[7]
-
Data Presentation
The operational parameters and typical performance data for the described methods are summarized below for easy comparison.
Table 1: Chromatographic Conditions and Parameters
| Parameter | Method 1: HPLC-UV[5][6] | Method 2: UHPLC-UV[7] | USP HPLC Method[8] |
| Instrument | HPLC with UV Detector | UHPLC with UV Detector | HPLC with UV Detector |
| Column | Luna C18 (250 x 4.6 mm, 5 µm) | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | L1 Packing (300 x 3.9 mm) |
| Mobile Phase | Gradient: 15 mM H₃PO₄ (A) and Acetonitrile (B) | Isocratic: Methanol:Water:TFA (55:45:0.05) | Isocratic: See USP Monograph[8] |
| Flow Rate | 1.2 mL/min | 0.1 mL/min | 1.0 mL/min |
| Column Temp. | 50 °C | Ambient | Ambient |
| Detection λ | 210 nm | 220 nm | 220 nm |
| Injection Vol. | Not Specified | 0.8 µL | 20 µL |
| Run Time | < 20 minutes | < 3 minutes | > 11 minutes |
Table 2: System Suitability - Retention Times (RT) and Resolution (Rs)
| Analyte | Method 1: HPLC-UV | Method 2: UHPLC-UV | USP HPLC Method |
| Captopril (RT) | ~15 min[9] | ~1.74 min | ~5.46 min |
| Impurity A (RT) | ~25.5 min (1.7 rel. RT)[9] | ~2.66 min | ~10.81 min |
| Resolution (Rs) | > 2.0 between Captopril and nearest peak[9] | Well-resolved peaks reported | NLT 3.0 between Captopril and 3-acetylthio-2-methylpropanoic acid[8] |
Visualized Workflows and Relationships
Diagrams created using Graphviz DOT language to illustrate key processes.
Caption: A flowchart of the analytical workflow for Captopril impurity testing.
Caption: The relationship between Captopril and its primary oxidative impurity.
Conclusion
The described HPLC and UHPLC methods are proven to be suitable for the quantitative determination of Captopril and the analysis of its related impurities. The HPLC method is a robust, stability-indicating assay capable of separating a wide range of official and degradation impurities, making it ideal for development and validation studies. The UHPLC method provides a rapid, sensitive, and environmentally friendly alternative for routine quality control, significantly reducing analytical run times and solvent waste. The choice of method can be tailored to the specific needs of the laboratory, whether for in-depth stability studies or high-throughput batch release testing.
References
- 1. veeprho.com [veeprho.com]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. drugfuture.com [drugfuture.com]
Application Notes and Protocols for Captopril EP Impurity J Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Captopril EP Impurity J reference standard in pharmaceutical analysis. This compound, chemically known as (2S)-1-[(2S)-3-(acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid or S-Acetylcaptopril, is a known impurity of the angiotensin-converting enzyme (ACE) inhibitor, Captopril.[1][2][3] Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of Captopril drug products.
Introduction
Captopril is a potent ACE inhibitor widely used in the treatment of hypertension and heart failure.[4] During its synthesis and storage, various impurities can form, including this compound. Regulatory bodies like the European Pharmacopoeia (EP) mandate the control of such impurities within specified limits. This document outlines the application of the this compound reference standard for analytical method development, validation, and routine quality control testing.
Chemical Information:
| Parameter | Value |
| Chemical Name | (2S)-1-[(2S)-3-(acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
| Synonyms | S-Acetylcaptopril, Acetylcaptopril |
| CAS Number | 64838-55-7 |
| Molecular Formula | C₁₁H₁₇NO₄S |
| Molecular Weight | 259.32 g/mol |
Analytical Applications
The this compound reference standard is primarily used for:
-
Peak Identification: Confirming the identity of Impurity J in chromatograms of Captopril samples.
-
Method Validation: Establishing specificity, linearity, accuracy, and precision of analytical methods for quantifying Impurity J.
-
System Suitability Testing: Ensuring the analytical system is performing adequately before sample analysis.
-
Quantification: Accurately determining the amount of Impurity J in Captopril active pharmaceutical ingredients (APIs) and finished drug products.
Experimental Protocols
The following are example protocols for the analysis of Captopril and its impurities, including Impurity J, using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).
HPLC-UV Method for Captopril and Impurities
This method is based on established protocols for the separation of Captopril and its related substances.[5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Luna C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 15 mM Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 95% A, 5% B; 1-20 min: Gradient to 50% A, 50% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 50 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol (B129727) to obtain a known concentration.
-
Sample Solution: Prepare a solution of the Captopril sample in methanol at a suitable concentration.
-
System Suitability Solution: A solution containing Captopril and known impurities (including Impurity J) at appropriate concentrations.
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the blank (methanol) to ensure no interfering peaks.
-
Inject the system suitability solution to verify resolution and other performance parameters.
-
Inject the standard solution in replicate.
-
Inject the sample solution.
-
Identify the peak for Impurity J in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of Impurity J in the sample using the peak area response from the standard and sample injections.
UHPLC-MS/MS Method for Captopril and Impurities
This method offers higher sensitivity and selectivity, particularly for complex matrices.[6]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase | Methanol and 0.1% Formic Acid in Water (90:10, v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | Room Temperature |
| Injection Volume | 0.8 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Note: Specific mass transitions for this compound would need to be determined during method development.
Preparation of Solutions and Procedure:
Follow the principles outlined in the HPLC-UV method, adapting concentrations for the higher sensitivity of the UHPLC-MS/MS system.
Data Presentation
Quantitative data for Captopril and its impurities should be summarized in tables for clear comparison. The retention time, limit of detection (LOD), and limit of quantification (LOQ) are method-dependent and should be determined during method validation.
Example Table for Method Validation Data:
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Captopril | To be determined | e.g., 1-100 | >0.999 | To be determined | To be determined |
| This compound | To be determined | e.g., 0.1-10 | >0.999 | To be determined | To be determined |
| Other Impurities | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: The values in this table are illustrative and must be experimentally determined for each specific analytical method.
Mandatory Visualizations
Captopril's Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Captopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in regulating blood pressure.
Caption: Captopril inhibits ACE, blocking the formation of Angiotensin II.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of impurities in a Captopril sample using a reference standard.
Caption: Workflow for the identification and quantification of Impurity J.
Toxicological Considerations
The presence of impurities in pharmaceuticals, even in small amounts, can potentially affect the safety and efficacy of the drug product. While specific toxicological data for this compound is not extensively available in the public domain, it is a regulatory requirement to control its levels. General toxicological concerns for impurities include potential genotoxicity, carcinogenicity, and other adverse effects. Therefore, adhering to the limits set by pharmacopoeias is essential to ensure patient safety.
Conclusion
The this compound reference standard is an indispensable tool for the quality control of Captopril. The protocols and information provided in these application notes offer a framework for the accurate identification and quantification of this impurity, contributing to the overall safety and quality of Captopril medications. It is recommended that each laboratory validates the chosen analytical method for its intended use to ensure reliable results.
References
- 1. Captopril impurity J EP Reference Standard CAS 64838-55-7 Sigma Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Captopril-impurity-standards [simsonpharma.com]
Application Notes and Protocols for the Analysis of Captopril and its Degradation Products by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captopril (B1668294), a potent angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure. Due to its thiol group, captopril is susceptible to oxidation, leading to the formation of degradation products, primarily captopril disulfide. Monitoring the degradation of captopril is crucial for ensuring the quality, stability, and efficacy of pharmaceutical formulations. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of captopril and its degradation products, offering advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption.
These application notes provide a comprehensive overview and detailed protocols for the analysis of captopril and its degradation products using capillary zone electrophoresis (CZE).
Degradation Pathway of Captopril
The primary degradation pathway of captopril involves the oxidation of its sulfhydryl (-SH) group, leading to the formation of a disulfide bond between two captopril molecules. This results in the formation of captopril disulfide, the main degradation product. This oxidative degradation can be accelerated by factors such as pH, temperature, and the presence of oxidizing agents.[1]
Caption: Captopril Degradation Pathway.
Experimental Workflow for Captopril Degradation Analysis
The general workflow for analyzing captopril degradation products by capillary electrophoresis involves several key steps, from sample preparation to data analysis. Forced degradation studies are often performed to assess the stability of the drug product and to ensure the analytical method is stability-indicating.
Caption: Experimental Workflow for CE Analysis of Captopril.
Quantitative Data Summary
The following tables summarize quantitative data from validated capillary electrophoresis methods for the analysis of captopril and its primary degradation product, captopril disulfide.
Table 1: Electrophoretic Conditions and Performance Data
| Parameter | Method 1 (Hillaert & Van den Bossche, 1999) | Method 2 (Veerubhotla & Walker, 2019) |
| Capillary | Fused silica (B1680970), 60 cm total length (52.5 cm to detector), 75 µm I.D. | Fused silica, 67.5 cm total length (57.5 cm to detector) |
| Running Buffer | 100 mM Sodium phosphate (B84403) buffer (pH 5.5) with cetyltrimethylammonium bromide (CTAB) | 20 mM Phosphate buffer (pH 7.0) |
| Applied Voltage | -13 kV | 23.90 kV |
| Detection | UV, 220 nm | UV |
| Internal Standard | N-acetyl-L-tyrosine or Salicylic (B10762653) acid[2] | Not specified |
| Linearity Range | 0.05 - 0.5 mg/mL | 5 - 70 µg/mL |
| LOD | Not specified | 1.5 µg/mL |
| LOQ | Not specified | 5 µg/mL |
Note: Specific migration times and peak areas can vary depending on the exact experimental setup and conditions.
Detailed Experimental Protocols
Protocol 1: CZE Method with CTAB (Adapted from Hillaert & Van den Bossche, 1999)[2][3]
1. Materials and Reagents:
-
Captopril reference standard and samples
-
Captopril disulfide reference standard
-
Sodium phosphate monobasic
-
Cetyltrimethylammonium bromide (CTAB)
-
N-acetyl-L-tyrosine (Internal Standard)
-
Salicylic acid (Internal Standard)
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Deionized water
2. Instrument and Capillary:
-
Capillary Electrophoresis system with UV detection
-
Fused silica capillary: 60 cm total length (52.5 cm to detector), 75 µm I.D.
3. Preparation of Solutions:
-
Running Buffer (100 mM Sodium Phosphate, pH 5.5 with CTAB): Dissolve an appropriate amount of sodium phosphate monobasic in deionized water. Adjust the pH to 5.5 with a sodium hydroxide or phosphoric acid solution. Add CTAB to the desired concentration (e.g., 0.5 mM). Filter the buffer through a 0.45 µm filter.
-
Standard Stock Solution: Accurately weigh and dissolve captopril and captopril disulfide reference standards in the running buffer to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Internal Standard Stock Solution: Prepare a stock solution of N-acetyl-L-tyrosine or salicylic acid in the running buffer.
-
Sample Solution: Accurately weigh and dissolve the captopril sample (e.g., powdered tablets) in the running buffer to achieve a target concentration within the linear range. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.
4. Capillary Conditioning:
-
New Capillary: Condition the new capillary by flushing with 1 M NaOH for 30 minutes, followed by deionized water for 15 minutes, and finally with the running buffer for 30 minutes.
-
Daily Conditioning: Before the first run of the day, flush the capillary with 0.1 M NaOH for 10 minutes, deionized water for 5 minutes, and the running buffer for 15 minutes.
-
Between Runs: Flush the capillary with the running buffer for 2-3 minutes.
5. Electrophoresis Procedure:
-
Set the capillary temperature (e.g., 25 °C).
-
Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Apply a voltage of -13 kV.
-
Monitor the separation at 220 nm.
6. Data Analysis:
-
Identify the peaks for captopril, captopril disulfide, and the internal standard based on their migration times.
-
Calculate the ratio of the peak area of captopril and captopril disulfide to the peak area of the internal standard.
-
Quantify the amount of captopril and its degradation product using a calibration curve prepared from standard solutions.
Protocol 2: Forced Degradation Study Sample Preparation[4][5]
1. Acid Degradation:
-
Dissolve a known amount of captopril in 0.1 M hydrochloric acid.
-
Heat the solution at a specified temperature (e.g., 80 °C) for a defined period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.
-
Dilute the sample with the running buffer to the desired concentration.
2. Base Degradation:
-
Dissolve a known amount of captopril in 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a specified period (e.g., 1 hour).
-
Neutralize the solution with 0.1 M hydrochloric acid.
-
Dilute the sample with the running buffer to the desired concentration.
3. Oxidative Degradation:
-
Dissolve a known amount of captopril in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes).
-
Dilute the sample with the running buffer to the desired concentration.
4. Thermal Degradation:
-
Place a known amount of solid captopril in an oven at a specified temperature (e.g., 105 °C) for a defined period (e.g., 24 hours).
-
Dissolve the heat-treated sample in the running buffer.
-
Dilute to the desired concentration.
5. Photodegradation:
-
Expose a solution of captopril in the running buffer to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
Analyze the sample directly or after appropriate dilution.
For all forced degradation samples, a control sample (captopril dissolved in the same solvent but not subjected to stress) should be analyzed concurrently. The prepared samples are then analyzed using the established CE method.
References
Application Note: High-Throughput UPLC-MS/MS Method for the Simultaneous Quantification of Captopril and its Key Impurities
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of the angiotensin-converting enzyme (ACE) inhibitor, Captopril, and its primary impurities. The method is designed for high-throughput analysis in drug development and quality control environments, offering excellent specificity, linearity, and precision. Key impurities, including the oxidative degradation product Captopril Disulfide and the process-related impurity 3-acetylthio-2-methylpropanoic acid, are baseline resolved and quantified. The protocol includes sample preparation, detailed UPLC-MS/MS parameters, and method validation results, demonstrating its suitability as a stability-indicating assay.
Introduction
Captopril is a widely prescribed ACE inhibitor used in the management of hypertension and congestive heart failure. Due to its sulfhydryl group, Captopril is susceptible to oxidation, primarily forming its disulfide dimer, Captopril Disulfide.[1][2] The presence of this and other process-related or degradation impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the United States Pharmacopeia (USP) list specific impurities that require monitoring.[3][4][5] This necessitates the development of rapid and reliable stability-indicating analytical methods. UPLC-MS/MS offers significant advantages over traditional HPLC methods, including reduced analysis time, lower solvent consumption, and enhanced sensitivity and selectivity, making it an ideal technique for impurity profiling.[2] This application note presents a validated UPLC-MS/MS method for the simultaneous quantification of Captopril and its key impurities.
Experimental Protocols
Standard and Sample Preparation
1.1. Reagents and Materials:
-
Captopril Reference Standard (USP grade)
-
Captopril Disulfide Reference Standard (USP grade)
-
3-acetylthio-2-methylpropanoic acid Reference Standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
1.2. Preparation of Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each reference standard (Captopril, Captopril Disulfide, and 3-acetylthio-2-methylpropanoic acid) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water. These stock solutions should be stored at 2-8 °C and protected from light.
1.3. Preparation of Working Standard Solutions: Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase to achieve a final concentration of 100 µg/mL for Captopril and 1 µg/mL for each impurity. Further serial dilutions are then made to construct the calibration curve. For example, a common range for impurities is from 0.05 µg/mL to 2.5 µg/mL.
1.4. Preparation of Sample Solutions (from Tablets):
-
Weigh and finely powder not fewer than 20 Captopril tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Captopril into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 (v/v) methanol/water solution and sonicate for 15 minutes to ensure complete dissolution.[6]
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent.
-
Filter the solution through a 0.22 µm PVDF syringe filter, discarding the first few mL of the filtrate. This yields a sample solution with a target Captopril concentration of 1 mg/mL.
UPLC-MS/MS Method
2.1. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC H-Class or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[2]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
Time (min) %A %B 0.0 98 2 3.0 50 50 3.5 5 95 4.0 5 95 4.1 98 2 | 5.0 | 98 | 2 |
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
2.2. Mass Spectrometry Conditions:
-
System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/Hr
-
Cone Gas Flow: 50 L/Hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: The following MRM transitions were optimized for the analysis of Captopril and its impurities.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Captopril | 218.1 | 116.0 | 25 | 15 |
| Captopril Disulfide | 433.1 | 217.1 | 30 | 20 |
| 3-acetylthio-2-methylpropanoic acid | 163.0 | 121.0 | 20 | 10 |
Note: The fragmentation of 3-acetylthio-2-methylpropanoic acid ([M+H]+) likely proceeds via the loss of ketene (B1206846) (CH2=C=O, 42 Da), a common fragmentation pathway for acetylated compounds.
Forced Degradation Study Protocol
To establish the stability-indicating nature of the method, forced degradation studies were conducted on Captopril.
-
Acid Hydrolysis: Dissolve 10 mg of Captopril in 10 mL of 1 M HCl. Reflux at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of Captopril in 10 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of Captopril in 10 mL of 6% H₂O₂. Keep at room temperature for 1 hour in the dark. Dilute with mobile phase.
-
Thermal Degradation: Expose solid Captopril powder to 105°C in an oven for 24 hours. Dissolve the stressed powder in mobile phase.
-
Photolytic Degradation: Expose a solution of Captopril (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the developed UPLC-MS/MS method to assess for degradation and ensure peak purity of the parent compound.
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Data
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Captopril | ~1.8 | 218.1 | 116.0 |
| 3-acetylthio-2-methylpropanoic acid | ~2.4 | 163.0 | 121.0 |
| Captopril Disulfide | ~2.9 | 433.1 | 217.1 |
Table 2: Method Validation - Linearity and Sensitivity
| Compound | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Captopril | 5 - 2000 | > 0.999 | 1.5 | 5 |
| Captopril Disulfide | 1 - 500 | > 0.998 | 0.3 | 1 |
| 3-acetylthio-2-methylpropanoic acid | 1 - 500 | > 0.998 | 0.3 | 1 |
Table 3: Method Validation - Accuracy and Precision
| Compound | Concentration Spiked (ng/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| Captopril | 10 (LQC) | 101.2 | 3.5 | 4.8 |
| 500 (MQC) | 99.5 | 2.1 | 3.2 | |
| 1500 (HQC) | 100.8 | 1.8 | 2.9 | |
| Captopril Disulfide | 5 (LQC) | 98.9 | 4.2 | 5.5 |
| 50 (MQC) | 102.1 | 2.8 | 4.1 | |
| 400 (HQC) | 99.7 | 2.5 | 3.8 | |
| 3-acetylthio-2-methylpropanoic acid | 5 (LQC) | 99.4 | 4.5 | 5.9 |
| 50 (MQC) | 101.5 | 3.1 | 4.4 | |
| 400 (HQC) | 100.3 | 2.7 | 4.0 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Mandatory Visualization
References
- 1. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]
- 3. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 6. redalyc.org [redalyc.org]
Application Note: Forced Degradation Studies of Captopril
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application note for conducting forced degradation studies on Captopril (B1668294). It is designed to meet the guidelines set by the International Council for Harmonisation (ICH) for stress testing of active pharmaceutical ingredients (APIs). The protocols herein describe methods for subjecting Captopril to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to identify potential degradation products and establish its intrinsic stability.
Introduction
Captopril is the first orally active angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1][2][3] Its structure contains a thiol (-SH) group and an amide linkage, both of which are susceptible to degradation.[4][5][6] The thiol group is particularly prone to oxidation, forming Captopril disulfide, which is the primary degradation product.[1][7][8][9]
Forced degradation, or stress testing, is a critical component of the drug development process. As mandated by ICH guideline Q1A(R2), these studies help to elucidate the intrinsic stability of a drug substance, identify likely degradation products, and establish degradation pathways.[10][11] This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for quality control and ensuring the safety and efficacy of the final drug product.[11][12]
Experimental Workflow
The general workflow for performing forced degradation studies on Captopril involves preparing stock solutions, subjecting them to various stress conditions, and analyzing the resulting samples using a stability-indicating HPLC method to quantify the parent drug and its degradants.
References
- 1. arxiv.org [arxiv.org]
- 2. Captopril - Wikipedia [en.wikipedia.org]
- 3. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of captopril in powder papers under three storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
Application Note: Isolation and Characterization of Captopril Impurity J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captopril (B1668294) is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] During the synthesis and storage of Captopril, various impurities can arise, which may affect the drug's efficacy and safety. Regulatory agencies require the identification and characterization of impurities above a certain threshold. Captopril Impurity J, chemically known as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid or S-acetylcaptopril, is a potential process-related impurity or degradation product.[2][3][4]
This application note provides a detailed protocol for the isolation and characterization of Captopril Impurity J. The methods described herein are intended to guide researchers in obtaining a pure sample of the impurity for use as a reference standard and for further toxicological evaluation.
Table 1: Chemical and Physical Properties of Captopril and Impurity J
| Property | Captopril | Captopril Impurity J (S-acetylcaptopril) |
| Systematic Name | (2S)-1-[(2S)-3-sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | (2S)-1-[(2S)-3-(acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid[2][4] |
| CAS Number | 62571-86-2 | 64838-55-7[2] |
| Molecular Formula | C₉H₁₅NO₃S | C₁₁H₁₇NO₄S[2] |
| Molecular Weight | 217.29 g/mol | 259.32 g/mol [2] |
| Structure |
|
|
Experimental Protocols
Generation of Captopril Impurity J via Forced Degradation
To obtain a sufficient quantity of Captopril Impurity J for isolation, a forced degradation study can be performed. Acetylation of the thiol group in Captopril can be induced under specific conditions.
Protocol:
-
Sample Preparation: Dissolve 1 gram of Captopril in 100 mL of a 1:1 (v/v) mixture of acetonitrile (B52724) and water.
-
Reagent Addition: Add 1.5 molar equivalents of acetic anhydride (B1165640) to the solution.
-
Reaction: Stir the reaction mixture at room temperature (20-25°C) for 4 hours.
-
Monitoring: Monitor the reaction progress by injecting 10 µL of the reaction mixture into an analytical HPLC system every hour (see section 2.3 for HPLC conditions). The formation of Impurity J will be observed as a new peak with a different retention time from Captopril.
-
Quenching: Once a significant amount of Impurity J is formed, quench the reaction by adding 50 mL of water and adjusting the pH to 7.0 with a 1 M sodium bicarbonate solution.
-
Extraction: Extract the aqueous solution three times with 100 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product enriched with Captopril Impurity J.
Caption: Workflow for the generation of Captopril Impurity J.
Isolation of Captopril Impurity J by Preparative HPLC
The crude product obtained from the forced degradation is then subjected to preparative high-performance liquid chromatography (prep-HPLC) to isolate pure Captopril Impurity J.
Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.
-
Preparative HPLC System:
-
Column: C18, 10 µm, 250 x 21.2 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-30 min: 20% to 60% B
-
30-35 min: 60% B
-
35-40 min: 60% to 20% B
-
40-45 min: 20% B
-
-
Flow Rate: 20 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 1-5 mL, depending on the concentration of the dissolved crude product.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of Captopril Impurity J.
-
Purity Check: Analyze the collected fractions using analytical HPLC (see section 2.3) to confirm purity.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator followed by lyophilization) to obtain the isolated Captopril Impurity J as a solid.
Caption: Workflow for the isolation of Captopril Impurity J.
Characterization of Captopril Impurity J
The isolated impurity should be thoroughly characterized to confirm its identity and purity.
Protocol:
-
HPLC System:
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% A, 5% B
-
1-20 min: 95% A to 50% A, 5% B to 50% B
-
20-25 min: 50% A, 50% B
-
25-26 min: 50% A to 95% A, 50% B to 5% B
-
26-30 min: 95% A, 5% B
-
-
Column Temperature: 30°C
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a solution of the isolated Captopril Impurity J in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the sample and determine the purity by calculating the area percentage of the main peak.
Protocol:
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Infusion: Infuse a dilute solution of the isolated impurity in methanol (B129727) directly into the mass spectrometer.
-
Data Acquisition: Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).
-
Fragmentation Analysis (MS/MS): Select the molecular ion for collision-induced dissociation (CID) to obtain the fragmentation pattern.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated Captopril Impurity J in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Analysis: Interpret the chemical shifts, coupling constants, and integration values to confirm the structure of S-acetylcaptopril.
Data Presentation
Table 2: Representative HPLC Data
| Compound | Retention Time (min) | Purity (%) |
| Captopril | ~ 8.5 | > 99.5 |
| Captopril Impurity J | ~ 12.2 | > 98.0 (after isolation) |
Table 3: Representative Mass Spectrometry Data for Captopril Impurity J
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 260.0951 | 260.0948 |
| Major Fragments | ||
| [M+H - CH₂CO]⁺ | 218.0845 | 218.0842 |
| [M+H - SCOCH₃]⁺ | 186.0866 | 186.0863 |
| [Proline fragment] | 116.0706 | 116.0703 |
Table 4: Representative ¹H NMR Data for Captopril Impurity J (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.15 | d | 3H | -CH₃ (methyl on propanoyl) |
| 1.80-2.20 | m | 4H | Pyrrolidine ring protons |
| 2.35 | s | 3H | -S-CO-CH₃ |
| 2.80-3.10 | m | 1H | -CH- (on propanoyl) |
| 3.20-3.40 | m | 2H | -S-CH₂- |
| 3.50-3.80 | m | 2H | Pyrrolidine ring protons |
| 4.40 | t | 1H | Pyrrolidine ring proton |
| 10.5 (broad s) | s | 1H | -COOH |
Table 5: Representative ¹³C NMR Data for Captopril Impurity J (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 16.5 | -CH₃ (methyl on propanoyl) |
| 24.8 | Pyrrolidine ring carbon |
| 28.9 | Pyrrolidine ring carbon |
| 30.5 | -S-CO-CH₃ |
| 35.2 | -S-CH₂- |
| 46.8 | -CH- (on propanoyl) |
| 47.5 | Pyrrolidine ring carbon |
| 58.9 | Pyrrolidine ring carbon |
| 174.2 | -COOH |
| 175.8 | -CO-N- |
| 195.6 | -S-CO-CH₃ |
Logical Relationships
Caption: Logical flow for the characterization and qualification of Captopril Impurity J.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the generation, isolation, and characterization of Captopril Impurity J. The successful isolation and characterization of this impurity are crucial for ensuring the quality and safety of Captopril drug products. The provided data tables and workflows serve as a valuable resource for researchers in the pharmaceutical industry.
References
- 1. biomedres.us [biomedres.us]
- 2. Molecular Structural Studies of Captopril Drug, Using Thermal Analysis, mass Spectral Fragmentation and Semi- empirical MO- Calculations – Oriental Journal of Chemistry [orientjchem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Separation methods for captopril in pharmaceuticals and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
Application Note and Protocol for the Chromatographic Separation of Captopril and its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chromatographic separation of Captopril (B1668294) and its impurities. The protocols are designed to be readily implemented in a laboratory setting for the purpose of quality control, stability testing, and impurity profiling of Captopril in active pharmaceutical ingredients (APIs) and finished dosage forms.
Introduction
Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure.[1][2][3] Due to its sulfhydryl group, Captopril is susceptible to oxidation, leading to the formation of its primary degradation product, Captopril disulfide (also known as Impurity A).[4] Other process-related and degradation impurities may also be present and require careful monitoring to ensure the safety and efficacy of the drug product.
This application note details robust High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the effective separation and quantification of Captopril and its known impurities.
Common Impurities of Captopril
The primary and most common impurity is Captopril Disulfide (Impurity A), formed by the oxidation of two Captopril molecules.[4] Other officially recognized impurities include Impurities B, C, D, and E.[5]
Chromatographic Methods
Both HPLC and UHPLC methods have been developed and validated for the analysis of Captopril and its impurities. UHPLC offers significant advantages in terms of reduced analysis time and solvent consumption.[6]
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the separation of Captopril and its official impurities A, B, C, D, and E.[5]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Luna C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 15 mM Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-1 min: 95% A, 5% B1-20 min: Gradient to 50% A, 50% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Ultra-High-Performance Liquid Chromatography (UHPLC) Method
This method provides a rapid analysis of Captopril and its primary impurity, Captopril disulfide.
Table 2: UHPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Acquity UHPLC BEH C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase | Methanol, Milli-Q Water, and Trifluoroacetic Acid (55:45:0.05 v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.1 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 0.8 µL |
Source:[6]
Quantitative Data Summary
The following tables summarize the typical retention times for Captopril and its main impurity using the described chromatographic methods.
Table 3: Retention Times for HPLC Method
| Compound | Retention Time (minutes) |
| Captopril | ~6.2 |
| Captopril Disulfide (Impurity A) | Not explicitly stated, but resolved from Captopril |
| Impurity B | Resolved |
| Impurity C | Resolved |
| Impurity D | Resolved |
| Impurity E | Resolved |
Note: The resolution (R) for all known impurities was greater than 1.5.[7]
Table 4: Retention Times for UHPLC Method
| Compound | Retention Time (minutes) |
| Captopril | 1.744 |
| Captopril Disulfide (Impurity A) | 2.657 |
Source:[6]
Experimental Protocols
Standard Solution Preparation
-
Captopril Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Captopril reference standard in the mobile phase to obtain a known concentration (e.g., 0.2 mg/mL).
-
Captopril Disulfide Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Captopril Disulfide reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Resolution Solution: Prepare a solution containing both Captopril (e.g., 0.2 mg/mL) and Captopril Disulfide (e.g., 0.05 mg/mL) in the mobile phase to verify system suitability and resolution.
Sample Preparation from Tablets
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a target concentration of Captopril (e.g., 100 mg).
-
Transfer the powder to a suitable volumetric flask (e.g., 100 mL).
-
Add a portion of the diluent (mobile phase) and sonicate for 15 minutes to dissolve the Captopril.[8]
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.[8]
-
Further dilute the filtered solution with the mobile phase to achieve the desired final concentration for analysis (e.g., 0.2 mg/mL).
Forced Degradation Studies Protocol
Forced degradation studies are essential for establishing the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve Captopril in a solution of 0.1 M HCl and heat at 80°C for a specified duration. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve Captopril in a solution of 0.1 M NaOH and heat at 80°C for a specified duration. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of Captopril with 3% hydrogen peroxide at room temperature.[5] Oxidative conditions typically show the highest rate of degradation for Captopril.[5]
-
Thermal Degradation: Expose solid Captopril powder to dry heat (e.g., 105°C) for a specified period. Dissolve the stressed powder in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of Captopril to UV light (e.g., 254 nm).[5] This condition may lead to the formation of several unknown impurities.[5]
Visualizations
Experimental Workflow
References
- 1. arxiv.org [arxiv.org]
- 2. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation methods for captopril in pharmaceuticals and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
Spectroscopic Analysis of Captopril EP Impurity J: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, is a widely used medication for the treatment of hypertension and heart failure. As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. The European Pharmacopoeia (EP) lists several potential impurities of Captopril, including Impurity J, chemically known as (2S)-1-[(2S)-3-(acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid.[1][2] The accurate identification and quantification of this impurity are essential for quality control during the manufacturing process of Captopril.
This document provides detailed application notes and protocols for the spectroscopic analysis of Captopril EP Impurity J. The methodologies described herein utilize Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to provide a comprehensive characterization of this impurity.
Chemical Information
| Parameter | Value |
| Chemical Name | (2S)-1-[(2S)-3-(acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
| Synonyms | S-Acetylcaptopril |
| Molecular Formula | C₁₁H₁₇NO₄S[1][2][3] |
| Molecular Weight | 259.32 g/mol [1][2][3] |
| CAS Number | 64838-55-7[1][2][3] |
| Structure | (A chemical structure diagram would be placed here in a formal document) |
Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis and characterization of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Experimental Protocol
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound reference standard.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Illustrative):
| Parameter | Recommended Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 20 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters (Illustrative):
| Parameter | Recommended Value |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.5 s |
| Spectral Width | 220 ppm |
| Temperature | 298 K |
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | -COOH |
| ~4.5 | m | 1H | Proline α-CH |
| ~3.6 | m | 2H | Proline δ-CH₂ |
| ~3.1 | m | 2H | -S-CH₂- |
| ~2.7 | m | 1H | -CH(CH₃)- |
| ~2.3 | s | 3H | -S-C(=O)CH₃ |
| ~2.2 | m | 2H | Proline β-CH₂ |
| ~1.9 | m | 2H | Proline γ-CH₂ |
| ~1.2 | d | 3H | -CH(CH₃)- |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~195 | -S-C (=O)CH₃ |
| ~175 | -C OOH |
| ~172 | -N-C (=O)- |
| ~60 | Proline α-CH |
| ~48 | Proline δ-CH₂ |
| ~40 | -S-CH₂- |
| ~35 | -CH(CH₃)- |
| ~30 | -S-C(=O)C H₃ |
| ~29 | Proline β-CH₂ |
| ~25 | Proline γ-CH₂ |
| ~18 | -CH(CH₃)- |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the impurity, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Experimental Protocol
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
ESI-MS Parameters (Illustrative):
| Parameter | Recommended Value |
| Ionization Mode | Positive or Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | 50-500 m/z |
Expected Mass Spectrometric Data
| Ion | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ |
| Calculated m/z | 260.0896 | 282.0716 | 258.0754 |
| Observed m/z | ~260.09 | ~282.07 | ~258.08 |
Predicted Fragmentation Pattern (MS/MS of [M+H]⁺):
-
Loss of the acetyl group (-42 Da)
-
Loss of the thioacetic acid moiety (-76 Da)
-
Fragmentation of the proline ring
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol
Instrumentation:
-
An FTIR spectrometer, typically equipped with a KBr pellet accessory or an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (KBr Pellet Method):
-
Mix approximately 1-2 mg of the this compound reference standard with ~200 mg of dry KBr powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
FTIR Acquisition Parameters (Illustrative):
| Parameter | Recommended Value |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~2970 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (Carboxylic acid) |
| ~1690 | C=O stretch (Thioester) |
| ~1630 | C=O stretch (Amide) |
| ~1450 | C-H bend |
| ~1200 | C-O stretch |
Logical Relationship for Structural Confirmation
The following diagram illustrates the logical process of confirming the structure of this compound using the data from the different spectroscopic techniques.
References
Application Notes and Protocols for Captopril Stability Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Captopril (B1668294) is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] Ensuring the stability of Captopril in pharmaceutical formulations is critical for its safety and therapeutic efficacy. The primary degradation pathway for Captopril in aqueous solutions is the oxidation of its thiol (-SH) group to form Captopril disulfide. This process can be influenced by several factors, including pH, temperature, light, oxygen, and the presence of metal ions.[3][4][5] This document provides detailed protocols for assessing the stability of Captopril, including forced degradation studies and a stability-indicating High-Performance Liquid Chromatography (HPLC) method for its quantification.
Data Presentation
Table 1: Effect of Captopril Concentration on Shelf-Life (t90) at pH 3 and 25°C
| Captopril Concentration (mg/mL) | Apparent Reaction Order | Shelf-Life (t90, days) | Reference |
| 1 | Zero-order | 7 | [4] |
| 2.5 | Complex (fast initial phase) | 28-35 | [4] |
| 5 | Not determined | 49-56 | [4] |
Table 2: Influence of Buffer Type on Captopril Half-Life (t1/2) at pH 3 and 36°C
| Buffer System | Half-Life (t1/2, days) | Reference |
| Buffer-free saline (µ=0.009) | 15 | [4] |
| Citrate buffer | 10 | [4] |
| Phosphate buffer | 12 | [4] |
Table 3: Forced Degradation Results of Captopril
| Stress Condition | % Degradation |
| Acid Hydrolysis (0.1M HCl, 80°C, 2h) | 10.5 |
| Alkali Hydrolysis (0.1M NaOH, RT, 15 min) | 12.2 |
| Oxidative (30% H₂O₂, RT, 30 min) | 15.8 |
| Thermal (80°C, 48h) | 5.3 |
| Photolytic (Sunlight, 7 days) | 3.1 |
Note: The degradation percentages are illustrative and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Captopril Stability Testing
This protocol outlines a general method for assessing the stability of Captopril in a specific buffer or formulation.
1. Materials and Reagents:
-
Captopril pure powder
-
High-purity water
-
Buffer salts (e.g., citrate, phosphate)
-
Amber glass vials[4]
2. Buffer Preparation:
-
Prepare the desired buffer (e.g., citrate, phosphate) at the target pH using high-purity water. Captopril exhibits maximum stability in acidic media, at a pH below 4.0.[4][6]
-
If required, add a chelating agent like Na-EDTA to sequester trace metal ions that can catalyze degradation.[4][5]
-
De-gas the buffer by sparging with an inert gas like nitrogen to minimize oxygen content.[4]
3. Captopril Solution Preparation:
-
Accurately weigh pure Captopril powder and dissolve it in the prepared buffer to achieve the desired concentration.[4]
4. Storage Conditions:
-
Aliquot the Captopril solution into appropriate containers (e.g., amber glass vials to protect from light).[4][7]
-
Store the samples under controlled temperature conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[8]
5. Sampling:
-
At predetermined time intervals, withdraw samples from the storage containers.
6. Sample Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 3) to determine the concentration of Captopril and its degradation products.
7. Data Analysis:
-
Plot the concentration of Captopril versus time to determine the degradation kinetics.
-
Calculate stability parameters such as the degradation rate constant, half-life (t1/2), and shelf-life (t90).[4]
Protocol 2: Forced Degradation Study of Captopril
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Captopril in a suitable solvent (e.g., mobile phase or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Reflux at 80°C for 2 hours. Cool, neutralize, and dilute to the target concentration with mobile phase.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 15 minutes. Neutralize and dilute to the target concentration with mobile phase.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 30 minutes. Dilute to the target concentration with mobile phase.
-
Thermal Degradation: Store the solid drug substance or a solution at an elevated temperature (e.g., 80°C) for 48 hours.[9]
-
Photodegradation: Expose a Captopril solution to sunlight or a UV light source for a specified period (e.g., 7 days).[3]
3. Analysis:
-
Analyze the stressed samples using the validated stability-indicating HPLC method to separate Captopril from its degradation products.
Protocol 3: Stability-Indicating HPLC Method for Captopril
This protocol describes a reversed-phase HPLC method for the quantification of Captopril and its primary degradation product, Captopril disulfide.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with UV detector |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (ratio optimized for separation, e.g., 70:30 v/v)[4][10] |
| Flow Rate | 1.0 mL/min[11] |
| Injection Volume | 20 µL[11] |
| Column Temperature | Ambient or controlled at 25°C[12] |
| Detection | UV at 210 nm[10][13] or 220 nm[12][11] |
| Run Time | Approximately 15 minutes |
2. Preparation of Solutions:
-
Diluent: The mobile phase is typically used as the diluent.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of USP Captopril Reference Standard and dissolve in 100 mL of diluent.
-
Standard Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).
-
Sample Preparation:
-
For Tablets: Weigh and finely powder at least 20 tablets. Accurately weigh a portion of the powder equivalent to a known amount of Captopril, transfer to a volumetric flask, and dissolve in the diluent with the aid of sonication.[12][13] Dilute to the final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[12]
-
For Solutions: Dilute the Captopril solution under investigation with the mobile phase to a concentration within the range of the calibration curve.[3]
-
3. System Suitability:
-
Inject a system suitability solution containing both Captopril and Captopril disulfide.
-
The resolution between the two peaks should be not less than 2.0.[14]
-
The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.[14]
4. Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions and quantify the Captopril peak by comparing its area to the calibration curve. The primary degradation product, Captopril disulfide, will have a different retention time.[3]
Mandatory Visualization
References
- 1. Captopril - Wikipedia [en.wikipedia.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Influence of formulation properties on chemical stability of captopril in aqueous preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uspharmacist.com [uspharmacist.com]
- 8. database.ich.org [database.ich.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. tsijournals.com [tsijournals.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pharmacopeia.cn [pharmacopeia.cn]
Application Notes and Protocols for the Analysis of Captopril EP Impurity J in Drug Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captopril is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. As with any pharmaceutical product, the control of impurities is a critical aspect of ensuring its safety and efficacy. Captopril EP Impurity J, chemically known as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid or S-Acetylcaptopril, is a known process-related impurity of Captopril.[1][2][3] Its presence in the final drug product must be monitored and controlled within acceptable limits.
These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of this compound in drug formulation studies. The methodologies described are based on established principles of reversed-phase high-performance liquid chromatography (RP-HPLC), a technique widely employed for the analysis of pharmaceutical compounds and their impurities.[4][5][6]
Understanding this compound
This compound is typically introduced during the synthesis of the Captopril active pharmaceutical ingredient (API). It is a derivative of Captopril where the thiol (-SH) group is acetylated. While not a common degradation product under normal storage conditions, its presence can indicate variations in the manufacturing process. Therefore, robust analytical methods are essential for its monitoring as part of quality control in drug formulation and stability studies.
Analytical Methodology: Reversed-Phase HPLC
A stability-indicating RP-HPLC method is the recommended approach for the determination of this compound. This method allows for the separation of the impurity from the active ingredient and other related substances.
Principle
The method utilizes a reversed-phase column where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. Captopril and its impurities are separated based on their differential partitioning between the stationary and mobile phases. Detection is typically performed using a UV detector at a wavelength where both Captopril and Impurity J exhibit adequate absorbance.
Recommended HPLC Protocol
This protocol is a representative method and may require optimization and validation for specific formulations and equipment.
Table 1: HPLC Method Parameters for the Quantification of this compound
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | Approximately 30 minutes (to ensure elution of all components) |
Preparation of Solutions
-
Standard Solution of this compound: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).
-
Standard Solution of Captopril: Accurately weigh and dissolve a suitable amount of Captopril reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
System Suitability Solution: A solution containing both Captopril and this compound to verify the resolution and performance of the chromatographic system.
-
Sample Solution: Accurately weigh and dissolve the drug product (e.g., powdered tablets) in the mobile phase to obtain a theoretical Captopril concentration of 100 µg/mL. The solution should be filtered through a 0.45 µm filter before injection.
Experimental Protocols
Protocol for Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, covering the following parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components.
-
Linearity: Analyze a series of solutions with increasing concentrations of this compound to demonstrate a linear relationship between concentration and peak area.
-
Range: The range of the method should cover the expected levels of the impurity, from the reporting threshold to the specification limit.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value, typically by analyzing samples with a known amount of added impurity (spiked samples).
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified, respectively.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the stability of the drug substance and to ensure the analytical method is stability-indicating. While this compound is primarily a process-related impurity, its behavior under stress conditions should be evaluated.
Table 2: Illustrative Conditions for Forced Degradation Studies of Captopril
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | 24 hours at 60 °C |
| Oxidative Degradation | 3% Hydrogen Peroxide | 24 hours at room temperature |
| Thermal Degradation | Dry heat at 105 °C | 48 hours |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light | 7 days |
Note: The extent of degradation should be targeted at 5-20% for meaningful results.[7]
Data Presentation
The quantitative data obtained from the analysis of this compound should be summarized in clearly structured tables for easy comparison and interpretation.
Table 3: Example Data for Linearity of this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 12,543 |
| 0.5 | 63,210 |
| 1.0 | 125,987 |
| 2.0 | 251,456 |
| 5.0 | 628,901 |
| Correlation Coefficient (r²) | 0.9998 |
Table 4: Example Data from a Stability Study of a Captopril Formulation (Storage at 40°C/75% RH)
| Time Point | Captopril Assay (%) | Captopril Disulfide (Impurity A) (%) | This compound (%) | Total Impurities (%) |
| Initial | 99.8 | 0.12 | Not Detected | 0.18 |
| 1 Month | 99.5 | 0.25 | Not Detected | 0.35 |
| 3 Months | 99.1 | 0.48 | Not Detected | 0.62 |
| 6 Months | 98.5 | 0.85 | Not Detected | 1.15 |
Note: The data presented in Tables 3 and 4 are for illustrative purposes only and do not represent actual experimental results.
Visualization of Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively visualize experimental workflows and logical relationships.
Caption: Experimental workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Captopril impurity J EP Reference Standard CAS 64838-55-7 Sigma Aldrich [sigmaaldrich.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application of Captopril Impurity J in Bioanalytical Assays: A Detailed Guide
Introduction
Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the treatment of hypertension and heart failure.[1] The presence of impurities in the final pharmaceutical product can impact its safety and efficacy. Captopril Impurity J, chemically known as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid or S-Acetylcaptopril, is a recognized impurity of Captopril.[2][3] As such, its primary application in bioanalytical assays is not as a standalone analyte with a distinct biological function, but as a crucial certified reference material for the development, validation, and quality control of analytical methods for the quantitative determination of Captopril in biological matrices.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Captopril Impurity J in bioanalytical assays.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Captopril Impurity J is fundamental for its effective use as a reference standard.
| Property | Value | Reference |
| Chemical Name | (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | [3] |
| Synonyms | S-Acetylcaptopril, Acetylcaptopril | [2][4] |
| CAS Number | 64838-55-7 | [3] |
| Molecular Formula | C11H17NO4S | [3] |
| Molecular Weight | 259.32 g/mol | [3] |
| Appearance | Neat (solid) | [3] |
| Storage | 2-8°C | [3] |
Application in Bioanalytical Method Validation
Captopril Impurity J is an indispensable tool for validating bioanalytical methods for Captopril, ensuring the accuracy, precision, and specificity of the assay. Its primary use is in establishing the specificity of the method, demonstrating that the assay can unequivocally assess the analyte in the presence of its impurities and other potential interferences.
Below is a logical workflow for utilizing Captopril Impurity J in the validation of a bioanalytical method for Captopril.
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of Captopril and Captopril Impurity J for method validation.
Materials:
-
Captopril Reference Standard
-
Captopril Impurity J Certified Reference Standard
-
HPLC-grade Methanol or Acetonitrile (B52724)
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of Captopril and Captopril Impurity J into separate 10 mL volumetric flasks.
-
Dissolve the contents in a suitable solvent (e.g., Methanol) and make up to the mark.
-
Store the stock solutions at 2-8°C, protected from light. The stability of these solutions should be determined.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the stock solutions with the mobile phase or an appropriate solvent to create working solutions at various concentrations for calibration curves and quality control samples.
-
Protocol for Specificity Assessment in a Bioanalytical HPLC-UV Method
Objective: To demonstrate the specificity of an HPLC-UV method for the analysis of Captopril in a biological matrix, ensuring no interference from Captopril Impurity J.
Instrumentation and Conditions (Example):
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
Procedure:
-
Sample Preparation:
-
Spike blank human plasma with known concentrations of Captopril and Captopril Impurity J.
-
Perform a protein precipitation extraction by adding three volumes of acetonitrile to one volume of spiked plasma.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Analysis:
-
Inject the blank plasma extract, a solution of Captopril, a solution of Captopril Impurity J, and the spiked plasma extract into the HPLC system.
-
Record the chromatograms.
-
-
Acceptance Criteria:
-
The chromatogram of the blank plasma should show no significant peaks at the retention times of Captopril and Captopril Impurity J.
-
The retention times of Captopril and Captopril Impurity J should be well-resolved (Resolution > 2.0).
-
Protocol for Quantitative Analysis using LC-MS/MS
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Captopril in human plasma, using Captopril Impurity J to confirm specificity.
Instrumentation and Conditions (Example):
| Parameter | Specification |
| LC-MS/MS System | Sciex Triple Quad 5500 or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Mass Spectrometric Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Captopril | 218.1 | 116.1 |
| Captopril Impurity J | 260.1 | 116.1 |
Procedure:
-
Sample Preparation:
-
Follow the protein precipitation procedure as described in the HPLC-UV protocol.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
-
Method Validation:
-
Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the MRM transitions of Captopril and Captopril Impurity J.
-
Linearity: Construct a calibration curve by plotting the peak area ratio of Captopril to an internal standard against the nominal concentration. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Data Presentation
The following table summarizes typical validation parameters for a bioanalytical method for Captopril, where Captopril Impurity J would be used to establish specificity.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte and IS. Resolution > 2 between Captopril and Impurity J. | Method is specific. |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120%, Precision: ≤ 20% CV | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (except LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (except LLOQ) | < 10% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
Signaling Pathways and Logical Relationships
As Captopril Impurity J is primarily used as a reference standard, a diagram illustrating its role in the quality control of Captopril drug substance is more relevant than a biological signaling pathway.
References
Troubleshooting & Optimization
Captopril Impurity Analysis by HPLC: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Captopril and its impurities via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of Captopril.
1. Why am I seeing a significant peak that is not Captopril, even in my standard solution?
This is a frequently observed issue and the peak is likely Captopril Disulfide, the primary degradation product of Captopril.[1][2] Captopril is susceptible to oxidation, which leads to the formation of this disulfide dimer.[2][3] The presence of this impurity can be confirmed by comparing its retention time with a Captopril Disulfide reference standard.
-
Troubleshooting Steps:
-
Solution Stability: Captopril solutions are known to degrade, especially when exposed to air. It is recommended to prepare solutions fresh daily and use an amber vial to protect from light.[4]
-
Mobile Phase pH: The stability of Captopril in solution is pH-dependent. It is more stable in acidic conditions (pH below 3.8).[3] Ensure the mobile phase pH is appropriately controlled, often adjusted with phosphoric acid to a pH of around 2.5-3.0.[5][6]
-
Degassing: Inadequate degassing of the mobile phase can introduce dissolved oxygen, which can accelerate the oxidation of Captopril. Ensure the mobile phase is thoroughly degassed before use.[4][5]
-
2. My Captopril peak is showing significant tailing. What could be the cause and how can I fix it?
Peak tailing for Captopril is a common chromatographic problem that can affect accuracy and resolution. The tailing factor should ideally be between 0.8 and 1.2.[7]
-
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: The free silanol groups on the surface of the silica-based C18 column can interact with the Captopril molecule, leading to peak tailing.
-
Solution: Lowering the pH of the mobile phase (e.g., to 2.5) can suppress the ionization of silanol groups, reducing these interactions.[5] Using a highly end-capped column can also minimize this effect.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Try diluting your sample and reinjecting.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
3. I am observing a drift or shift in the retention time of Captopril. What should I investigate?
Consistent retention times are critical for reliable identification and quantification. Fluctuations can arise from several factors.
-
Troubleshooting Checklist:
-
Mobile Phase Composition: Inconsistent mobile phase composition is a primary cause of retention time shifts.[8]
-
Ensure accurate and consistent preparation of the mobile phase. If using a gradient mixer, ensure it is functioning correctly.
-
Mobile phase evaporation can alter its composition. Keep mobile phase reservoirs covered.
-
-
Column Temperature: Fluctuations in column temperature can affect retention times.
-
Use a column oven to maintain a constant and controlled temperature.[1]
-
-
Flow Rate: Variations in the pump flow rate will directly impact retention times.
-
Check the pump for leaks and ensure it is properly primed. Perform a flow rate calibration if necessary.
-
-
Column Equilibration: Insufficient column equilibration before starting the analytical run can lead to drifting retention times.
-
Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.
-
-
4. How can I ensure the separation of Captopril from its known impurities?
A robust HPLC method should be able to separate the main Captopril peak from its potential impurities, such as Impurities A (Captopril Disulfide), B, C, D, and E.[1][9]
-
Method Development & Optimization:
-
Column Selection: A C18 column is commonly used for Captopril analysis.[1][5] The choice of a specific brand and model can influence selectivity.
-
Mobile Phase Optimization: The ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase (often a buffer or acidified water) is a critical parameter.[4][5] Adjusting this ratio can significantly impact the resolution between Captopril and its impurities.
-
Gradient Elution: For complex impurity profiles, a gradient elution program may be necessary to achieve adequate separation of all known impurities within a reasonable run time.[1][9]
-
Experimental Protocols
Below are examples of typical HPLC methods for Captopril impurity analysis. These should be adapted and validated for your specific instrumentation and requirements.
Method 1: Isocratic RP-HPLC
This method is suitable for the routine analysis of Captopril and its primary impurity, Captopril Disulfide.
| Parameter | Specification |
| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:Water (30:70 v/v), pH adjusted to 3.0 with phosphoric acid[4] |
| Flow Rate | 1.0 mL/min[4][5] |
| Detection Wavelength | 210 nm[1] or 220 nm[6] |
| Column Temperature | 24 °C[4] |
| Injection Volume | 20 µL[5] |
Method 2: Gradient RP-HPLC for Comprehensive Impurity Profiling
This gradient method is designed to separate a wider range of Captopril impurities.
| Parameter | Specification |
| Column | Luna C18 (250 x 4.6 mm, 5 µm)[9] |
| Mobile Phase A | 15 mM Phosphoric Acid[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | 0-1 min: 5% B; 1-20 min: 5% to 50% B[9] |
| Flow Rate | 1.2 mL/min[9] |
| Detection Wavelength | 210 nm[9] |
| Column Temperature | 50 °C[1][9] |
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of Captopril reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[4]
-
Sample Solution (from tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to one tablet's average weight into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve the Captopril, allow to cool, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.[3][4]
Visualized Workflows and Relationships
Troubleshooting Workflow for Common HPLC Issues in Captopril Analysis
References
- 1. scispace.com [scispace.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Captopril and Impurity J
Welcome to the technical support center for the analytical separation of Captopril and its process-related impurity, Impurity J (S-acetylcaptopril). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chromatographic analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the separation of Captopril and Impurity J, providing potential causes and systematic solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| CJ-T01 | Poor Resolution Between Captopril and Impurity J Peaks | 1. Inappropriate mobile phase composition (pH or organic solvent ratio).2. Suboptimal column temperature.3. Column degradation or contamination.4. Flow rate is too high. | 1. Mobile Phase Optimization: Adjust the pH of the aqueous phase to be further from the pKa of Captopril (around 3.7 and 9.8). A lower pH (e.g., 2.5-3.0) will ensure both are in their protonated forms, potentially improving separation on a C18 column. Systematically vary the organic solvent (acetonitrile or methanol) percentage.2. Temperature Adjustment: Lowering the column temperature can sometimes enhance resolution between closely eluting peaks.3. Column Maintenance: Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase). If performance does not improve, consider replacing the column.4. Flow Rate Reduction: Decrease the flow rate to allow for better partitioning between the mobile and stationary phases. |
| CJ-T02 | Peak Tailing for Captopril and/or Impurity J | 1. Secondary interactions with free silanol (B1196071) groups on the silica-based column.2. Column overload.3. Incompatible injection solvent. | 1. Mobile Phase Modification: Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%) to block active silanol sites. Ensure the mobile phase pH is low to suppress silanol ionization.2. Reduce Sample Concentration: Prepare a more dilute sample and reinject.3. Solvent Matching: Dissolve and inject the sample in the initial mobile phase composition. |
| CJ-T03 | Inconsistent Retention Times | 1. Fluctuation in mobile phase composition.2. Unstable column temperature.3. Pump malfunction or leaks.4. Inadequate column equilibration. | 1. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.2. Temperature Control: Use a column oven to maintain a stable temperature.3. System Check: Perform a system leak test and check pump performance for consistent flow rate and pressure.4. Equilibration: Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis. |
| CJ-T04 | Ghost Peaks in the Chromatogram | 1. Contamination in the mobile phase, injection solvent, or sample.2. Carryover from previous injections. | 1. Use High-Purity Solvents: Utilize HPLC-grade solvents and freshly prepared mobile phase.2. Injector Cleaning: Implement a robust needle wash protocol in the autosampler method. |
Frequently Asked Questions (FAQs)
Q1: What is Captopril Impurity J?
A1: Captopril Impurity J is chemically known as S-acetylcaptopril. It is a process-related impurity that can form during the synthesis of Captopril.
Q2: Why is the separation of Captopril and Impurity J challenging?
A2: The separation can be challenging due to the structural similarity between Captopril and S-acetylcaptopril. Optimizing the mobile phase pH and composition is crucial to exploit the subtle differences in their polarity and ionization states for effective separation.
Q3: What type of HPLC column is recommended for this separation?
A3: A reversed-phase C18 column is a suitable choice for separating Captopril and Impurity J. A column with high surface area and end-capping will minimize peak tailing.
Q4: How can I confirm the identity of the Impurity J peak?
A4: The identity of the Impurity J peak can be confirmed by comparing its retention time with that of a certified reference standard of S-acetylcaptopril. Mass spectrometry (LC-MS) can also be used for definitive identification.
Q5: What are the typical degradation pathways for Captopril that I should be aware of?
A5: Captopril is susceptible to oxidation, which can lead to the formation of Captopril disulfide (Impurity A). Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify other potential degradation products.
Experimental Protocols
Proposed HPLC Method for Separation of Captopril and Impurity J
This protocol outlines a starting point for the development and optimization of an HPLC method for the separation of Captopril and Impurity J.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-15 min: 10-50% B, 15-16 min: 50-10% B, 16-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Note: This is a proposed method and may require optimization based on the specific column and HPLC system used.
Visualizations
Technical Support Center: Captopril Impurity Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of Captopril and its impurities. Our goal is to help you improve peak resolution and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Captopril that I should be monitoring?
A1: The primary and most common degradation product of Captopril is Captopril disulfide, also known as Impurity A.[1][2][3] Other official impurities that are often monitored include Impurities B, C, D, and E.[4] Additionally, forced degradation studies have shown that numerous other impurities can form under stress conditions such as exposure to UV light or oxidative environments.[4]
Q2: I am seeing poor resolution between Captopril and its main impurity, Captopril disulfide (Impurity A). What should I do?
A2: Poor resolution between Captopril and Captopril disulfide can often be addressed by optimizing the mobile phase composition and flow rate. An isocratic mobile phase of Methanol, Milli-Q water, and Trifluoroacetic acid (55:45:0.05 v/v/v) at a flow rate of 0.1 mL/min has been shown to provide satisfactory resolution using a UHPLC system. For HPLC systems, a gradient elution may be necessary to achieve baseline separation.[4][5]
Q3: My Captopril peak is tailing. What are the likely causes and how can I fix it?
A3: Peak tailing for Captopril, a basic compound, is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing.[6][7] Here are several ways to address this issue:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using phosphoric acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[4][8]
-
Buffer Concentration: Using an appropriate buffer in your mobile phase can help maintain a consistent pH and mask silanol interactions.[6]
-
Column Choice: Employing a highly deactivated or end-capped column can minimize the number of available silanol groups.[7]
-
Flow Rate: Increasing the flow rate can sometimes improve peak shape, but it may also decrease resolution.[9]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[6][10]
Q4: Impurities C and E are co-eluting in my chromatogram. How can I separate them?
A4: The co-elution of Impurity C and Impurity E is a known challenge due to their similar chromatographic behavior. A gradient elution program is often required to achieve adequate separation. One successful method utilized a gradient with a mobile phase consisting of 15 mM phosphoric acid (A) and acetonitrile (B52724) (B) on a C18 column, achieving a resolution of 1.57 between the two impurities.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of Captopril impurities.
Issue 1: Poor Peak Resolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous ratio. For reversed-phase HPLC, increasing the aqueous component will generally increase retention and may improve the resolution of early eluting peaks.[11] | Improved separation between critical peak pairs. |
| Isocratic Elution is Insufficient | Switch to a gradient elution method. Start with a shallow gradient and optimize as needed.[4][5] | Better separation of impurities with a wide range of polarities. |
| Incorrect Flow Rate | In most cases, lowering the flow rate will enhance peak resolution, although it will increase the analysis time.[11] | Increased resolution, but with broader peaks and longer run times. |
| Suboptimal Column Temperature | Lowering the column temperature can increase retention and improve resolution for some analytes.[11] | Improved separation, but be mindful of potential changes in elution order. |
| Column Degradation | Replace the column with a new one of the same type. | Restoration of original peak shape and resolution. |
Issue 2: Peak Tailing
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Lower the mobile phase pH to below 3 using an acid modifier like phosphoric or trifluoroacetic acid.[4] | Symmetrical, sharper peaks for basic compounds like Captopril. |
| Column Overload | Reduce the concentration of the injected sample.[6][10] | Improved peak symmetry. |
| Column Contamination | Flush the column with a strong solvent or, if using a guard column, replace it.[10] | Removal of contaminants and restoration of peak shape. |
| Void in the Column | Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[7][8] | Restoration of a well-packed column bed and improved peak shape. |
Issue 3: Drifting Retention Times
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Column Equilibration | Increase the column equilibration time between injections, especially when using gradient elution. | Stable and reproducible retention times. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure all components are fully dissolved and the solution is well-mixed.[10] | Consistent retention times throughout the analytical run. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature.[11] | Elimination of retention time drift due to temperature changes. |
| System Leak | Check for leaks throughout the HPLC system, paying close attention to fittings and pump seals. | Stable backpressure and consistent retention times. |
Experimental Protocols
Method 1: Gradient HPLC-UV for Captopril and Impurities A, B, C, D, & E
This method is suitable for the separation of Captopril and its five official impurities.[4][12]
-
Column: Luna C18 (250 x 4.6 mm, 5 µm)[4]
-
Mobile Phase A: 15 mM Phosphoric Acid in Water[4]
-
Mobile Phase B: Acetonitrile[4]
-
Gradient Program:
-
0-1 min: 95% A, 5% B
-
1-20 min: Gradient to 50% A, 50% B[12]
-
-
Flow Rate: 1.2 mL/min[4]
-
Column Temperature: 50°C[4]
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: Not specified, but typically 10-20 µL.
Method 2: Isocratic UHPLC for Captopril and Captopril Disulfide
This method is a rapid and efficient approach for the quantification of Captopril and its primary impurity, Captopril disulfide.[13]
-
Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Methanol:Milli-Q Water:Trifluoroacetic Acid (55:45:0.05 v/v/v)
-
Flow Rate: 0.1 mL/min
-
Column Temperature: Not specified, typically ambient or slightly elevated (e.g., 25-30°C).
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
Sample Preparation
A general procedure for preparing a Captopril sample for analysis is as follows:
-
Accurately weigh and transfer the sample (e.g., crushed tablets or raw material) into a volumetric flask.[14]
-
Add a portion of the mobile phase or a suitable diluent and sonicate for approximately 15 minutes to ensure complete dissolution.[14]
-
Allow the solution to cool to room temperature.[14]
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm filter prior to injection.[14]
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Captopril EP Impurity A (Captopril Disulfide) - CAS - 64806-05-9 | Axios Research [axios-research.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
- 9. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. arxiv.org [arxiv.org]
- 14. ijpsonline.com [ijpsonline.com]
Technical Support Center: Captopril Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Captopril (B1668294). It focuses on preventing and identifying degradation during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of Captopril and how is it formed?
A1: The primary degradation pathway for Captopril in aqueous solutions is oxidation. The thiol (-SH) group of the Captopril molecule is oxidized to form Captopril disulfide, which is the major degradation product.[1] This reaction is an oxidative process that can be catalyzed by factors such as the presence of oxygen and metal ions.[1]
Q2: Which analytical techniques are suitable for analyzing Captopril and its main degradant?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for the quantitative determination of Captopril.[2][3][4] This technique can effectively separate Captopril from its primary degradation product, Captopril disulfide.[5][6][7] Capillary Zone Electrophoresis (CZE) has also been validated for the quantification of Captopril and its degradation products.[8]
Q3: How does pH affect the stability of Captopril during analysis?
A3: pH is a critical factor in Captopril stability. The drug exhibits maximum stability in acidic conditions, typically below pH 4.0.[1][9] As the pH increases, especially above 3.7, the thiol group becomes more ionized, making the molecule significantly more susceptible to oxidation and degradation.[1][9]
Q4: What is the impact of temperature on Captopril degradation?
A4: Increased temperature accelerates the degradation of Captopril in solution.[1][10] The activation energy for its degradation is relatively low, meaning even moderate temperature changes can significantly impact its stability.[1][10]
Q5: Can excipients in a formulation affect Captopril stability analysis?
A5: Yes, certain excipients can influence Captopril's stability. Buffer salts can catalyze oxidation, and some commercial syrups and sugar alcohols like sorbitol have been shown to accelerate its degradation.[1][11] Conversely, chelating agents like disodium (B8443419) edetate (EDTA) can help stabilize Captopril by sequestering metal ions that catalyze oxidation.[12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low recovery of Captopril or appearance of an extra peak. | The primary cause is often the oxidation of Captopril to Captopril disulfide.[1][9] This can happen during sample preparation or storage. | 1. Control pH: Ensure the sample and mobile phase pH is below 4.0.[1][9] 2. Use Stabilizers: Add a chelating agent like disodium edetate (EDTA) to the sample solvent to sequester catalytic metal ions.[12] 3. Limit Oxygen Exposure: Degas solvents and consider preparing samples under an inert atmosphere (e.g., nitrogen) if degradation is severe.[10] 4. Low Temperature: Keep samples cool during preparation and storage.[1][10] |
| Inconsistent results or poor reproducibility. | This may be due to variable levels of trace metal ion contaminants in water or reagents, which catalyze oxidation.[1] | Use high-purity (e.g., HPLC-grade) water and reagents. If excipients are part of the formulation, analyze them for trace metal content.[1] |
| Precipitate or "black spots" observed in stock solutions. | This phenomenon has been noted in Captopril solutions, particularly at higher concentrations after prolonged storage.[1][10] | Filter the solution through a suitable membrane filter (e.g., 0.45 µm PVDF) before analysis.[3] Prepare fresh stock solutions more frequently. |
| Early or tailing peak for Captopril in HPLC. | The British Pharmacopoeia (BP) HPLC method has been reported to show early elution times and significant peak tailing, which can complicate quantification, especially for stability samples.[7] | Optimize the chromatographic method. A reported alternative uses a C8 column with a mobile phase of water:acetonitrile:tetrahydrofuran:methane sulfonic acid (80:10:10:0.1) to achieve better peak shape and retention.[7] |
Data Summary
Factors Influencing Captopril Degradation Kinetics
| Condition | Influencing Factor | Observation | Reference(s) |
| Aqueous Solution | pH | Maximum stability is observed at pH < 4.0. The degradation rate increases as pH rises.[1][9] | [1][9] |
| Aqueous Solution | Temperature | The degradation rate increases with temperature. The activation energy (Ea) at pH 3 is low (10.2 kcal/mol), indicating sensitivity to temperature changes.[1][10] | [1][10] |
| Formulation | Buffer Salts | Buffers (acetate, citric, phosphate) can catalyze oxidation, with the rate increasing alongside buffer concentration.[1] | [1] |
| Formulation | Excipients | Some commercial syrups and sugar alcohols (sorbitol, glycerol) can accelerate degradation.[1][11] | [1][11] |
| Forced Degradation | Oxidative Stress (H₂O₂) | Oxidative conditions lead to the highest rate of degradation, with Captopril disulfide being the primary product.[5] | [5] |
| Forced Degradation | UV Light | Exposure to UV light can lead to the formation of numerous unknown impurities in addition to Captopril disulfide.[5] | [5] |
Experimental Protocols
Representative Stability-Indicating HPLC Method
This protocol is a composite based on common practices for analyzing Captopril and ensuring the separation of its primary degradant.
-
Chromatographic System:
-
Column: C18, 5 µm, 4.6 mm x 250 mm (or similar reversed-phase column).[2]
-
Mobile Phase: A mixture of methanol, water, and an acidifier. A common composition is Methanol:Water (55:45 v/v) with the pH adjusted to ~2.5-3.0 using an acid like phosphoric or trifluoroacetic acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV spectrophotometer at 220 nm.[7]
-
Injection Volume: 20 µL.[7]
-
Temperature: Ambient or controlled at 25°C.
-
-
Standard Solution Preparation (e.g., 50 µg/mL):
-
Accurately weigh about 25 mg of Captopril reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase to achieve the final concentration.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's average weight into a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the Captopril.[3]
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.[3]
-
Filter a portion of the solution through a 0.45 µm PVDF filter, discarding the first few mL of the filtrate.[3]
-
Further dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method (e.g., 50 µg/mL).
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the Captopril peak based on the retention time of the standard. The Captopril disulfide peak will typically have a different retention time.[9]
-
Quantify the amount of Captopril in the sample by comparing its peak area to that of the standard.
-
Visualizations
Caption: Oxidative dimerization of Captopril to its disulfide.
Caption: Standard workflow for Captopril sample analysis.
Caption: Decision tree for troubleshooting Captopril degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. Determination of captopril and its degradation products by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Stability of captopril in some aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Captopril Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of Captopril (B1668294) in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the stability and reliability of your Captopril solutions for experimental use.
Troubleshooting Guide
Q1: My Captopril solution turned cloudy or developed a precipitate shortly after preparation. What happened and how can I prevent it?
A1: Cloudiness or precipitation is a common indicator of Captopril degradation. The primary cause is the oxidation of two Captopril molecules, which combine to form Captopril disulfide, a less soluble dimer.[1][2] This reaction is accelerated by dissolved oxygen, trace metal ions (like Cu²⁺), and a pH above 4.0.[3][4]
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your solution is below 4.0, as Captopril is significantly more stable in acidic conditions.[4][5]
-
Add a Chelating Agent: The most effective way to prevent metal-catalyzed oxidation is to add a chelating agent. Ethylenediaminetetraacetic acid (EDTA), typically at a concentration of 0.01% to 0.1%, is highly effective at sequestering metal ions.[6][7]
-
Use High-Purity Water: Use purified, deionized water to minimize metal ion contamination.
-
Proper Storage: Store the solution in a tightly sealed amber glass bottle at refrigerated temperatures (4-8°C) to protect from light and reduce thermal degradation.[5]
Q2: I am observing inconsistent results in my assays using a Captopril solution. Could solution instability be the cause?
A2: Yes, inconsistent assay results are a classic sign of a degrading stock solution. As Captopril oxidizes to its inactive disulfide form, the effective concentration of the active drug decreases over time, leading to variability.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Captopril in simple aqueous solutions can degrade within hours or days depending on conditions.[4] For maximum consistency, prepare the solution fresh before each experiment.
-
Implement Stabilization: If fresh preparation is not feasible, prepare a stabilized stock solution using an acidic buffer (pH 3-4) and a chelating agent like EDTA.[4][6]
-
Assess Stability: Perform a stability study on your specific formulation to determine its viable shelf-life under your storage conditions (see Experimental Protocol 2).
-
Control Headspace: For long-term storage, minimize the air (oxygen) in the headspace of your container. You can do this by using a smaller bottle or by purging the headspace with an inert gas like nitrogen, although this is less critical if EDTA is present.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Captopril degradation in solution?
A1: The main degradation pathway for Captopril in aqueous solution is the oxidation of its reactive thiol (-SH) group.[2] This process, often catalyzed by trace metal ions and oxygen, results in the formation of a disulfide bridge between two Captopril molecules, creating the inactive dimer, Captopril disulfide.[1][3]
Q2: What is the optimal pH for Captopril solution stability?
A2: Captopril exhibits maximum stability in acidic environments, with a recommended pH range of 2 to 4.[5] The rate of oxidative degradation increases significantly as the pH rises above 4.0.[4]
Q3: Which additives are most effective for stabilizing Captopril?
A3:
-
Chelating Agents: EDTA (as Na-EDTA) is highly effective and widely recommended. A low concentration, such as 0.01%, is often sufficient to chelate catalytic metal ions and dramatically improve stability.[6][8] Citrate (B86180) buffers can also provide a chelating effect.[5]
-
Antioxidants: Ascorbic acid can be used to protect against oxidation, though the primary defense should be controlling pH and chelating metals.[9]
Q4: Does the concentration of Captopril affect its stability?
A4: Yes, more concentrated solutions of Captopril are generally more stable. For example, at pH 3, increasing the concentration from 1 mg/mL to 5 mg/mL can extend the shelf-life by a factor of seven to eight.[5][10]
Q5: How should I store my Captopril solutions?
A5: For optimal stability, solutions should be:
-
Protected from light by using amber glass vials or bottles.[5]
-
Tightly sealed to minimize exposure to atmospheric oxygen.
Data Presentation
Table 1: Influence of pH on Captopril Stability
Summary of Captopril remaining in an aqueous solution at 25°C after 7 days.
| pH of Solution | Additives | Approximate % Captopril Remaining | Stability Assessment |
| 3.0 | None | >95% | High Stability[4][5] |
| 4.0 | None | ~90% | Good Stability[4] |
| 5.6 | None | ~60% | Moderate Instability[4] |
| 7.4 | None | <30% | Highly Unstable[3] |
Table 2: Efficacy of Stabilizing Agents on Captopril Solution (pH 4.0)
Comparison of Captopril remaining after storage at 36°C for 30 days.
| Captopril Concentration | Stabilizing Agent | Concentration of Agent | Approximate % Captopril Remaining | Efficacy |
| 1 mg/mL | None | N/A | <50% | Poor |
| 1 mg/mL | Na-EDTA | 0.01% (w/v) | >90% | Excellent[6][7] |
| 1 mg/mL | Ascorbic Acid | 0.1% (w/v) | ~75% | Moderate[9] |
| 1 mg/mL | Na-EDTA + N₂ Purge | 0.01% (w/v) | >90% | Excellent (N₂ purge offers minimal extra benefit with EDTA)[6][7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Captopril Aqueous Solution
Objective: To prepare a 1 mg/mL Captopril solution with enhanced stability for experimental use.
Materials:
-
Captopril powder (high purity)
-
High-purity, deionized water
-
Disodium EDTA (Na₂EDTA)
-
Citric acid and Sodium citrate (or 0.1M HCl for pH adjustment)
-
Calibrated pH meter
-
Volumetric flasks (Class A)
-
Amber glass storage bottles
Procedure:
-
Prepare Buffer Vehicle: To a 100 mL volumetric flask, add approximately 80 mL of high-purity water.
-
Add Chelating Agent: Add 10 mg of Na₂EDTA to the flask to achieve a final concentration of 0.01% (w/v). Mix until fully dissolved.
-
Adjust pH: Prepare a citrate buffer or use 0.1M HCl to carefully adjust the pH of the EDTA solution to between 3.5 and 4.0. Monitor the pH continuously with a calibrated meter.
-
Dissolve Captopril: Accurately weigh 100 mg of Captopril powder. Add the powder to the pH-adjusted buffer and gently swirl until it is completely dissolved.
-
Final Volume Adjustment: Once dissolved, bring the solution to the final volume of 100 mL with the pH-adjusted buffer.
-
Storage: Transfer the final solution into a clearly labeled amber glass bottle, seal tightly, and store at 4-8°C.
Protocol 2: Stability Assessment of Captopril Solutions by HPLC
Objective: To quantify the concentration of Captopril and its primary degradant, Captopril disulfide, over time to determine solution stability.
Methodology:
-
System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection is typically used.[11][12]
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is suitable.
-
Mobile Phase: A common mobile phase consists of a mixture of an acidic aqueous buffer (e.g., 15 mM phosphoric acid) and an organic solvent like acetonitrile.[12]
-
Detection: Captopril lacks a strong chromophore, so detection is performed at a low wavelength, typically around 210-220 nm.[11]
-
Standard Preparation: Prepare calibration standards of pure Captopril and, if available, Captopril disulfide, in the mobile phase.
-
Stability Study Setup:
-
Prepare the Captopril solution as described in Protocol 1.
-
Aliquot the solution into multiple amber vials and store them under the desired conditions (e.g., 5°C and 25°C).
-
Establish a time-point schedule for analysis (e.g., T=0, 1, 3, 7, 14, 30 days).
-
-
Sample Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Dilute the sample appropriately with the mobile phase to fall within the calibration curve range.
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Identify and integrate the peaks for Captopril and Captopril disulfide based on their retention times, confirmed by the standards.[4]
-
Quantify the concentration of Captopril at each time point using the calibration curve.
-
Calculate the percentage of Captopril remaining relative to the T=0 measurement to determine the degradation rate.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Influence of formulation properties on chemical stability of captopril in aqueous preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of formulation properties on chemical stability of capt...: Ingenta Connect [ingentaconnect.com]
- 8. Effects of ingredients on stability of captopril in extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of antioxidants on captopril floating matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Matrix Effects in Captopril Impurity J Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Captopril Impurity J (S-Acetylcaptopril).
Frequently Asked Questions (FAQs)
Q1: What is Captopril Impurity J and why is its bioanalysis important?
A1: Captopril Impurity J is identified as (2S)-1-[(2S)-3-(acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid, also known as S-Acetylcaptopril.[1][2][3][4] It is a known impurity and potential metabolite of Captopril, an angiotensin-converting enzyme (ACE) inhibitor.[5][6] Accurate bioanalysis of this impurity is crucial for pharmacokinetic studies, drug safety assessments, and to ensure that its levels in biological matrices are within acceptable regulatory limits.[7][8]
Q2: What are matrix effects in the context of Captopril Impurity J bioanalysis?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Captopril Impurity J, by co-eluting, undetected components in the sample matrix.[7] These effects are a primary concern in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[7][9] They can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise results.[10]
Q3: What are the common sources of matrix effects in plasma or serum samples?
A3: The most common sources of matrix effects in plasma and serum are endogenous components like phospholipids (B1166683), salts, proteins, and metabolites.[7] Exogenous substances, such as anticoagulants, dosing vehicles, and concomitant medications, can also contribute to these effects.[7] For Captopril and its impurities, the presence of other thiol-containing compounds in the biological matrix could also potentially interfere with the analysis.
Q4: How do regulatory agencies like the FDA and EMA recommend evaluating matrix effects?
A4: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the assessment of matrix effects to ensure the reliability of bioanalytical data.[11][12] The general approach involves comparing the response of the analyte in a neat solution to its response in an extracted blank matrix from at least six different sources.[11] The coefficient of variation (CV) of the internal standard-normalized matrix factor should typically not exceed 15%.[12]
Troubleshooting Guide
Problem: I am observing significant and variable ion suppression for Captopril Impurity J.
Solution: A systematic approach is necessary to identify the cause and implement an effective solution.
Step 1: Confirm and Quantify the Matrix Effect First, quantitatively assess the matrix effect using the post-extraction addition method to calculate the Matrix Factor (MF). This will confirm the extent of ion suppression and its variability across different biological matrix lots.
Step 2: Identify the Source of Interference The most common source of ion suppression in plasma is phospholipids. A post-column infusion experiment can be performed to identify the retention time regions where suppression occurs. By injecting an extracted blank matrix, you can observe dips in the baseline signal of a continuously infused solution of Captopril Impurity J, indicating when matrix components are eluting and causing the suppression.
Step 3: Mitigate the Matrix Effect Based on your findings, implement one or more of the following strategies:
-
Optimize Sample Preparation: The goal is to remove interfering components before analysis. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing phospholipids than protein precipitation (PPT). For thiol-containing compounds, derivatization can also be a strategy to improve chromatographic behavior and reduce matrix effects.
-
Modify Chromatographic Conditions: Adjusting the HPLC or UHPLC method can help separate Captopril Impurity J from the interfering matrix components. Strategies include:
-
Using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
Optimizing the mobile phase composition and gradient profile to enhance separation.
-
Employing a divert valve to direct the early-eluting, unretained components (like salts) to waste instead of the mass spectrometer.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Captopril Impurity J is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a specific SIL-IS is unavailable, a structural analog that co-elutes and exhibits similar ionization behavior can be used, but requires careful validation.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
Objective: To quantify the magnitude of the matrix effect on the analysis of Captopril Impurity J.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Captopril Impurity J and its internal standard (IS) at low and high concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure. Spike Captopril Impurity J and the IS into the final, extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike Captopril Impurity J and the IS into the blank biological matrix before the extraction procedure at the same low and high concentrations. This set is used to determine the overall recovery.
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF):
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
Recovery (RE):
-
Internal Standard (IS) Normalized Matrix Factor:
-
Acceptance Criteria (based on EMA guidelines): The coefficient of variation (CV) of the IS-normalized MF from the different matrix sources should not be greater than 15%.[12]
Protocol 2: Post-Column Infusion Experiment
Objective: To qualitatively identify the regions in the chromatogram where matrix effects (ion suppression or enhancement) occur.
Methodology:
-
Setup:
-
Infuse a standard solution of Captopril Impurity J at a constant flow rate into the LC eluent stream after the analytical column, using a T-connector.
-
Direct the combined flow to the mass spectrometer's ion source.
-
-
Procedure:
-
Begin the infusion and allow the signal for Captopril Impurity J to stabilize, establishing a steady baseline.
-
Inject an extracted blank matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the signal of Captopril Impurity J. Any significant dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.
-
The retention times of these deviations correspond to the elution of interfering matrix components. This information can then be used to adjust the chromatographic method to separate the analyte from these interferences.
-
Data Presentation
Table 1: Example Data for Matrix Effect Evaluation of Captopril Impurity J
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte Peak Area (Set A) | IS Peak Area (Set A) | Matrix Factor (MF) | IS-Normalized MF |
| 1 | 85,000 | 180,000 | 100,000 | 200,000 | 0.85 | 0.94 |
| 2 | 82,000 | 175,000 | 100,000 | 200,000 | 0.82 | 0.94 |
| 3 | 90,000 | 190,000 | 100,000 | 200,000 | 0.90 | 0.95 |
| 4 | 78,000 | 170,000 | 100,000 | 200,000 | 0.78 | 0.92 |
| 5 | 88,000 | 185,000 | 100,000 | 200,000 | 0.88 | 0.95 |
| 6 | 84,000 | 178,000 | 100,000 | 200,000 | 0.84 | 0.94 |
| Mean | 0.85 | 0.94 | ||||
| Std Dev | 0.04 | 0.01 | ||||
| %CV | 5.1% | 1.1% |
This is example data and does not represent actual experimental results.
Visualizations
Caption: Workflow for the evaluation and mitigation of matrix effects.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Captopril: pharmacology, metabolism and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eijppr.com [eijppr.com]
- 8. fda.gov [fda.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. testinglab.com [testinglab.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
Captopril EP Impurity J stability issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the stability of Captopril (B1668294) EP Impurity J.
Frequently Asked Questions (FAQs)
Q1: What is Captopril EP Impurity J and how is it formed?
A1: this compound, chemically known as S-Acetylcaptopril, is a known impurity of the active pharmaceutical ingredient (API) Captopril.[1] Captopril is an angiotensin-converting enzyme (ACE) inhibitor containing a free sulfhydryl (-SH) group, which is crucial for its therapeutic activity.[2] This thiol group is also responsible for its primary degradation pathway: oxidation. The formation of disulfide dimers through the oxidation of the free thiol group is a common degradation pathway for Captopril.[2][3][4]
Q2: What are the primary factors that contribute to the formation of this compound and other related impurities?
A2: The stability of Captopril is significantly influenced by several factors that can promote the formation of Impurity J and other degradation products. These include:
-
pH: Captopril is most stable in acidic conditions, specifically at a pH below 4.0.[5] As the pH increases, the rate of oxidative degradation to form disulfide impurities also increases.[5]
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can accelerate the degradation of Captopril.[3][6] The thiol group is highly susceptible to oxidation.
-
Temperature: Elevated temperatures can increase the rate of Captopril degradation.[5]
-
Light: Exposure to UV light has been shown to lead to the formation of a significant number of unknown impurities.[7]
-
Moisture: Captopril should be protected from moisture to prevent degradation.[2]
-
Excipients: Certain excipients in a formulation can impact the stability of Captopril.[3]
Q3: What are the recommended storage conditions for Captopril to minimize the formation of Impurity J?
A3: To minimize the formation of this compound and other degradation products, it is recommended to store Captopril at room temperature, protected from light and moisture.[2] Avoiding exposure to heat or oxidizing conditions is also crucial to prevent degradation.[2] For Captopril in powder form, storage in well-sealed containers such as class A prescription vials or moisture-proof barrier bags has been shown to maintain stability for an extended period.[8]
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of this compound Detected in Stability Samples
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Storage Conditions | - Verify that samples are stored at the correct temperature and humidity as per the stability protocol. - Ensure samples are protected from light exposure.[2][7] |
| Oxygen Exposure | - Consider purging the headspace of storage containers with an inert gas like nitrogen. - Use tightly sealed containers to minimize oxygen ingress. |
| High pH of the Formulation | - Measure the pH of the sample. Captopril is more stable at a pH below 4.0.[5] - If the pH is high, investigate the buffering capacity of the formulation and potential interactions with excipients. |
| Presence of Metal Ions | - Metal ions can catalyze the oxidation of the thiol group.[3] - Consider incorporating a chelating agent, such as EDTA, into the formulation to sequester metal ions.[5] |
| Inherent Instability of the Formulation | - Review the compatibility of all excipients with Captopril. Some excipients can accelerate degradation.[3] - Perform forced degradation studies on the drug substance and the formulation to identify the primary degradation pathways.[9] |
Issue 2: Inconsistent or Non-Reproducible Quantification of this compound
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal HPLC Method | - Ensure the HPLC method is stability-indicating and capable of separating Impurity J from Captopril and other potential degradants.[7] - Verify system suitability parameters (e.g., resolution, tailing factor, theoretical plates) before each run. |
| Sample Preparation Issues | - Optimize the sample preparation procedure to ensure complete extraction of Impurity J without causing further degradation. - Investigate the stability of Captopril and Impurity J in the sample diluent. Captopril can degrade in solution within hours.[6] |
| Reference Standard Issues | - Verify the purity and integrity of the this compound reference standard. - Ensure proper storage and handling of the reference standard. |
| Instrumental Problems | - Check for leaks, blockages, or other issues with the HPLC system. - Ensure consistent performance of the detector and injector. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Captopril and its Impurities
This protocol is a general guideline based on commonly used methods for the analysis of Captopril and its impurities.[7][10][11] Method optimization and validation are crucial for specific applications.
-
Chromatographic System:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile).
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
System Suitability:
-
Inject a standard solution containing Captopril and known impurities (including Impurity J) to verify the system's performance.
-
The resolution between Captopril and Impurity J should be greater than 1.5.[7]
-
Protocol 2: Forced Degradation Study of Captopril
Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the analytical method.[9][12]
-
Acid Hydrolysis:
-
Dissolve Captopril in 0.1 M HCl and heat at 80°C for a specified period (e.g., 2 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve Captopril in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30 minutes).
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve Captopril in a 3% solution of hydrogen peroxide and keep at room temperature for a specified period (e.g., 15 minutes).
-
-
Thermal Degradation:
-
Expose the solid Captopril powder to dry heat (e.g., 100°C) for a specified period (e.g., 24 hours).
-
-
Photolytic Degradation:
-
Expose a solution of Captopril to UV light (e.g., 254 nm) or sunlight for a specified period.
-
Data Presentation
Table 1: Summary of Captopril Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | % Degradation of Captopril (Approximate) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 80°C | ~10-20% | Impurity A (Captopril Disulfide), other minor degradants[11] |
| Base Hydrolysis | 0.1 M NaOH, RT | >80% | Multiple degradation products[11] |
| Oxidation | 3% H₂O₂, RT | >50% | Impurity A (Captopril Disulfide) is a major product[7][11] |
| Thermal (Dry Heat) | 100°C | <5% | Minimal degradation, some disulfide formation[11] |
| Photolytic (UV) | UV Light | Variable | High number of unknown impurities[7] |
Note: The percentage of degradation can vary significantly depending on the exact experimental conditions (concentration, duration of exposure, etc.).
Visualizations
Caption: Formation pathway of Captopril Disulfide (related to Impurity J).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. scispace.com [scispace.com]
- 8. Stability of captopril in powder papers under three storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. library.dphen1.com [library.dphen1.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Captopril Impurity Analysis
Welcome to the technical support center for Captopril (B1668294) impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on resolving the co-elution of Captopril impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Captopril?
A1: Captopril is susceptible to degradation, forming several known impurities. The most common impurity is Captopril disulfide (Impurity A), which results from the oxidation of the thiol group in the Captopril molecule.[1] Other officially recognized impurities include Impurity B, C, D, and E.[1] Forced degradation studies have also shown the formation of numerous unknown impurities under various stress conditions like UV light, oxidation, and acid/base hydrolysis.[1]
Q2: Why am I observing co-elution of Captopril impurities in my chromatogram?
A2: Co-elution of Captopril impurities can occur due to several factors, including:
-
Similar Physicochemical Properties: Some impurities, such as Impurity C and Impurity E, have very similar chromatographic behavior, making their separation challenging.[1][2]
-
Suboptimal Chromatographic Conditions: An inappropriate mobile phase composition, pH, column chemistry, or temperature can lead to poor resolution between impurity peaks.
-
Inadequate Method Development: The use of an isocratic elution method may not be sufficient to separate all impurities, especially in a complex mixture. A gradient elution is often required to achieve a satisfactory separation.[1][2]
Q3: What analytical techniques are most effective for separating Captopril and its impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for the analysis of Captopril and its impurities.[1][3][4] Ultra-High-Performance Liquid Chromatography (UHPLC) offers a greener and more efficient alternative with shorter analysis times and reduced solvent consumption.[5][6] Capillary Electrophoresis (CE) has also been reported as a viable technique for the determination of Captopril and its degradation products.[7]
Troubleshooting Guide: Overcoming Co-elution
This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the analysis of Captopril impurities.
Problem: Poor resolution between two or more impurity peaks.
Workflow for Troubleshooting Co-elution
Caption: A systematic workflow for troubleshooting co-elution in HPLC analysis.
Solution 1: Optimize the Mobile Phase
-
Adjust the Organic Modifier Concentration: The ratio of the aqueous and organic phases (e.g., acetonitrile) in the mobile phase significantly impacts the retention and selectivity of the separation. Systematically vary the concentration of the organic modifier to improve the resolution between co-eluting peaks.[8]
-
Modify the Mobile Phase pH: The ionization state of Captopril and its impurities can be altered by changing the pH of the mobile phase, which can, in turn, affect their retention times. The use of an acidic modifier like phosphoric acid is common in Captopril analysis.[1][9] Adjusting the pH can be particularly effective for separating ionizable compounds.[8]
Solution 2: Modify the Elution Program
-
Implement or Adjust a Gradient Elution: If you are using an isocratic method, switching to a gradient elution is a powerful strategy to resolve complex mixtures.[1][2] If you are already using a gradient, try altering the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.
Solution 3: Evaluate the Stationary Phase
-
Change the Column Chemistry: If optimizing the mobile phase is insufficient, consider using a different stationary phase. While C18 columns are commonly used, alternative chemistries like phenyl or cyano columns can offer different selectivities and may resolve critical pairs.[8]
-
Use a High-Efficiency Column: Employing a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column length can increase the number of theoretical plates and improve overall resolution.[8]
Solution 4: Adjust Other Chromatographic Parameters
-
Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.[10]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[8][10]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the separation of Captopril and its impurities.
Protocol 1: HPLC-UV Method for Separation of Captopril and Five Known Impurities
This method has been shown to successfully separate Captopril from its known impurities A, B, C, D, and E, with a resolution of greater than 1.5 for all components.[1]
Chromatographic Conditions
| Parameter | Value |
| Column | Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 15 mM Phosphoric Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-1 min: 95% A, 5% B1-20 min: 95% A → 50% A |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Sample Preparation
-
Standard Solution: Prepare individual or mixed standard solutions of Captopril and its impurities in methanol.
-
Sample Solution: Dissolve the Captopril drug substance or product in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 0.5 mg/mL.[1]
Protocol 2: UHPLC Method for Rapid Analysis of Captopril and Captopril Disulfide
This UHPLC method provides a rapid and efficient separation of Captopril and its primary degradation product, Captopril disulfide (Impurity A).[5]
Chromatographic Conditions
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol:Milli-Q water:Trifluoroacetic acid (55:45:0.05 v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.1 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 0.8 µL |
Quantitative Data from UHPLC Method
| Compound | Retention Time (min) |
| Captopril | 1.744 |
| Captopril Disulfide | 2.657 |
Resolution between Captopril and Captopril Disulfide was reported to be >1.5.[5]
Data Presentation
Table 1: Summary of HPLC Method Performance for Captopril and its Impurities[1]
| Analyte | Retention Time (min) (approx.) | Resolution (R) |
| Impurity C | ~5.5 | > 1.5 |
| Impurity E | ~6.0 | > 1.5 |
| Impurity B | ~9.0 | > 1.5 |
| Impurity D | ~11.0 | > 1.5 |
| Captopril | ~12.5 | > 1.5 |
| Impurity A | ~16.0 | > 1.5 |
Note: Approximate retention times are estimated from the published chromatogram. The study confirms that the resolution between all separated peaks was greater than 1.5.
Logical Relationship of Impurity Formation
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pubtexto.com [pubtexto.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of captopril and its degradation products by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the analysis of Captopril and its related substances, primarily by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals to help refine their analytical methods and resolve common experimental issues.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the Captopril related substances test.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between Captopril and Captopril Disulfide | Incorrect mobile phase composition. | Prepare the mobile phase fresh and ensure accurate volumetric measurements. The European Pharmacopoeia suggests a mixture of phosphoric acid, acetonitrile, and water.[1] The USP monograph specifies a mixture of a tetrahydrofuran (B95107) solution in methanol (B129727) and a phosphoric acid solution in water.[2] |
| Column degradation. | Use a new or validated column. The International Pharmacopoeia suggests a stainless steel column (12.5 cm x 4 mm) packed with octadecylsilyl silica (B1680970) gel (5 µm).[3] | |
| Inappropriate flow rate. | Optimize the flow rate. A typical flow rate is around 1.0 mL/min.[3][4] | |
| Peak Tailing for Captopril Peak | Interaction with active silanols on the column. | Use a high-purity, end-capped column. Consider adding a basic modifier like triethylamine (B128534) (TEA) to the mobile phase, though this may not be necessary with modern high-purity columns.[5] |
| Mobile phase pH is not optimal. | Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups, typically by lowering the pH.[5] | |
| Column overload. | Reduce the amount of sample injected or use a column with a larger internal diameter.[5] | |
| High Backpressure | Blockage in the system (e.g., clogged frit, filter, or column). | Systematically check for blockages, starting from the detector and moving backward. Replace any clogged components.[6] |
| Buffer precipitation. | Ensure the mobile phase components are fully dissolved and miscible. Flush the system thoroughly when changing between buffered and high organic content mobile phases.[5] | |
| Worn pump seals. | Replace the pump seals as part of regular maintenance. | |
| Baseline Noise or Drift | Contaminated mobile phase. | Prepare fresh mobile phase using high-purity solvents and reagents. Degas the mobile phase before use.[6] |
| Detector issues (e.g., dirty flow cell). | Flush the detector flow cell with a strong, appropriate solvent.[6][7] | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[7] | |
| Inconsistent Retention Times | Poor column equilibration. | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[7] |
| Changes in mobile phase composition. | Prepare mobile phase in a single large batch to ensure consistency.[7] | |
| Leaks in the system. | Check all fittings for leaks. |
Frequently Asked Questions (FAQs)
Q1: What are the typical official methods for testing Captopril related substances?
A1: The official methods are typically detailed in pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][2] Both describe HPLC methods for the separation and quantification of Captopril and its impurities, with the most significant related substance often being Captopril Disulfide.[2][8]
Q2: What is the most critical system suitability requirement for this test?
A2: The most critical system suitability requirement is typically the resolution between the Captopril peak and the peak for Captopril Disulfide.[1][2] The European Pharmacopoeia specifies a minimum resolution of 2.0 between the peaks for impurity E and captopril.[1]
Q3: How should I prepare the solutions to minimize the degradation of Captopril?
A3: Captopril is susceptible to oxidation to form the disulfide dimer, especially in solutions with a pH greater than 3.8.[9] Therefore, it is crucial to use freshly prepared solutions and protect them from exposure to air. Some methods recommend using the prepared solutions within 8 hours.[8][10] The use of deaerated solvents for the mobile phase and sample preparation is also recommended.[8]
Q4: What detector wavelength is appropriate for the analysis?
A4: A UV detector set at a wavelength of about 220 nm is commonly used for the analysis of Captopril and its related substances.[3] Some methods for analyzing Captopril in tablet formulations have used a wavelength of 205 nm.[10]
Q5: Can I use a different column than the one specified in the monograph?
A5: While it is possible to use a different column, it must be demonstrated that the alternative column provides equivalent or better separation and meets all system suitability requirements outlined in the official method. Any deviation from the official method would require validation to ensure the results are accurate and reliable.
Experimental Protocol: HPLC Method for Captopril Related Substances
This protocol is a generalized example based on common practices and pharmacopoeial methods. Users should always refer to the specific monograph (e.g., USP or EP) for the official procedure.
1. Mobile Phase Preparation (Example based on USP monograph):
-
Prepare a filtered and degassed mixture of a 9 in 100 solution of tetrahydrofuran in methanol and a 1 in 2000 solution of phosphoric acid in water (33:67).[2]
-
Make adjustments as necessary to meet system suitability requirements.[2]
2. Standard Solution Preparation:
-
Captopril Disulfide Standard: Accurately weigh and dissolve USP Captopril Disulfide RS in the mobile phase to obtain a solution with a known concentration (e.g., about 0.05 mg/mL).[8]
-
System Suitability Solution: Dissolve appropriate quantities of USP Captopril RS and USP Captopril Disulfide RS in the mobile phase to obtain a solution containing about 1 mg/mL of Captopril and 0.05 mg/mL of Captopril Disulfide.[8]
3. Test Solution Preparation:
-
Accurately weigh and dissolve a quantity of the Captopril substance in the mobile phase to obtain a solution with a specific concentration as directed by the monograph (e.g., 5 mg/mL).
4. Chromatographic Conditions:
-
Column: A stainless steel column (e.g., 12.5 cm x 4 mm) packed with octadecylsilyl silica gel for chromatography (5 µm).[3]
-
Flow Rate: 1.0 mL/minute.[3]
-
Injection Volume: 20 µL.
-
Detector: UV at 220 nm.[3]
-
Column Temperature: Ambient or controlled as specified.
5. Procedure:
-
Inject the system suitability solution and verify that the resolution, tailing factor, and other system suitability parameters are met. The resolution between Captopril and Captopril Disulfide should be adequate.[2]
-
Inject the standard solution and the test solution.
-
Calculate the percentage of each related substance in the Captopril sample based on the peak responses.
Troubleshooting Workflow
Caption: A flowchart illustrating the logical steps for troubleshooting common HPLC issues during Captopril analysis.
References
- 1. drugfuture.com [drugfuture.com]
- 2. uspbpep.com [uspbpep.com]
- 3. cdn.who.int [cdn.who.int]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. hplc.eu [hplc.eu]
- 6. mastelf.com [mastelf.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Captopril Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Technical Support Center: Captopril Impurity Profiling
Welcome to the technical support center for Captopril impurity profiling. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability and challenges encountered during the analysis of Captopril and its related impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and troubleshooting guidance for issues that may arise during the experimental analysis of Captopril impurities.
Q1: What are the most common impurities found in Captopril analysis?
A1: The most frequently observed impurity in Captopril analysis is Captopril disulfide (Impurity A), which is formed by the oxidation of the thiol group in the Captopril molecule.[1][2][3] Other known impurities include process-related impurities and degradation products.[][5] Forced degradation studies have shown that exposure to oxidative conditions, UV light, and changes in pH can lead to the formation of various other impurities.[1][6]
Q2: My chromatogram shows unexpected peaks. How can I identify them?
A2: Unexpected peaks in your chromatogram can arise from several sources. Here’s a systematic approach to identify them:
-
Review Sample Handling: Captopril is unstable in aqueous solutions and can degrade over time, with degradation noticeable after just eight hours.[2][7] Ensure that samples are prepared fresh, preferably in a non-aqueous solvent like methanol (B129727), and analyzed promptly.[6]
-
Forced Degradation Studies: Comparing the chromatogram of your sample with those from forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) can help in the tentative identification of degradation products.[1] For instance, oxidative degradation predominantly forms Captopril disulfide.[1]
-
Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for identifying unknown impurities by providing mass-to-charge ratio information, which can help in elucidating the structure of the unknown peak.
-
Blank Injections: Run a blank injection (mobile phase only) to rule out contamination from the solvent or the HPLC system itself.
Q3: I'm observing peak tailing for the Captopril peak. What could be the cause and how can I fix it?
A3: Peak tailing in HPLC analysis of Captopril can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte, causing tailing. Ensure the mobile phase pH is appropriate. A lower pH (around 2-4) can suppress the ionization of silanol groups, minimizing these interactions.[2]
-
Column Degradation: The column's stationary phase may be degraded. Try flushing the column or, if necessary, replace it.
-
Contamination: Contaminants from the sample or system can accumulate at the head of the column. Using a guard column can help prevent this.
Q4: The retention times of my peaks are shifting between injections. What should I do?
A4: Retention time variability can be a sign of several issues with your HPLC system or method:
-
Mobile Phase Composition: Inconsistent mobile phase composition is a common cause. Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the proportioning valves of your pump.
-
Column Temperature: Fluctuations in column temperature can lead to shifts in retention time. Use a column oven to maintain a consistent temperature.[1]
-
Pump Issues: A malfunctioning pump can deliver an inconsistent flow rate. Check for leaks, salt buildup, and listen for unusual noises.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.
Q5: I am seeing poor resolution between Captopril and its impurities. How can I improve it?
A5: Poor resolution can be addressed by optimizing your chromatographic conditions:
-
Mobile Phase Optimization: Adjusting the mobile phase composition, such as the ratio of organic solvent to aqueous buffer, can significantly impact resolution. A gradient elution is often more effective than an isocratic one for separating multiple impurities.[6]
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Column Choice: Using a column with a smaller particle size (e.g., UHPLC columns) can provide higher efficiency and better resolution. Also, ensure you are using a suitable stationary phase, such as a C18 column.[1]
-
Temperature: Optimizing the column temperature can affect the selectivity and resolution of your separation.[1]
Data Presentation
Table 1: Common Captopril Impurities
| Impurity Name | Other Names | CAS Number | Notes |
| Captopril disulfide | Impurity A | 64806-05-9 | Major degradation product from oxidation.[1][] |
| Captopril EP Impurity B | - | 80629-35-2 | Process-related impurity.[] |
| Captopril EP Impurity C | - | 26473-47-2 | Process-related impurity.[] |
| Captopril EP Impurity D | 3-Bromoisobutyric acid | 56970-78-6 | Process-related impurity.[][8] |
| Captopril EP Impurity E | - | 23500-15-4 | Process-related impurity.[] |
| S-Acetylcaptopril | Captopril EP Impurity J | - | An impurity of Captopril.[9] |
Table 2: Example HPLC Method Parameters for Captopril Impurity Profiling
| Parameter | Condition | Reference |
| Column | Luna C18 (250 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase A | 15 mM Phosphoric Acid in Water | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Gradient | 0-1 min: 5% B; 1-20 min: 5% to 50% B | [6] |
| Flow Rate | 1.2 mL/min | [6] |
| Column Temperature | 50 °C | [1] |
| Detection Wavelength | 210 nm | [1] |
| Injection Volume | 20 µL | - |
| Diluent | Methanol | [6] |
Table 3: Captopril Degradation under Forced Conditions
| Stress Condition | Reagent | Degradation Rate (%) | Key Impurity Formed | Reference |
| Oxidative | 3% H₂O₂ | > 88% | Captopril disulfide (Impurity A) | [1] |
| Acidic | 0.1 N HCl | Variable | Captopril disulfide (Impurity A) | [6] |
| Basic | 0.1 N NaOH | Variable | Captopril disulfide (Impurity A) | [6] |
| Photolytic | UV Light | Variable | Multiple unknown impurities, B, D, E | [1][6] |
| Thermal | Heat | Low | - | [1] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Captopril and its Impurities
This protocol is a general guideline based on published methods.[1][6]
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 15 mM solution of phosphoric acid in HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Captopril reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with methanol to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare sample solutions by dissolving the Captopril drug substance or product in methanol to achieve a similar concentration.
-
All solutions should be prepared fresh and stored at a cool temperature (e.g., 15 °C) during analysis to minimize degradation.[6]
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and response of Captopril.
-
Inject the sample solution to identify and quantify impurities.
-
-
Data Processing:
-
Identify peaks in the sample chromatogram by comparing their retention times with that of the Captopril standard.
-
Calculate the percentage of each impurity using the area normalization method or by using reference standards for known impurities if available.
-
Protocol 2: Forced Degradation Study of Captopril
This protocol outlines a typical forced degradation study to investigate potential degradation products.[1][6]
-
Preparation of Captopril Stock Solution: Prepare a stock solution of Captopril in methanol at a concentration of 5 mg/mL.[6]
-
Acid Degradation:
-
To 0.5 mL of the Captopril stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Degradation:
-
To 0.5 mL of the Captopril stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution with 0.1 N HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 0.5 mL of the Captopril stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solution of Captopril in an oven at a specified temperature (e.g., 60 °C) for a defined period.
-
Allow the solution to cool to room temperature and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of Captopril to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
-
Dilute the solution with the mobile phase for analysis.
-
-
Analysis: Analyze all stressed samples by HPLC, along with an unstressed control sample, to identify and quantify the degradation products formed under each condition.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Simplified Captopril degradation pathways.
References
Technical Support Center: Minimizing Captopril Degradation During Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Captopril (B1668294) degradation during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Captopril in aqueous solutions?
A1: The main degradation pathway for Captopril in aqueous solutions is the oxidation of its thiol (-SH) group.[1][2] This oxidation results in the formation of Captopril disulfide, which is the major degradation product.[1][3][4][5] This reaction is often catalyzed by factors such as the presence of metal ions and oxygen.[1][2]
Q2: What is the optimal pH for ensuring Captopril stability in my samples?
A2: Captopril exhibits maximum stability in acidic conditions, specifically at a pH below 4.0.[1][3][6][7] As the pH increases, particularly above 3.7, the thiol group becomes more ionized, making the molecule more susceptible to oxidation and therefore less stable.[1][6] It is highly recommended to maintain the buffer pH between 2 and 4 for optimal stability.[3]
Q3: How does temperature affect the stability of Captopril during sample preparation and storage?
A3: An increase in temperature accelerates the degradation of Captopril in solution.[1][6][8] Even moderate temperature changes can impact its stability due to a relatively low activation energy.[1][8] For short-term storage during preparation and for long-term stability, it is advisable to keep Captopril solutions at refrigerated temperatures (e.g., 5°C).[3][9][10]
Q4: I'm observing rapid degradation of Captopril in my experiments. What could be the cause?
A4: Rapid degradation is often due to oxidation catalyzed by trace metal ions, such as copper and iron.[2][7][11] These metal ions can be present as contaminants in water, buffers, or other excipients.[1][6] To mitigate this, it is crucial to use high-purity water and excipients.[1] The use of a chelating agent like disodium (B8443419) edetate (EDTA) is also highly effective in sequestering these metal ions and improving stability.[6][8][12]
Q5: Can the excipients in my formulation affect Captopril's stability?
A5: Yes, certain excipients can significantly impact Captopril's stability. For instance, some commercial syrups and sugar alcohols like sorbitol and glycerol (B35011) have been shown to accelerate its degradation.[1][8] Conversely, the addition of chelating agents like EDTA at concentrations as low as 0.01% can effectively stabilize Captopril solutions.[8] Buffer salts can also catalyze oxidation, with the degradation rate increasing with buffer concentration.[1]
Q6: Is it necessary to protect Captopril samples from light and oxygen?
A6: While the primary degradation pathway is oxidation, which is facilitated by oxygen, purging with nitrogen gas may not be essential if a chelating agent like EDTA is present.[8] However, to minimize all potential degradation pathways, it is good practice to store solutions in well-closed containers, minimize headspace, and protect them from light by using amber glass vials, especially for long-term stability studies.[3][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of Captopril concentration | Metal ion-catalyzed oxidation. | Use high-purity water and reagents. Add a chelating agent such as EDTA (0.01-0.1%) to your solutions.[6][8][12] |
| High pH of the solution. | Adjust and maintain the pH of your sample solution to below 4.0, ideally between pH 2 and 4.[1][3] | |
| Elevated storage temperature. | Prepare and store samples at refrigerated temperatures (2-8°C).[9][10] Avoid prolonged exposure to room temperature. | |
| Formation of Captopril disulfide peak in chromatogram | Oxidation of the thiol group. | This is the primary degradation product.[1] To minimize its formation, follow the recommendations for pH control, temperature control, and use of chelating agents. |
| Inconsistent stability results between batches | Variability in the purity of reagents (e.g., water, buffer salts). | Use consistently high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents for all experiments. |
| Inconsistent pH of the prepared solutions. | Always verify the final pH of your Captopril solutions after preparation. | |
| Precipitate or "black spots" observed in solution | This has been observed in some Captopril solutions, particularly at higher concentrations after prolonged storage.[1] | Filter the solution before use. Consider preparing fresh solutions more frequently. |
Data Presentation
Table 1: Factors Influencing Captopril Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendation | References |
| pH | Maximum stability below pH 4.0. Degradation increases significantly at higher pH. | Maintain pH in the range of 2-4. | [1][3][6] |
| Temperature | Degradation rate increases with temperature. | Store solutions at refrigerated temperatures (2-8°C). | [1][8][9] |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyze oxidation, leading to rapid degradation. | Use high-purity water and reagents; add a chelating agent like EDTA (0.01-0.1%). | [6][7][8][12] |
| Oxygen | Promotes oxidation to Captopril disulfide. | Minimize headspace in storage vials. The presence of EDTA can mitigate the need for de-gassing.[8] | [1][8] |
| Excipients | Some syrups and sugars (e.g., sorbitol, glycerol) can accelerate degradation. | Avoid destabilizing excipients. If a vehicle is needed, test its compatibility with Captopril. | [1][8][13] |
| Concentration | Higher concentrations of Captopril can exhibit greater stability. | For stock solutions, higher concentrations may be preferable. | [3][8] |
Experimental Protocols
Protocol for Preparation of a Stabilized Captopril Aqueous Solution
This protocol outlines the steps to prepare a Captopril solution with enhanced stability for experimental use.
-
Vehicle Preparation:
-
Use high-purity, deionized water (e.g., Milli-Q or equivalent).
-
If using a buffer, prepare it using high-purity water and analytical grade reagents. Citrate or phosphate (B84403) buffers are commonly used.[1]
-
-
Addition of Stabilizers:
-
pH Adjustment:
-
Adjust the pH of the vehicle (water or buffer) to between 3 and 4 using an appropriate acid (e.g., phosphoric acid or hydrochloric acid).[3]
-
-
Dissolution of Captopril:
-
Accurately weigh the required amount of Captopril powder.
-
Dissolve the Captopril powder in the prepared, pH-adjusted, and stabilized vehicle. Ensure complete dissolution.
-
-
Final Volume and Storage:
Protocol for Sample Preparation for HPLC Analysis
This protocol provides a general workflow for preparing Captopril samples for quantification by High-Performance Liquid Chromatography (HPLC).
-
Sample Collection:
-
Collect the sample (e.g., from a stability study, biological matrix).
-
-
Dilution:
-
Filtration (if necessary):
-
If the sample contains particulate matter, filter it through a 0.45 µm syringe filter (e.g., PVDF) to prevent clogging of the HPLC column. Discard the first few milliliters of the filtrate.[15]
-
-
Analysis:
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Influence of formulation properties on chemical stability of captopril in aqueous preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.info [ijpsr.info]
- 10. [Stability study of an aqueous formulation of captopril at 1 mg/ml] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chuv.ch [chuv.ch]
- 13. Stability of captopril in some aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term stability of extemporaneously prepared captopril oral liquids in glass bottles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arxiv.org [arxiv.org]
Technical Support Center: Characterization of Captopril Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Captopril (B1668294) and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Captopril and which is the major impurity?
A1: The primary degradation pathway for Captopril is oxidation.[1] The thiol group (-SH) of the Captopril molecule is susceptible to oxidation, leading to the formation of a disulfide dimer known as Captopril Disulfide (Impurity A).[2][3][4] This is the main and most common degradation product found in Captopril preparations.[2][5]
Q2: What are the official impurities of Captopril listed in pharmacopoeias?
A2: Besides Captopril Disulfide (Impurity A), other officially recognized impurities include Impurity B, C, D, and E.[6][7] These impurities can arise from the synthesis process or degradation.
Q3: How does pH affect the stability of Captopril in solutions?
A3: The pH of the solution is a critical factor influencing Captopril's stability. Captopril is more stable in acidic conditions, with a pH range of 3-4 being optimal for solution stability.[1] In solutions with a pH greater than 3.8, it becomes unstable and readily oxidizes to form Captopril Disulfide.[8]
Q4: What are the key considerations for developing an HPLC method for Captopril impurity profiling?
A4: Key considerations for developing a robust HPLC method include:
-
Column Selection: A C18 column is commonly used for the separation of Captopril and its impurities.[6][8][9]
-
Mobile Phase Composition: A mixture of an acidic buffer (e.g., phosphoric acid or formic acid) and an organic modifier like acetonitrile (B52724) is typically employed.[3][6][8] The pH of the mobile phase significantly impacts the retention time and resolution of Captopril and its impurities.[8][10][11]
-
Detection Wavelength: Due to the lack of a strong chromophore, Captopril and its impurities are typically detected at a low UV wavelength, such as 210 nm or 220 nm.[6][8][12]
-
Gradient Elution: A gradient elution is often necessary to achieve adequate separation of all known impurities and degradation products within a reasonable run time.[6]
Troubleshooting Guides
HPLC Analysis Issues
Problem 1: Poor peak shape (tailing or fronting) for Captopril or its impurities.
| Possible Cause | Troubleshooting Action |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes to ensure complete ionization or suppression of ionization.[10][11] For Captopril, a more acidic mobile phase (pH 2.5-3.5) often improves peak shape.[8] |
| Secondary interactions with stationary phase | Use a high-purity silica (B1680970) column or a column with end-capping to minimize interactions with residual silanols. Adding a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations can also help. |
| Column overload | Reduce the sample concentration or injection volume.[13] |
| Sample solvent incompatibility | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for dissolution, ensure the injection volume is small.[13][14] |
Problem 2: Inadequate resolution between Captopril and its impurities.
| Possible Cause | Troubleshooting Action |
| Suboptimal mobile phase composition | Optimize the organic modifier (e.g., acetonitrile) percentage in the mobile phase. A gradient elution may be necessary to separate all impurities effectively.[6] |
| Incorrect mobile phase pH | Fine-tune the pH of the mobile phase to alter the ionization state of the analytes, which can significantly impact selectivity.[8][10][11] |
| Inappropriate column | Consider using a column with a different selectivity (e.g., a different stationary phase or a column with a higher surface area). |
| Temperature fluctuations | Use a column oven to maintain a stable temperature, as temperature can affect retention times and selectivity.[15] |
Problem 3: Retention time drift.
| Possible Cause | Troubleshooting Action |
| Inadequate column equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis.[15] |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure it is properly degassed. If using a gradient, check the pump's proportioning valves.[15][16] |
| Column aging | The column may be nearing the end of its lifespan. Replace the column if other troubleshooting steps fail. |
| Leaks in the HPLC system | Check for any loose fittings or signs of leaks in the system.[16] |
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Here is a general protocol for Captopril:
-
Acid Degradation: Dissolve Captopril in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Degradation: Dissolve Captopril in 0.1 M NaOH and keep at room temperature for 30 minutes.
-
Oxidative Degradation: Treat Captopril solution with 3% H₂O₂ at room temperature for 1 hour.[6][8]
-
Thermal Degradation: Expose solid Captopril powder to 100°C for 24 hours.
-
Photolytic Degradation: Expose a Captopril solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
Sample HPLC Method for Captopril and Impurities
This method is an example and may require optimization for specific applications.
| Parameter | Condition |
| Column | Luna C18 (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | 15 mM Phosphoric Acid in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | 0-1 min: 5% B; 1-20 min: 5% to 50% B[4] |
| Flow Rate | 1.2 mL/min[6] |
| Column Temperature | 50°C[6] |
| Detection | UV at 210 nm[6] |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following tables summarize typical results obtained from the analysis of Captopril and its impurities.
Table 1: Typical Retention Times (RT) and Relative Retention Times (RRT) of Captopril and its Official Impurities.
| Compound | RT (min) | RRT |
| Impurity C | ~9.0 | ~0.6 |
| Impurity D | ~12.0 | ~0.8 |
| Impurity E | ~13.5 | ~0.9 |
| Captopril | ~15.0 | 1.0 |
| Impurity B | ~19.5 | ~1.3 |
| Impurity A (Captopril Disulfide) | ~25.5 | ~1.7 |
Note: These values are approximate and can vary based on the specific chromatographic conditions.[17]
Table 2: Results from Forced Degradation Studies of Captopril.
| Stress Condition | % Degradation | Major Degradation Product | Number of Unknown Impurities |
| Oxidative (H₂O₂) | >88%[5] | Captopril Disulfide (Impurity A)[5] | ~15[5] |
| UV Light | Variable | Captopril Disulfide, Impurities B, D, E | >15 (often the highest number)[5] |
| Acidic | Moderate | Captopril Disulfide | Fewer than oxidative/UV |
| Basic | Significant | Captopril Disulfide | Fewer than oxidative/UV |
| Thermal | Minimal | - | Minimal |
Visualizations
Captopril Degradation Pathway
Caption: Primary oxidative degradation pathway of Captopril.
General Workflow for HPLC Method Development
Caption: A typical workflow for HPLC method development.
Troubleshooting Logic for Poor Peak Resolution
Caption: A logical approach to troubleshooting poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of captopril and its degradation products by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Captopril and its probable contaminants: NMR and MS features of analytical value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. veeprho.com [veeprho.com]
- 12. arxiv.org [arxiv.org]
- 13. acdlabs.com [acdlabs.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. drugfuture.com [drugfuture.com]
Technical Support Center: Optimization of Mobile Phase for Captopril Impurity Separation
Welcome to the technical support center for the chromatographic analysis of Captopril and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Captopril and its impurities by HPLC.
Question: Why am I seeing poor peak shape (tailing or fronting) for Captopril and its impurities?
Answer:
Poor peak shape can arise from several factors related to the mobile phase, column, or sample preparation.
-
Mobile Phase pH: Captopril is an acidic compound, and the pH of the mobile phase significantly impacts its ionization state and, consequently, its peak shape.[1] An unsuitable pH can lead to peak tailing. Ensure the mobile phase pH is optimized, typically around 2.5 to 3.6, to suppress the ionization of Captopril's carboxylic acid group.[1][2]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Column Contamination or Degradation: The column's stationary phase can degrade over time, especially with aggressive mobile phases. Flushing the column or replacing it if it's old might be necessary.
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[3]
Question: What could be causing a loss of resolution between Captopril and its disulfide impurity (Impurity A)?
Answer:
Loss of resolution between these closely eluting peaks is a common challenge. Here are some potential causes and solutions:
-
Mobile Phase Composition: The percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase is a critical factor.[1] A slight adjustment in the organic-to-aqueous ratio can significantly impact resolution. For instance, varying the acetonitrile content between 28% and 36% has been shown to affect the resolution of Captopril.[1]
-
Gradient Elution Profile: For complex separations involving multiple impurities, an isocratic method may not provide sufficient resolution. A gradient elution program, where the mobile phase composition changes over time, can help separate closely eluting peaks.[4][5]
-
Flow Rate: While a higher flow rate can shorten analysis time, it may compromise resolution.[6] Conversely, a lower flow rate can improve resolution but will increase the run time.[6] Optimizing the flow rate is key.
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution. Maintaining a consistent and optimized column temperature, for example at 25°C or 50°C, is important.[4]
Question: My retention times are shifting from one injection to the next. What is the cause?
Answer:
Fluctuating retention times indicate a lack of system stability. Consider these factors:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the injection sequence. Any drift in the mobile phase composition on the column will cause retention time shifts.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in pH or solvent ratios, can lead to variability in retention times.[3] Ensure accurate and consistent preparation for every batch.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause fluctuations in the flow rate and mobile phase composition, leading to unstable retention times.
-
Temperature Fluctuations: As mentioned, temperature affects retention. Using a column oven to maintain a constant temperature is recommended.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for Captopril impurity analysis?
A common and effective starting point for the reversed-phase HPLC separation of Captopril and its impurities is a mixture of an acidic aqueous buffer and an organic solvent. For example, a mobile phase consisting of 0.1% phosphoric acid in water and methanol (B129727) in a 60:40 (v/v) ratio has been successfully used.[4] Another option is a mixture of 15 mM phosphoric acid and acetonitrile.[5]
Q2: What type of HPLC column is recommended?
A C18 column is the most widely used stationary phase for Captopril and its impurities.[1][4] Column dimensions such as 150 mm x 4.6 mm with 5 µm particle size are common.[1][4]
Q3: What is the typical detection wavelength for Captopril and its impurities?
Captopril lacks a strong chromophore, meaning it does not absorb UV light at higher wavelengths.[1] Therefore, detection is typically performed at lower UV wavelengths, such as 210 nm or 220 nm, to achieve adequate sensitivity for both the active pharmaceutical ingredient (API) and its impurities.[1]
Q4: Is an isocratic or gradient elution method better for Captopril impurity separation?
The choice between isocratic and gradient elution depends on the complexity of the sample.
-
Isocratic elution , where the mobile phase composition remains constant, can be sufficient for separating Captopril from its main impurity, Captopril disulfide.
-
Gradient elution , where the mobile phase strength is increased during the run, is often necessary for resolving a wider range of impurities, including those formed during forced degradation studies.[4][5] A gradient allows for the separation of impurities with different polarities within a reasonable analysis time.[4]
Q5: How can I confirm the identity of the impurity peaks?
Impurity peaks can be identified by comparing their retention times with those of known impurity reference standards.[4] Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, can also help in generating and identifying potential degradation products.[4][5][7]
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Captopril Impurity Separation
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Luna C18 (250x4.6 mm, 5 µm)[5] | Phenomenex Luna C18 (150x4.6 mm, 5 µm)[1] | C18 (150 mm x 4.6 mm, 5 µm)[4] | Waters Acquity UHPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 15 mM Phosphoric Acid[5] | Water[1] | 0.1% Phosphoric Acid[4] | Milli-Q Water with 0.05% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile[5] | Acetonitrile[1] | Methanol[4] | Methanol with 0.05% Trifluoroacetic Acid |
| Elution Mode | Gradient[5] | Isocratic[1] | Isocratic[4] | Isocratic |
| Composition | 90%A to 50%A in 20 min[4] | 70:30 (A:B)[1] | 60:40 (A:B)[4] | 45:55 (A:B) |
| Flow Rate | 1.2 mL/min[5] | 1.0 mL/min[1] | 1.0 mL/min[4] | 0.1 mL/min |
| Column Temp. | 50°C[5] | 24°C[1] | 25°C[4] | 25°C |
| Detection | 210 nm[5] | 210 nm[1] | Not Specified | 220 nm |
| Injection Vol. | Not Specified | 20 µL[1] | 10 µL[4] | 0.8 µL |
Experimental Protocols
Protocol 1: Gradient HPLC-UV Method for Captopril and its Known Impurities (A, B, C, D, E)
This protocol is based on a method developed for the separation of Captopril and five of its known impurities.[4][5]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Luna C18 column (250 x 4.6 mm, 5 µm particle size).[5]
-
Column oven.
-
-
Reagents:
-
Phosphoric acid (analytical grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Captopril reference standard and impurity standards (A, B, C, D, E).
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of Captopril reference standard in the mobile phase.
-
Prepare individual or mixed stock solutions of the impurity standards in the mobile phase.
-
For analysis of a drug product, dissolve and dilute the sample to a suitable concentration.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solutions to determine retention times and system suitability parameters.
-
Inject the sample solutions.
-
Protocol 2: Isocratic UHPLC Method for Rapid Analysis of Captopril and Captopril Disulfide
This protocol is adapted from a rapid UHPLC method.
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Waters Acquity UHPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm particle size).
-
Column oven.
-
-
Reagents:
-
Trifluoroacetic acid (TFA) (HPLC grade).
-
Methanol (HPLC grade).
-
Water (Milli-Q or equivalent).
-
Captopril and Captopril disulfide reference standards.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of Methanol, Milli-Q water, and Trifluoroacetic acid in the ratio of 55:45:0.05 (v/v/v).[8]
-
-
Chromatographic Conditions:
-
Column Temperature: 25°C.
-
Flow Rate: 0.1 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 0.8 µL.
-
-
Sample Preparation:
-
Prepare a resolution solution containing both Captopril (e.g., 0.2 mg/mL) and Captopril disulfide (e.g., 0.05 mg/mL) in the mobile phase to ensure adequate separation.[9]
-
Prepare sample solutions at a target concentration (e.g., 0.2 mg/mL of Captopril) in the mobile phase.
-
-
Analysis:
-
Equilibrate the UHPLC system with the mobile phase.
-
Inject the resolution solution to verify system suitability (e.g., resolution > 1.5).[9]
-
Inject standard and sample solutions for quantification.
-
Visualizations
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. akjournals.com [akjournals.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. pubtexto.com [pubtexto.com]
- 9. arxiv.org [arxiv.org]
Validation & Comparative
A Comparative Guide to the HPLC Validation Method for Captopril EP Impurity J
This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods suitable for the validation of Captopril EP Impurity J. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Captopril and its related substances.
This compound, chemically known as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid or S-Acetylcaptopril, is a potential impurity in the synthesis of Captopril.[1][2] Its monitoring is crucial to ensure the quality and safety of the final drug product. This document outlines a suitable HPLC method, compares it with an alternative UHPLC approach, and provides a detailed experimental protocol for validation.
Comparison of Chromatographic Methods
The following table summarizes key parameters for a proposed HPLC method for the analysis of Captopril and its impurities, including Impurity J, and compares it with a faster Ultra-High-Performance Liquid Chromatography (UHPLC) method.
| Parameter | Proposed HPLC Method | Alternative UHPLC Method |
| Column | Luna C18 (250 x 4.6 mm, 5 µm)[3] | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase | Gradient elution with Mobile Phase A (15 mM Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile)[3] | Isocratic elution with Methanol, Milli-Q water, and Trifluoroacetic acid (55:45:0.05 v/v/v)[4] |
| Flow Rate | 1.2 mL/min[3] | 0.1 mL/min[4] |
| Detection Wavelength | 210 nm[3][5] | 220 nm[4] |
| Column Temperature | 50°C[3] | Not specified, typically ambient to 40°C |
| Injection Volume | 20 µL[6] | Not specified, typically 1-5 µL |
| Run Time | < 20 minutes for all known impurities[3] | < 3 minutes for Captopril and its disulfide[4] |
| Resolution (R) | > 1.5 for all known impurities[3] | Well-defined and resolved peaks for Captopril and its disulfide[4] |
| Key Advantage | Proven separation of multiple Captopril impurities.[3] | Significantly faster analysis time and reduced solvent consumption.[4][7] |
Experimental Protocol: Validation of HPLC Method for this compound
This protocol describes the validation of a stability-indicating HPLC method for the quantification of this compound.
1. Chromatographic Conditions:
-
Column: Luna C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 15 mM Phosphoric Acid in HPLC grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program: 0-1 min, 95% A, 5% B; 1-20 min, linear gradient to 50% A, 50% B.[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Column Temperature: 50°C.[3]
-
Injection Volume: 20 µL.[6]
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase A) to obtain a known concentration.
-
Sample Solution: Prepare the Captopril drug substance or product sample in the same diluent to a suitable concentration for analysis.
-
Spiked Sample Solution: Prepare the sample solution and spike it with a known amount of this compound standard solution.
3. Validation Parameters:
-
Specificity: Analyze blank samples (diluent), a placebo formulation, the Impurity J standard, and the Captopril sample to demonstrate that there are no interfering peaks at the retention time of Impurity J.[3]
-
Linearity: Prepare a series of at least five concentrations of this compound. Inject each concentration in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[3]
-
Accuracy: Analyze the spiked sample solutions at three different concentration levels (e.g., 80%, 100%, and 120% of the expected impurity level). The recovery should be within 98-102%.[5]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or equipment. The RSD between the two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability.
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound.
References
Comparative analysis of Captopril impurity profiling methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various analytical methods for the profiling of impurities in Captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor. The selection of a suitable impurity profiling method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document evaluates High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Capillary Electrophoresis (CE), and Liquid Chromatography-Mass Spectrometry (LC-MS) based on their performance, supported by experimental data.
Mechanism of Action: Captopril and the Renin-Angiotensin-Aldosterone System
Captopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3][4][5] The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, Captopril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.[6][7][8] Recent studies also suggest that the binding of Captopril to ACE may trigger other signaling pathways, such as JNK and ERK1/2 phosphorylation, which could contribute to its therapeutic effects.[9][10]
Comparative Analysis of Analytical Methods
The choice of an analytical method for Captopril impurity profiling depends on various factors, including the required sensitivity, selectivity, speed, and the specific impurities of interest. The following tables summarize the quantitative performance of different analytical techniques.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used and robust method for the routine analysis of Captopril and its impurities.
| Parameter | Captopril | Impurity A (Captopril Disulfide) | Impurity B | Impurity C | Impurity D | Impurity E | Reference |
| LOD (µg/mL) | - | 0.882 | 0.165 | 0.345 | 0.803 | 0.156 | [11][12] |
| LOQ (µg/mL) | - | 2.648 | 0.498 | 0.837 | 2.413 | - | [11] |
| Linearity Range (µg/mL) | 1-80 | - | - | - | - | - | [13] |
| Accuracy (% Recovery) | 99.03 - 99.59 | 99.94 - 100.40 | 100.17 - 101.09 | 99.56 - 101.67 | 95.18 - 101.62 | 100.19 - 100.91 | [14] |
| Precision (% RSD) | 0.165 - 0.586 | 0.177 - 0.579 | 0.179 - 0.696 | 0.197 - 0.695 | 1.257 - 1.360 | 0.154 - 0.561 | [14] |
| Analysis Time (min) | ~20 | ~20 | ~20 | ~20 | ~20 | ~20 | [14] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Dashes indicate data not available in the cited source.
Table 2: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC offers significant advantages in terms of speed and solvent consumption compared to conventional HPLC.
| Parameter | Captopril | Captopril Disulfide | Reference |
| LOD (µg/mL) | - | - | - |
| LOQ (µg/mL) | - | - | - |
| Linearity Range (mg/mL) | 0.05 - 0.25 | - | [15] |
| Accuracy (% Recovery) | 98.36 - 100.69 | - | [15] |
| Precision (% RSD) | < 2.0 | - | [15] |
| Analysis Time (min) | ~5 | ~5 | [15][16] |
Dashes indicate data not available in the cited source.
Table 3: Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent volumes.
| Parameter | Captopril | Reference |
| LOD (ng/mL) | 0.5 | [17] |
| LOQ (ng/mL) | - | - |
| Linearity Range (ng/mL) | 3.5 - 6000 | [17] |
| Accuracy (% Recovery) | - | - |
| Precision (% RSD) | < 1.16 | [17] |
| Analysis Time (min) | < 15 | [18] |
Data is for a CE method with laser-induced fluorescence detection after derivatization. Dashes indicate data not available in the cited source.
Table 4: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for the identification and quantification of trace-level impurities, especially in complex matrices.
| Parameter | Captopril | Reference |
| LOD (ng/mL) | - | - |
| LLOQ (ng/mL) | 10 | [19] |
| Linearity Range (ng/mL) | 10 - 2000 | [19] |
| Accuracy (% Recovery) | 88.54 - 100.35 | [19] |
| Precision (% CV) | 0.680 - 1.26 | [19] |
| Analysis Time (min) | ~3 | [19] |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation. Data is for the analysis of Captopril in human plasma. Dashes indicate data not available in the cited source.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC-UV Method for Captopril and its Impurities
This method is based on a stability-indicating assay.[11][14]
-
Chromatographic System:
-
Column: Luna C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 15 mM Phosphoric Acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 95%A-5%B (0-1 min), 95%→50%A (1-20 min)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 50°C
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Dissolve an accurately weighed quantity of Captopril in the mobile phase to obtain a desired concentration (e.g., 0.5 mg/mL).
-
UHPLC Method for Captopril and Captopril Disulfide
This method offers a significant reduction in analysis time.[15][16]
-
Chromatographic System:
-
Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size
-
Mobile Phase: Methanol, Milli-Q water, and Trifluoroacetic acid (55:45:0.05 v/v/v)
-
Flow Rate: 0.1 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 0.8 µL
-
-
Sample Preparation:
-
Dissolve an accurately weighed quantity of Captopril in the mobile phase to achieve a concentration of 0.2 mg/mL.
-
Capillary Electrophoresis (CE) Method
A highly efficient method for Captopril analysis, particularly when coupled with a sensitive detector.[17]
-
Electrophoretic System:
-
Capillary: Fused silica
-
Background Electrolyte: 20 mM phosphate (B84403) buffer (pH 12.0)
-
Applied Voltage: Optimized for separation
-
Injection: Hydrodynamic or electrokinetic
-
Detection: Laser-Induced Fluorescence (LIF) after derivatization with 5-iodoacetamidofluorescein
-
-
Sample Preparation:
-
Derivatization of Captopril with the fluorescent label is required prior to analysis.
-
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. youtube.com [youtube.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Captopril - BioPharma Notes [biopharmanotes.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. What is the mechanism of Captopril? [synapse.patsnap.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubtexto.com [pubtexto.com]
- 17. Development and validation of a capillary electrophoresis method with laser-induced fluorescence detection for the determination of captopril in human urine and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of captopril and its degradation products by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Captopril Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Captopril (B1668294), a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and formulation development. This document presents a cross-validation perspective on spectrophotometric, chromatographic, and electrophoretic techniques, offering supporting experimental data and detailed protocols to aid in methodological selection and application.
Comparative Analysis of Analytical Methods
The performance of different analytical methods for Captopril determination is summarized in the table below. This data, compiled from various studies, facilitates a direct comparison of key validation parameters.
| Method Technique | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Spectrophotometry (DCQ Reagent) | 10 - 50 | 0.66 | 2.0 | Good agreement with official methods | - | [1] |
| Spectrophotometry (Congo Red) | 1 - 60 | - | - | 97.446 | 0.06 - 0.965 | [2] |
| Spectrophotometry (Fluorescein-Bromine) | 0.2 - 4.50 | 0.06 | 0.19 | 99.76 - 100.36 | - | [3] |
| Spectrophotometry (Dichlone Reagent) | 4 - 8 (in tablets) | - | - | - | - | [4] |
| Spectrophotometry (1,10-Phenanthroline) | 1 - 35 (mg/L) | 1 (mg/L) | - | High | - | [5] |
| RP-HPLC | 1 - 80 | - | - | - | - | [6] |
| RP-HPLC (in plasma) | 0.005 - 0.5 | 0.002 | - | 90 - 98 | 5.8 - 9.5 | [7] |
| UHPLC | - | - | - | - | <2.0 | |
| Capillary Electrophoresis (LIF) | 0.0035 - 6 | 0.0005 | - | - | <0.86 (intra-day), <1.16 (inter-day) | [8] |
LOD: Limit of Detection, LOQ: Limit of Quantification, %RSD: Percent Relative Standard Deviation, DCQ: 2,6-Dichloroquinone-4-chlorimide, RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography, UHPLC: Ultra-High-Performance Liquid Chromatography, LIF: Laser-Induced Fluorescence. Dashes indicate data not provided in the cited source.
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods for a given analyte such as Captopril.
Caption: Generalized workflow for cross-validation of analytical methods.
Detailed Experimental Protocols
Spectrophotometric Method using 2,6-Dichloroquinone-4-chlorimide (DCQ)
This method is based on the reaction of Captopril with DCQ in dimethylsulfoxide (DMSO) to form a yellow-colored product that can be quantified spectrophotometrically.[1]
-
Instrumentation: A double-beam spectrophotometer is required for this analysis.[4]
-
Reagents and Solutions:
-
Captopril standard solution: Prepare a stock solution by dissolving a known weight of Captopril in distilled water. Working solutions are prepared by diluting the stock solution to the desired concentrations (e.g., 10-50 μg/mL).
-
DCQ solution: Prepare a solution of 2,6-dichloroquinone-4-chlorimide in a suitable solvent.
-
Dimethylsulfoxide (DMSO).
-
-
Procedure:
-
Transfer aliquots of the Captopril working solutions into a series of 10 mL volumetric flasks.
-
Add 5 mL of DMSO, followed by 0.7 mL of the DCQ solution.
-
Dilute to the mark with distilled water and allow the solution to cool.
-
Measure the absorbance of the resulting yellow solution at 443 nm against a reagent blank prepared in the same manner without Captopril.[1]
-
Construct a calibration curve by plotting the absorbance versus the final concentration of Captopril.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the analysis of Captopril due to its high selectivity and sensitivity.[6] Several variations of the method exist, and the following is a representative protocol.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., Phenomenex Luna 150x4.6 mm, 5 µm), and data acquisition software.[6]
-
Reagents and Solutions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, with the pH adjusted using an acid like phosphoric acid or trifluoroacetic acid. A common composition is a mixture of methanol (B129727) and water (e.g., 60:40 v/v) with the pH adjusted to 3.0 with orthophosphoric acid. Another reported mobile phase is a mixture of methanol, Milli-Q water, and trifluoroacetic acid (55:45:0.05 v/v/v).
-
Captopril Standard Solutions: Prepare a stock solution of Captopril in the mobile phase or a suitable diluent. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-80 µg/mL).[6]
-
Internal Standard (IS) Solution (Optional but recommended): A suitable internal standard can be used to improve precision.
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions, sample solutions, and a blank.
-
Record the chromatograms and measure the peak areas (or heights).
-
Construct a calibration curve by plotting the peak area ratio of Captopril to the internal standard (if used) versus the concentration of Captopril.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and short analysis times for the determination of Captopril.
-
Instrumentation: A capillary electrophoresis system, potentially with a laser-induced fluorescence (LIF) detector for enhanced sensitivity.[8]
-
Reagents and Solutions:
-
Running Buffer: A common buffer is sodium phosphate (B84403) at a specific pH (e.g., 100 mM, pH 5.5).[9][10] For LIF detection, a 20 mM phosphate buffer at pH 12.0 has been used.[8]
-
Derivatizing Agent (for LIF detection): A fluorescent label such as 5-iodoacetamidofluorescein can be used to derivatize Captopril.[8]
-
Captopril Standard Solutions: Prepare a stock solution of Captopril in the running buffer or water. Working standards are prepared by serial dilution.
-
Internal Standard (IS) Solution: N-acetyl-L-tyrosine or salicylic (B10762653) acid can be used as an internal standard.[9]
-
-
Electrophoretic Conditions:
-
Capillary: A coated or uncoated fused-silica capillary.
-
Applied Voltage: Optimized for the specific separation.
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Procedure:
-
Condition the capillary with the running buffer.
-
(If using LIF) Derivatize the Captopril standards and samples with the fluorescent label.
-
Inject the standard solutions, sample solutions, and a blank into the capillary.
-
Apply the separation voltage and record the electropherograms.
-
Identify and quantify the Captopril peak based on its migration time and peak area relative to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus concentration.
-
References
- 1. Novel Spectrophotometric Method for the Assay of Captopril in Dosage Forms using 2,6-Dichloroquinone-4-Chlorimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. asianpubs.org [asianpubs.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. HPLC determination of captopril in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a capillary electrophoresis method with laser-induced fluorescence detection for the determination of captopril in human urine and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of captopril and its degradation products by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of captopril on a coated capillary by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Captopril EP Impurity J Certified Reference Material
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a critical role in ensuring the quality and validity of these measurements. This guide provides a comprehensive comparison of Captopril EP Impurity J as a certified reference material, offering insights into its quality attributes and a framework for its analytical application.
This compound, chemically identified as (2S)-1-[(2S)-3-(acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid or S-Acetylcaptopril, is a specified impurity of Captopril listed in the European Pharmacopoeia (EP). As a CRM, it serves as a primary standard for the identification and quantification of this impurity in Captopril active pharmaceutical ingredients (APIs) and finished drug products.
Comparative Analysis of Certified Reference Materials
While direct head-to-head performance data for commercially available this compound CRMs is not publicly available, a comparative assessment can be made based on the quality and characterization data provided by the suppliers. When selecting a CRM, researchers should look for comprehensive documentation and evidence of its certification process.
Table 1: Key Quality Attributes for this compound CRM
| Attribute | Description | Importance for Researchers |
| Identity | Confirmed chemical structure of this compound. | Ensures the correct impurity is being identified and quantified. |
| Purity | Percentage of the certified compound in the material. | High purity minimizes interference from other components, leading to more accurate results. |
| Certified Value & Uncertainty | The assigned value of a specific property (e.g., purity, concentration) and the associated measurement uncertainty. | Provides a reliable standard for calibration and validation of analytical methods. |
| Traceability | The property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. | Establishes the metrological traceability of the measurement to the International System of Units (SI). |
| Homogeneity | Uniformity of the property value among different units of the CRM. | Guarantees that different vials or portions of the CRM will have the same certified value within the stated uncertainty. |
| Stability | The ability of the CRM to maintain its certified property value within specified limits over a defined period under specific storage and transport conditions. | Ensures the long-term reliability of the reference material. |
| Certificate of Analysis (CoA) | A document that provides all the relevant information about the CRM, including the certified value, uncertainty, traceability, and instructions for use. | A comprehensive CoA is a hallmark of a high-quality CRM. |
Note: The information presented in this table is a general guide. Researchers should always refer to the specific Certificate of Analysis provided by the manufacturer for detailed specifications.
Experimental Protocol: HPLC Analysis of Captopril and Impurities
The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of Captopril and its impurities, based on methods described in the scientific literature.[1][2][3] This protocol can be used to assess the performance of a this compound CRM.
Objective: To separate and quantify Captopril and its related impurities, including Impurity J, in a drug substance or product.
Materials and Reagents:
-
This compound Certified Reference Material
-
Captopril Reference Standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Sample of Captopril API or drug product
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25-30 min: 50-5% B; 30-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound CRM in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Prepare a similar standard solution of Captopril.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the Captopril API or drug product sample in the mobile phase to obtain a suitable concentration (e.g., 1 mg/mL).
-
-
Chromatographic Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Impurity J in the sample using the peak area of the certified reference material as a standard.
-
Visualizing the Workflow and Comparative Logic
To better understand the processes involved in utilizing and comparing certified reference materials, the following diagrams illustrate the key workflows and logical relationships.
The diagram above illustrates the typical workflow for the qualification of a certified reference material, from initial synthesis to final release with a Certificate of Analysis.
This diagram outlines the logical process for a comparative analysis of certified reference materials from different suppliers, emphasizing the importance of both documentation review and experimental verification.
References
Inter-laboratory Comparison of Captopril Impurity Analysis: A Comprehensive Guide
This guide provides a detailed comparison of analytical methodologies for the impurity profiling of Captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing appropriate analytical techniques for quality control and stability studies of Captopril. The information herein is supported by a synthesis of data from various validation studies.
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize the quantitative performance of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Capillary Electrophoresis (CE) for the analysis of Captopril and its principal impurities.
Table 1: Comparison of HPLC and UHPLC Method Performance for Captopril Analysis
| Parameter | HPLC Method | UHPLC Method | Key Advantages of UHPLC |
| Run Time (minutes) | 20 | 5 | 75% more efficient[1] |
| Mobile Phase Usage (mL per batch) | 340 | 8.5 | 97.5% less mobile phase used[1] |
| Batches within 8 hours | 4 | 31 | 775% more batches can be run[1] |
| Retention Time - Captopril (min) | 5.461 | 1.744 | Faster elution |
| Retention Time - Captopril Disulfide (min) | 10.809 | 2.657 | Faster elution |
Table 2: Linearity of HPLC-UV Method for Captopril and Its Impurities
| Analyte | Concentration Range (μg/mL) | Calibration Curve Equation | R² |
| Impurity A | 5.02 - 50.2 | Area = 29.281x + 5.8008 | 0.9999 |
| Impurity B | 1.02 - 10.2 | Area = 56.692x – 0.6106 | >0.9999 |
| Impurity C | 0.9 - 9 | Area = 29.281x + 5.8008 | 0.9998 |
| Impurity D | 5.05 - 50.5 | Area = 5.377x - 1.33 | 0.9989 |
| Impurity E | 1 - 10 | Area = 83.039x - 0.3624 | >0.9999 |
| Captopril | 5.05 - 50.5 | Area = 40.002x - 4.1780 | 0.9999 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Captopril Impurities by HPLC-UV
| Analyte | LOD (μg/mL) | LOQ (μg/mL) |
| Impurity A | 0.882 | 2.648 |
| Impurity B | 0.165 | 0.498 |
| Impurity C | 0.345 | 0.837 |
| Impurity D | 0.803 | 2.413 |
| Impurity E | 0.156 | 0.473 |
Table 4: Performance of Capillary Zone Electrophoresis (CZE) for Captopril Determination
| Parameter | Value |
| Linearity Range | 3.5 - 6000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 0.86 |
| Inter-day Precision (%RSD) | < 1.16 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from published validation studies and represent common practices in the pharmaceutical industry.
2.1 High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine analysis of Captopril and its impurities.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Luna C18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 15 mM phosphoric acid (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Gradient: 0-1 min (95% A, 5% B), 1-20 min (gradient to 50% A, 50% B).
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Internal Standard: N-acetyl-L-tyrosine for quantitative determination of captopril in tablets, and salicylic (B10762653) acid for the determination of degradation products.
2.2 Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC offers a significant improvement in speed and efficiency over traditional HPLC.
-
Chromatographic System: A UHPLC system with a suitable detector.
-
Column: Waters Acquity UHPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm).
-
Mobile Phase: Isocratic mixture of Methanol, Milli-Q water, and Trifluoroacetic acid (55:45:0.05 v/v/v).
-
Flow Rate: 0.1 mL/min.
-
Detection Wavelength: 220 nm.
2.3 Capillary Zone Electrophoresis (CZE)
CZE is a powerful technique for the separation of charged species and has been validated for Captopril analysis.
-
Electrophoresis System: A capillary electrophoresis instrument with a UV or laser-induced fluorescence (LIF) detector.
-
Capillary: Fused silica (B1680970) capillary.
-
Running Buffer: 100 mM sodium phosphate (B84403) buffer (pH 5.5) containing cetyltrimethylammonium bromide (CTAB).
-
Applied Voltage: Optimized for separation.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection or LIF detection after derivatization with a fluorescent label (e.g., 5-iodoacetamidofluorescein) for enhanced sensitivity.
Visualizations: Diagrams of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key aspects of Captopril impurity analysis.
Caption: Captopril's primary degradation pathway involves the oxidation of its thiol group to form Captopril disulfide.
Caption: A generalized experimental workflow for the analysis of impurities in Captopril samples.
Caption: A logical diagram comparing the key attributes of HPLC, UHPLC, and CE for Captopril impurity analysis.
References
A Comparative Guide to Alternative Analytical Techniques for Captopril Impurity J
This guide provides a detailed comparison of various analytical methodologies for the quantification of Captopril (B1668294) Impurity J (S-Acetylcaptopril), a known impurity of the angiotensin-converting enzyme (ACE) inhibitor, Captopril.[1][2] The selection of a suitable analytical technique is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document evaluates high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and capillary electrophoresis (CE), presenting their performance data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of different analytical techniques for the analysis of Captopril and its impurities. While specific data for Impurity J is limited, the presented data for Captopril and its primary degradation product, Captopril Disulfide (Impurity A), provides a strong indication of the expected performance for related impurities.
| Technique | Analyte(s) | Linearity Range | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-UV | Captopril & Impurities A, B, C, D, E | 5.02 - 50.2 µg/mL (Impurity A) | - | - | - | < 0.5% (Retention Time) | [3][4] |
| UHPLC-UV | Captopril & Captopril Disulfide | 0.05 - 0.25 mg/mL (Captopril) | - | - | >98.0% | < 2.0% | [5][6] |
| LC-MS/MS | Captopril | 10 - 2000 ng/mL | - | 10 | - | < 6.0% | [7] |
| LC-MS/MS | Captopril | 2 - 200 ng/mL | - | - | 99.13 - 101.12% | 0.314 - 0.663% | [8] |
| LC-MS/MS | Captopril | 25 - 3000 ng/mL | - | - | 90.16 - 96.18% | 5.04 - 10.10% | [9] |
| CE-LIF | Captopril | 3.5 - 6000 ng/mL | 0.5 | - | - | < 1.16% | [10] |
LOD: Limit of Detection, LOQ: Limit of Quantification, %RSD: Percent Relative Standard Deviation, CE-LIF: Capillary Electrophoresis with Laser-Induced Fluorescence. Dashes indicate data not provided in the cited source.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published studies and offer a starting point for method development and validation for the analysis of Captopril Impurity J.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of Captopril and its impurities in pharmaceutical formulations.
-
Instrumentation : Agilent 1100 Series LC system with a quaternary pump, autosampler, thermostated column compartment, and a UV-VIS detector.[4]
-
Chromatographic Conditions :
-
Sample Preparation :
-
Stock solutions of Captopril (1 mg/mL) and its impurities are prepared in methanol (B129727).[4]
-
Working solutions are prepared by diluting the stock solutions to the desired concentration.
-
Prior to injection, all solutions are homogenized and degassed for 10 minutes in an ultrasonic bath.[4]
-
Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
UHPLC offers significant advantages over conventional HPLC, including shorter run times, higher resolution, and reduced solvent consumption, making it a "greener" alternative.[5]
-
Instrumentation : Waters ACQUITY UPLC H-Class System.[5]
-
Chromatographic Conditions :
-
Sample Preparation :
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it ideal for the analysis of impurities at very low concentrations, especially in complex matrices like biological fluids.[7][8]
-
Instrumentation : LC system coupled with a tandem mass spectrometer (e.g., API 3000) with a TurboIonSpray ion source.
-
Chromatographic Conditions :
-
Mass Spectrometric Conditions :
-
Sample Preparation (for plasma samples) :
-
To a 500 µL plasma sample, add 50 µL of internal standard, 50 µL of 200 mM Dithiothreitol (DTT), and 50 µL of 1% formic acid.[7]
-
Vortex for 30 seconds, then add 1500 µL of methanol for protein precipitation.[7]
-
Vortex for 60 seconds and centrifuge at 3000 rpm for 7 minutes.[7]
-
Inject the clear supernatant into the LC-MS/MS system.[7]
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent volumes. It is particularly useful for the analysis of charged species.
-
Instrumentation : Capillary electrophoresis system with a suitable detector (e.g., UV or Laser-Induced Fluorescence).
-
Electrophoretic Conditions (for CE-LIF) :
-
Capillary : Fused silica (B1680970) capillary.
-
Buffer : 20 mM phosphate (B84403) buffer adjusted to pH 12.0.[10]
-
Applied Voltage : Optimized as per instrument specifications.[10]
-
Injection : Hydrodynamic injection.
-
-
Derivatization (for LIF detection) :
-
Captopril is derivatized with a fluorescent label such as 5-iodoacetamidofluorescein to enhance detection sensitivity.[10]
-
-
Sample Preparation :
-
Samples are dissolved directly in the running buffer.
-
The addition of sodium metabisulphite can prevent the oxidative degradation of Captopril.
-
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the analysis of Captopril Impurity J using HPLC/UHPLC and LC-MS/MS techniques.
Caption: Generalized workflow for Captopril Impurity J analysis by HPLC/UHPLC-UV.
Caption: Workflow for Captopril analysis in plasma using LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Captopril Unreinheit J European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A selective and rapid method for the quantification of captopril in human plasma using liquid chromatography/selected reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a capillary electrophoresis method with laser-induced fluorescence detection for the determination of captopril in human urine and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubtexto.com [pubtexto.com]
Captopril's Stability Under Scrutiny: A Comparative Analysis of Degradation Across Stress Conditions
A comprehensive guide for researchers and pharmaceutical professionals on the degradation profile of Captopril (B1668294), detailing its stability under various stress conditions. This report provides a comparative summary of degradation percentages, in-depth experimental protocols, and a visual representation of the degradation analysis workflow.
Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, remains a cornerstone in the management of hypertension and heart failure. However, its susceptibility to degradation under various environmental conditions presents a significant challenge in formulation development and stability testing. Understanding the degradation pathways and kinetics of Captopril under stress is paramount for ensuring its therapeutic efficacy and safety. This guide offers a detailed comparison of Captopril's degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions, supported by experimental data and methodologies.
Comparative Degradation of Captopril
The stability of Captopril is significantly influenced by the nature of the stressor. The following table summarizes the percentage of Captopril remaining after exposure to different stress conditions, as determined by stability-indicating High-Performance Liquid Chromatography (HPLC) methods.
| Stress Condition | Reagent/Method | Duration & Temperature | % Captopril Remaining | Primary Degradation Product |
| Acidic Hydrolysis | 1 M HCl | 80°C | 91.4%[1] | Captopril Disulfide & others |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 16.4%[1] | Captopril Disulfide & others |
| Oxidative | 3% v/v H₂O₂ | Room Temperature | 43.5%[1] | Captopril Disulfide & others |
| Thermal (Dry Heat) | Solid State | 100°C | 97% (3% degraded)[1] | Captopril Disulfide |
| Photolytic (Acidic) | UV Light | 24 hours | - | Captopril Disulfide & another |
| Photolytic (Alkaline) | UV Light | 24 hours | 30.6%[1] | Captopril Disulfide & another |
| Photolytic (Neutral) | UV Light | 24 hours | - | Captopril Disulfide |
Note: The primary degradation product consistently observed under various stress conditions is Captopril Disulfide.[1][2]
Degradation Kinetics
The degradation of Captopril often follows apparent first-order or zero-order kinetics, depending on the specific conditions such as pH and initial drug concentration.[2][3] Captopril generally exhibits maximum stability in acidic conditions, typically below pH 4.0.[3][4] As the pH increases, the thiol group becomes more ionized, increasing its susceptibility to oxidation.[3] Temperature also plays a crucial role, with higher temperatures accelerating the degradation rate.[4]
| Condition | Kinetics | Observations |
| Aqueous solution (pH 6.6-8.0, 32°C) | First-order to zero-order transition as concentration decreases[2] | Rate is dependent on oxygen partial pressure and cupric ion concentration.[2] |
| Aqueous solution (pH 3, 36°C) | Apparent zero-order (at 1 mg/mL)[3] | Shelf-life (t90) of 7 days for a 1 mg/mL solution. |
| Acetate, citrate, and phosphate (B84403) buffers (pH 6.0, 80°C) | Apparent first-order[3] | Degradation rate increases with buffer concentration. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on Captopril.
Protocol 1: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying Captopril from its degradation products.
-
Chromatographic System: A typical setup includes a reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., pH 3 adjusted with ortho-phosphoric acid) and an organic solvent like acetonitrile (B52724) is commonly used.[1] The composition can be optimized, for instance, a 70:30 (v/v) ratio of water to acetonitrile.[1]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[3]
-
Detection: UV detection at a low wavelength, such as 210 nm or 220 nm, is employed due to Captopril's weak UV absorption at higher wavelengths.[3][5]
-
Injection Volume: A typical injection volume is 20 µL.[3]
-
Sample Preparation: The Captopril sample is dissolved and diluted to a suitable concentration with the mobile phase.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to assess the stability of Captopril under various stress conditions.[5]
-
Preparation of Stock Solution: A stock solution of Captopril is prepared in a suitable solvent (e.g., mobile phase).
-
Stress Conditions:
-
Acidic Degradation: The stock solution is mixed with an equal volume of 1 M hydrochloric acid and refluxed at a controlled temperature (e.g., 80°C) for a specified period. The solution is then neutralized before analysis.[1]
-
Alkaline Degradation: The stock solution is mixed with an equal volume of 0.1 M sodium hydroxide (B78521) and refluxed at a controlled temperature (e.g., 60°C) for a specific duration. The solution is subsequently neutralized prior to analysis.[1]
-
Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3% v/v) and kept at room temperature for a defined period.[1]
-
Thermal Degradation: A solid sample of Captopril is exposed to dry heat at a high temperature (e.g., 100°C) for a set duration.[1] For solutions, the stock solution can be refluxed at a high temperature.
-
Photolytic Degradation: The Captopril solution is exposed to a UV light source for a specified period (e.g., 24 hours).[1] This can be conducted in acidic, alkaline, and neutral media.
-
-
Sample Analysis: After exposure to the stress conditions, the samples are diluted with the mobile phase and analyzed using the validated stability-indicating HPLC method to determine the percentage of remaining Captopril and identify the degradation products.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for a forced degradation study of Captopril.
Caption: Workflow for Captopril Forced Degradation Study.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical methodologies and acceptance criteria for controlling impurities in Captopril (B1668294), as stipulated by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). Understanding these differences is critical for pharmaceutical manufacturers and researchers aiming for global compliance and developing robust analytical methods for this widely used angiotensin-converting enzyme (ACE) inhibitor.
Introduction to Captopril and the Significance of Impurity Control
Captopril is a potent ACE inhibitor used in the management of hypertension and heart failure.[1] Like any pharmaceutical active ingredient, the purity of Captopril is paramount to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Pharmacopoeial standards provide the legal and scientific basis for ensuring the quality of pharmaceutical substances. This guide focuses on the "Related Substances" test in the EP and the "Organic Impurities" test in the USP, which are designed to detect and quantify these impurities.
Overview of Specified Impurities
The European Pharmacopoeia lists a more extensive set of specified impurities for Captopril compared to the United States Pharmacopeia. Captopril EP Impurity J, chemically known as (2S)-1-[(2S)-3-(acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid or S-Acetylcaptopril, is a prominent specified impurity in the EP.[2][3][4][5] In contrast, the USP focuses primarily on Captopril Disulfide as the main specified related compound.
Below is a summary of the key specified impurities in each pharmacopeia.
Table 1: Specified Captopril Impurities in EP and USP
| Pharmacopeia | Impurity Name | Chemical Name |
| EP | Impurity A | 1,1′-[disulfanediylbis[(2S)-2-methyl-1-oxopropane-3,1-diyl]]bis[(2S)-pyrrolidine-2-carboxylic] acid (Captopril Disulfide)[6] |
| Impurity B | (2S)-1-[(2S)-3-bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid[6] | |
| Impurity C | (2RS)-2-methyl-3-sulfanylpropanoic acid[6] | |
| Impurity D | (2RS)-3-bromo-2-methylpropanoic acid[6] | |
| Impurity E | (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid[6] | |
| Impurity F | (2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid (epi-captopril)[6] | |
| Impurity J | (2S)-1-[(2S)-3-(acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid (acetylcaptopril) [6] | |
| Other specified impurities | G, H, I, L, M, N, O[6] | |
| USP | Captopril Disulfide | 1,1′-[dithiobis(2-methyl-1-oxo-3,1-propanediyl)]bis-L-proline[3][4] |
| Unspecified Impurities | Other detectable impurities |
Comparative Analysis of Acceptance Criteria
The acceptance criteria for impurities differ between the two pharmacopoeias, which can have significant implications for batch release and market access.
Table 2: Acceptance Criteria for Captopril Impurities
| Impurity | European Pharmacopoeia (EP) Limit | United States Pharmacopeia (USP) Limit |
| Captopril Disulfide (EP Impurity A) | ≤ 1.0%[6] | ≤ 1.0%[3][4] |
| Captopril EP Impurity B | ≤ 0.15%[6] | Not specified |
| Captopril EP Impurity C | ≤ 0.15%[6] | Not specified |
| Captopril EP Impurity D | ≤ 0.15%[6] | Not specified |
| Captopril EP Impurity E | ≤ 0.15%[6] | Not specified |
| This compound | Controlled as an unspecified impurity: ≤ 0.10%[6] | Not specified |
| Any other individual unspecified impurity | ≤ 0.10%[6] | ≤ 0.2%[3][4] |
| Total Impurities | ≤ 1.2%[6] | Sum of other impurities ≤ 0.5%[3][4] |
Experimental Protocols: A Head-to-Head Comparison
Both the EP and USP employ High-Performance Liquid Chromatography (HPLC) for the determination of related substances/organic impurities. However, the specific methodologies exhibit notable differences.
European Pharmacopoeia: Related Substances Test
The EP monograph for Captopril outlines a comprehensive liquid chromatography method for the separation and quantification of its specified and unspecified impurities.
Methodology:
-
Mobile Phase: A mixture of phosphoric acid, acetonitrile, and water.[6]
-
Stationary Phase: A stainless steel column packed with octadecylsilyl silica (B1680970) gel for chromatography.
-
Detection: UV spectrophotometer at 210 nm.[6]
-
Flow Rate: 1.5 mL/min.[6]
-
Injection Volume: 25 µL.[6]
-
System Suitability: The resolution between the peaks for impurity E and captopril must be at least 2.0.[6] The relative retention times for impurities C, D, E, B, and A are approximately 0.6, 0.8, 0.9, 1.3, and 1.7, respectively, relative to Captopril.[6]
United States Pharmacopeia: Organic Impurities Test
The USP method is designed to control Captopril Disulfide and other unspecified impurities.
Methodology:
-
Mobile Phase: A mixture of a 9-in-100 solution of tetrahydrofuran (B95107) in methanol (B129727) and a 1-in-2000 solution of phosphoric acid in water (33:67).[3][4]
-
Stationary Phase: A 3.9-mm × 30-cm column with L1 packing.[3]
-
Detection: UV spectrophotometer at 220 nm.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
System Suitability: The resolution between captopril and 3-acetylthio-2-methylpropanoic acid must be at least 3.0.[3] The relative retention times for captopril, 3-acetylthio-2-methylpropanoic acid, and captopril disulfide are approximately 0.32, 0.42, and 1.0, respectively.[3]
Table 3: Summary of HPLC Method Parameters
| Parameter | European Pharmacopoeia (EP) | United States Pharmacopeia (USP) |
| Mobile Phase | Phosphoric acid, acetonitrile, water[6] | Tetrahydrofuran in methanol and phosphoric acid in water[3][4] |
| Column | Octadecylsilyl silica gel | L1 packing, 3.9-mm × 30-cm[3] |
| Detector Wavelength | 210 nm[6] | 220 nm[3] |
| Flow Rate | 1.5 mL/min[6] | 1.0 mL/min[3] |
| Injection Volume | 25 µL[6] | 20 µL[3] |
| Key System Suitability | Resolution between Impurity E and Captopril ≥ 2.0[6] | Resolution between Captopril and 3-acetylthio-2-methylpropanoic acid ≥ 3.0[3] |
Visualizing the Pharmacopoeial Relationship and Analytical Workflow
To better illustrate the relationship between the pharmacopoeias and the specified impurities, as well as a typical analytical workflow, the following diagrams are provided.
References
A Comparative Guide to Performance Verification of Captopril Impurity Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of widely-used analytical methods for the identification and quantification of impurities in Captopril. The selection of a robust and reliable impurity profiling method is critical for ensuring the quality, safety, and efficacy of Captopril drug products. This document details experimental data and protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a comprehensive resource for method validation and selection.
Executive Summary
The analysis of Captopril and its impurities is predominantly achieved through reversed-phase liquid chromatography. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a well-established and robust method, forming the basis of many pharmacopoeial monographs. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and efficiency, drastically reducing analysis time and solvent consumption. For the highest sensitivity and specificity, particularly for identifying unknown impurities and for bioanalytical studies, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This guide presents a comparative overview of these techniques, supported by experimental data from various studies.
Data Presentation: Comparison of Analytical Methods
The performance of different analytical methods for the determination of Captopril and its principal impurity, Captopril Disulfide (Impurity A), are summarized in the tables below. These tables facilitate a direct comparison of key validation parameters.
Table 1: Comparison of HPLC and UPLC Method Performance
| Parameter | HPLC Method | UPLC Method | Percentage Improvement with UPLC |
| Run Time (minutes) | 20 | 5 | 75% faster |
| Mobile Phase Consumption (mL per batch) | 340 | 8.5 | 97.5% less |
| Captopril Retention Time (minutes) | 5.461 | 1.744 | - |
| Captopril Disulfide Retention Time (minutes) | 10.809 | 2.657 | - |
| Resolution between Captopril and Captopril Disulfide | >1.5 | 4.3 | - |
| Tailing Factor | - | 0.9 | - |
| %RSD (System Suitability) | < 2.0% | 0.5% | - |
Data compiled from multiple sources.[1][2][3]
Table 2: Performance Characteristics of a Validated UPLC-MS/MS Method
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intraday Precision (% CV) | Intraday Accuracy (%) |
| Captopril | 10 - 2000 | 10 | 0.680 - 1.26 | 88.54 - 100.35 |
| Captopril Disulfide | 10.0 - 250.0 | - | - | - |
Data compiled from multiple sources.[4][5]
Table 3: Performance of a Stability-Indicating HPLC-UV Method
| Analyte | Recovery (%) | RSD (%) |
| Captopril | 99.03 - 99.59 | 0.165 - 0.586 |
| Impurity A | 99.94 - 100.40 | 0.177 - 0.579 |
| Impurity B | 100.17 - 101.09 | 0.179 - 0.696 |
| Impurity C | 99.56 - 101.67 | 0.197 - 0.695 |
| Impurity D | 95.18 - 101.62 | 1.257 - 1.360 |
| Impurity E | 100.19 - 100.91 | 0.154 - 0.561 |
Data compiled from a study proposing an improved HPLC-UV method.[6]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
Stability-Indicating HPLC-UV Method
This method is designed for the separation and quantification of Captopril and its known impurities (A, B, C, D, and E).[6][7]
-
Chromatographic System:
-
Column: Luna C18, 250 x 4.6 mm, 5 µm particle size
-
Column Temperature: 50°C
-
Mobile Phase A: 15 mM Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1 min: 95% A, 5% B
-
1-20 min: 95% A → 50% A
-
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Prepare a standard solution of Captopril at a concentration of 0.5 mg/mL in the mobile phase.
-
For impurity analysis, prepare solutions of the individual impurities or use a stressed sample of Captopril. Forced degradation can be achieved by exposure to acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating nature of the method.[6][7]
-
Rapid UPLC Method for Captopril and Captopril Disulfide
This method is optimized for high-throughput analysis, offering significant reductions in run time and solvent usage compared to traditional HPLC.[1][3]
-
Chromatographic System:
-
Column: Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size
-
Mobile Phase: Isocratic mixture of Methanol, Milli-Q water, and Trifluoroacetic acid (55:45:0.05 v/v/v)
-
Flow Rate: 0.1 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 0.8 µL
-
-
Sample Preparation:
-
Crush and homogenize 20 Captopril tablets.
-
Transfer a portion of the powder equivalent to the desired concentration into a volumetric flask.
-
Add diluent (mobile phase), sonicate for 15 minutes, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
Sensitive UPLC-MS/MS Method for Captopril in Human Plasma
This method is suitable for bioanalytical applications requiring high sensitivity and selectivity for the quantification of Captopril in a complex matrix.[5]
-
Chromatographic System:
-
Column: Reversed-phase column
-
Mobile Phase: Gradient elution
-
Flow Rate: - (Not specified in the provided abstract)
-
Total Run Time: 3 minutes
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive Ion Electrospray
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Captopril: m/z 218.09 → 116.16
-
Internal Standard (Rosuvastatin): m/z 482.2 → 258.17
-
-
-
Sample Preparation (Plasma):
-
Protein precipitation is used for sample clean-up.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for Captopril Impurity Analysis by HPLC-UV.
Caption: Key Differences Between UPLC and HPLC Technologies.
Caption: Bioanalytical Workflow for Captopril using UPLC-MS/MS.
References
- 1. pubtexto.com [pubtexto.com]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Comparative Stability of Captopril and its Impurities: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability profile of an active pharmaceutical ingredient (API) is critical for ensuring drug product quality, safety, and efficacy. This guide provides a detailed comparison of the stability of Captopril (B1668294) and its primary impurities, supported by experimental data and detailed methodologies.
Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, is known for its therapeutic effects in managing hypertension and heart failure.[1][2][3] However, its thiol group makes it susceptible to degradation, primarily through oxidation, leading to the formation of various impurities.[4][5][6] The major and most common degradation product is Captopril disulfide, also known as Impurity A.[1][7][8] The stability of Captopril is significantly influenced by factors such as pH, temperature, light, oxygen, and the presence of metal ions.[1][5][6][9]
Captopril Degradation Pathways
The primary degradation pathway for Captopril is the oxidation of its sulfhydryl (-SH) group to form a disulfide dimer, Captopril disulfide.[5][10] This process can be catalyzed by oxygen and metal ions.[5][6] Under more forceful conditions, hydrolysis of the amide linkage can also occur.[6][10]
Common Impurities of Captopril
Several impurities of Captopril have been identified, arising from both the manufacturing process and degradation. These are often designated by letters in pharmacopeial monographs.
| Impurity Name | Type | Formation |
| Captopril Disulfide (Impurity A) | Degradation | Oxidation of the thiol group of Captopril.[1][4][7] |
| Impurity B | Process/Degradation | By-product from synthesis or degradation. |
| Impurity C | Process | Related to starting materials or intermediates. |
| Impurity D (3-Bromoisobutyric acid) | Process | A potential starting material or by-product.[11] |
| Impurity E | Process/Degradation | By-product from synthesis or degradation. |
| Process-Related Impurities | Process | Unreacted starting materials (e.g., L-proline), by-products from cyclization or amidation, and residual solvents (e.g., methanol (B129727), ethyl acetate).[4] |
| Other Degradation Products | Degradation | Sulfoxide or sulfone derivatives under oxidative stress, and products of lactam ring opening.[4] |
Comparative Stability under Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the degradation of Captopril under various stress conditions as reported in the literature.
| Stress Condition | Captopril Degradation (%) | Major Impurity Formed | Reference |
| Oxidative (e.g., H₂O₂) | >88% | Captopril Disulfide (Impurity A) | [8] |
| UV Light | Significant | Multiple unknown impurities, Captopril Disulfide | [8][9] |
| Acidic (e.g., HCl) | pH-dependent, more stable below pH 4.0 | Captopril Disulfide | [1][5] |
| Alkaline (e.g., NaOH) | Unstable as pH increases above 3.7 | Captopril Disulfide | [1][5] |
| Thermal | Variable, less degradation than oxidative/photolytic | Less formation of Captopril Disulfide compared to other conditions | [8] |
Experimental Protocols
Forced Degradation Study
A typical forced degradation study for Captopril involves subjecting a solution of the drug to various stress conditions to induce degradation.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Captopril in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 0.5 mg/mL).
-
Acid Degradation: Mix the stock solution with an equal volume of an acid (e.g., 0.1 N HCl) and keep at a specified temperature (e.g., 60°C) for a defined period.
-
Alkaline Degradation: Mix the stock solution with an equal volume of a base (e.g., 0.1 N NaOH) and keep at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 60-100°C) for a specified duration.
-
Photodegradation: Expose the stock solution to UV light or sunlight for a defined period.[5]
-
Analysis: After the specified time, dilute the stressed samples with the mobile phase and analyze using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating Captopril from its impurities and degradation products.
Chromatographic Conditions:
-
Column: Luna C18 (250x4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., 15 mM phosphoric acid) and an organic modifier (e.g., acetonitrile).[8]
-
Detection Wavelength: 210 nm or 220 nm.[7]
-
Internal Standard (optional): N-acetyl-L-tyrosine or salicylic (B10762653) acid have been used.
System Suitability: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[12][13] The resolution between Captopril and its main impurity, Captopril disulfide, should be greater than 1.5.[8]
Factors Influencing Captopril Stability
Several factors can be controlled to enhance the stability of Captopril formulations:
-
pH: Maintaining a pH below 4.0 significantly improves stability.[1][5][6]
-
Chelating Agents: The addition of chelating agents like EDTA can reduce metal-catalyzed oxidation.[1][5][6]
-
Antioxidants: The inclusion of antioxidants can delay the oxidative degradation process.[6]
-
Packaging and Storage: Storing Captopril in well-closed containers, protected from light, and at controlled room temperature or under refrigeration can prolong its shelf-life.[5][14] Solutions prepared from Captopril powder in water have shown greater stability than those prepared from tablets.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of captopril in some aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Stability of captopril in powder papers under three storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Captopril Impurity Reference Standards for Researchers and Drug Development Professionals
In the rigorous landscape of pharmaceutical quality control, the accurate identification and quantification of impurities in Active Pharmaceutical Ingredients (APIs) like Captopril are paramount. This guide provides a comprehensive comparison of available reference standards for Captopril impurity testing, complete with experimental data and detailed analytical protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Overview of Captopril and Its Impurities
Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] Due to its synthesis pathway and potential degradation, various impurities can be present in the final drug product, which must be carefully monitored to ensure safety and efficacy.[2] The most common process-related and degradation impurities are designated by various pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
Commercially Available Captopril Impurity Reference Standards
A range of Captopril impurity reference standards are available from both pharmacopoeial sources and commercial suppliers. Pharmacopoeial standards (USP, EP, BP) are considered primary standards and are essential for definitive identification and compliance.[3][4] Commercial suppliers offer a wider variety of impurities, often accompanied by a Certificate of Analysis detailing their purity and characterization.
Table 1: Comparison of Captopril Impurity Reference Standards
| Impurity Name | Pharmacopoeia Designation | CAS Number | Molecular Formula | Commercial Suppliers | Official Sources (via distributors) |
| Captopril Disulfide | Impurity A (EP) | 64806-05-9 | C₁₈H₂₈N₂O₆S₂ | LGC Standards, Simson Pharma, Axios Research, Pharmaffiliates, Clearsynth, Veeprho, Anax Laboratories, Cayman Chemical | USP, EP, BP |
| (2S)-1-[(2S)-3-Bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | Impurity B (EP) | 80629-35-2 | C₉H₁₄BrNO₃ | Simson Pharma, Axios Research | EP |
| 3-Mercaptoisobutyric acid | Impurity C (EP) | 26473-47-2 | C₄H₈O₂S | Simson Pharma, MedchemExpress | EP |
| Captopril Related Compound D | Impurity D (EP) | Not specified | Not specified | LGC Standards | EP |
| (S)-1-(2-Methylpropanoyl)-L-proline | Impurity E (EP) | 23500-15-4 | C₉H₁₅NO₃ | Simson Pharma, MedchemExpress | EP |
| (R)-Captopril | Impurity F (EP) | 63250-36-2 | C₉H₁₅NO₃S | Simson Pharma | Not specified |
| 3-Mercapto-2-methylpropanoic acid | Impurity G (EP) | 33325-40-5 | C₆H₁₀O₃S | Simson Pharma, Pharmaffiliates | Not specified |
| Captopril Impurity J | Impurity J (EP) | 64838-55-7 | C₁₁H₁₇NO₄S | Simson Pharma, Pharmaffiliates | EP |
| Captopril Impurity N | Impurity N (EP) | 65134-74-9 | C₈H₁₄O₄S₂ | Simson Pharma, Pharmaffiliates | Not specified |
| Captopril Impurity O | Impurity O (EP) | Not specified | C₂₁H₃₄N₂O₆S₂ | Simson Pharma | Not specified |
Note: The availability of specific impurities may vary between suppliers and over time. It is recommended to consult the respective catalogs for the most current information.
Experimental Protocols for Captopril Impurity Testing
The most common analytical technique for the separation and quantification of Captopril and its impurities is High-Performance Liquid Chromatography (HPLC). Below are summaries of validated HPLC methods from pharmacopoeial monographs and scientific literature.
USP Monograph HPLC Method for Organic Impurities[5][6]
-
Mobile Phase: A mixture of a 9-in-100 solution of tetrahydrofuran (B95107) in methanol (B129727) and a 1-in-2000 solution of phosphoric acid (33:67).
-
Column: 3.9-mm × 30-cm; packing L1.
-
Flow Rate: 1 mL/min.
-
Detector: UV at 220 nm.
-
Injection Volume: 20 µL.
-
System Suitability: The method is validated using a resolution solution containing Captopril, Captopril Disulfide, and 3-acetylthio-2-methylpropanoic acid. The resolution between Captopril and 3-acetylthio-2-methylpropanoic acid should be not less than 3.0.
European Pharmacopoeia HPLC Method[7]
-
Mobile Phase: A gradient method is typically employed. For example, a research paper proposing an improved method based on the EP monograph utilized a gradient of 15 mM phosphoric acid and acetonitrile.[5]
-
Relative Retention Times (with respect to Captopril): Impurity C (~0.6), Impurity D (~0.8), Impurity E (~0.9), Impurity B (~1.3), Impurity A (~1.7).[7]
UHPLC Method for Rapid Analysis[3][10]
A study has demonstrated a rapid and efficient Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantification of Captopril and its primary impurity, Captopril Disulfide.
-
Mobile Phase: Isocratic mixture of Methanol, Milli-Q water, and Trifluoroacetic acid (55:45:0.05 v/v/v).
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm.
-
Flow Rate: 0.1 mL/min.
-
Detector: UV at 220 nm.
-
Retention Times: Captopril (~1.744 min), Captopril Disulfide (~2.657 min).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Captopril impurities using reference standards.
Caption: Workflow for Captopril Impurity Analysis.
Signaling Pathway of Captopril's Therapeutic Action
To provide a broader context for the importance of Captopril's purity, the following diagram illustrates its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Captopril's Inhibition of the RAAS Pathway.
Conclusion
The selection of appropriate reference standards is a critical step in ensuring the accuracy and reliability of Captopril impurity testing. While pharmacopoeial standards provide the benchmark for compliance, commercial standards offer a broader range of specific impurity markers. By utilizing the detailed experimental protocols and understanding the analytical workflows presented in this guide, researchers and drug development professionals can confidently establish robust and reliable methods for monitoring the quality and safety of Captopril.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Captopril EP Impurity J
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as Captopril EP Impurity J, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
This compound, also known as S-Acetylcaptopril, is an impurity of Captopril, an angiotensin-converting enzyme (ACE) inhibitor.[1] Due to its chemical nature and association with a pharmacologically active compound, it requires careful handling to mitigate potential health and environmental risks.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. While specific data for this impurity is limited, the hazards of the parent compound, Captopril, provide a strong indication of the necessary precautions. Captopril is known to potentially cause allergic skin reactions and may damage fertility or the unborn child.[2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a respirator is recommended.
Quantitative Hazard Data
| Hazard Classification | Code | Description | Target Organs |
| Reproductive Toxicity | Repr. 2 | Suspected of damaging fertility or the unborn child | - |
| Skin Sensitization | Skin Sens. 1 | May cause an allergic skin reaction | Skin |
| Specific Target Organ Toxicity (Repeated Exposure) | STOT RE 1 | Causes damage to organs through prolonged or repeated oral exposure | Kidney, Cardio-vascular system |
This data is based on available information for Captopril and related impurities and should be used as a precautionary guide.
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., weighing paper, pipette tips), and used PPE, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Decontamination of Work Surfaces:
-
Wipe down all work surfaces (e.g., benchtops, fume hood sash) that may have come into contact with the compound.
-
A recommended cleaning solution is a sodium hypochlorite (B82951) solution.[2] Prepare a fresh solution and apply it to the surfaces, allowing for sufficient contact time before wiping clean with a damp cloth.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous solid waste.
3. Final Disposal:
-
Ensure all waste containers are securely sealed and properly labeled with the chemical name ("this compound Waste"), hazard symbols, and the date of accumulation.
-
Store the waste in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, regional, and national regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure a safe and compliant working environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling.
References
Personal protective equipment for handling Captopril EP Impurity J
Essential Safety and Handling Guide for Captopril EP Impurity J
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.
I. Core Safety Information
This compound, also known as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid or S-Acetylcaptopril, is a substance that requires careful handling due to its potential health hazards.
Hazard Identification and Classification:
| Hazard Class | Hazard Statement |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. |
| Reproductive Toxicity (Category 2) | H361fd: Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure, Category 1) | H372: Causes damage to organs (Kidney, Cardio-vascular system) through prolonged or repeated exposure. |
Key Physical and Chemical Properties:
| Property | Value |
| Synonyms | (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid, N-[3-(Acetylthio)-(2S)-methylpropionyl]-L-proline, Acetylcaptopril |
| CAS Number | 64838-55-7 |
| Molecular Formula | C₁₁H₁₇NO₄S |
| Molecular Weight | 259.32 g/mol |
| Storage Temperature | 2-8°C |
II. Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent skin contact, inhalation, and eye exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. |
| Skin and Body Protection | Laboratory coat. A full-coverage protective suit may be necessary for large quantities or in case of spills. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is required. |
III. Step-by-Step Operational Plan
A. Engineering Controls:
-
Work in a designated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
Ensure eyewash stations and safety showers are readily accessible.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet.
-
Weighing and Transfer:
-
Handle as a powder in a manner that minimizes dust generation.
-
Use a spatula or other appropriate tools for transfer.
-
Close the container tightly after use.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly.
-
If heating is required, do so in a controlled manner within the fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
IV. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
A. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
B. Disposal Procedure:
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Arrange for disposal through a licensed hazardous waste disposal company.
-
Do not dispose of down the drain or in regular trash.
V. Emergency Procedures
A. Spills:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the substance. Avoid creating dust.
-
Clean-up: Wearing appropriate PPE, carefully clean the spill area. Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Report: Report the spill to the laboratory supervisor or safety officer.
B. Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: Step-by-step workflow for handling this compound.
Caption: Logical workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
